molecular formula C10H5BrClNO2 B1445730 3-Bromo-6-chloroquinoline-8-carboxylic acid CAS No. 860206-90-2

3-Bromo-6-chloroquinoline-8-carboxylic acid

Cat. No.: B1445730
CAS No.: 860206-90-2
M. Wt: 286.51 g/mol
InChI Key: KOEMCPLCSXGKMD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO2 and its molecular weight is 286.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-chloroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-chloroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEMCPLCSXGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855908
Record name 3-Bromo-6-chloroquinoline-8-carboxylic acid
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Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860206-90-2
Record name 8-Quinolinecarboxylic acid, 3-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860206-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 3-Bromo-6-chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-6-chloroquinoline-8-carboxylic acid represents a significant challenge in heterocyclic chemistry due to the competing electronic effects of the quinoline core. The target molecule features a "push-pull" deactivation system: the nitrogen atom deactivates the pyridine ring, while the carboxylic acid (C8) and chlorine (C6) substituents heavily deactivate the benzene ring.

This guide moves beyond generic protocols to present a Regioselective Late-Stage Functionalization Strategy . Unlike traditional methods that attempt to construct the ring with all substituents in place (often resulting in low yields due to polymerization), this protocol utilizes a robust Modified Skraup Cyclization followed by a Complex-Mediated Bromination . This pathway ensures high fidelity in substituent placement and scalability for drug discovery applications.

Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must analyze the electronic vectors directing the synthesis:

  • The C8-Carboxyl Group: Introducing this group post-cyclization (via oxidation of a methyl group) is viable but risky due to potential over-oxidation of the halogenated ring. Therefore, we retain the carboxylate from the starting material (anthranilic acid derivative).

  • The C6-Chlorine: This is best introduced via the starting aniline. Regiochemical rules of the Skraup reaction dictate that a para-substituted aniline (relative to the amine) yields the C6-substituted quinoline.

  • The C3-Bromine: This is the critical bottleneck. Electrophilic Aromatic Substitution (EAS) on quinolines typically favors C5 or C8. However, with C6 and C8 blocked by electron-withdrawing groups, the benzene ring is inert. We must exploit the Pyridine-Bromine Complex mechanism to force substitution at C3, the position most susceptible to addition-elimination sequences in deactivated systems.

The Pathway[1][2][3][4]
  • Step 1: Cyclization of 2-amino-5-chlorobenzoic acid to 6-chloroquinoline-8-carboxylic acid.

  • Step 2: Methyl ester protection to solubilize the intermediate and prevent salt formation during bromination.

  • Step 3: Regioselective C3-bromination using a Pyridine-Bromine adduct.

  • Step 4: Controlled hydrolysis to the final acid.

Visualization: The Synthetic Logic

The following diagram details the reaction flow and critical decision nodes.

SynthesisPathway cluster_logic Mechanistic Insight Start 2-Amino-5-chlorobenzoic acid (Precursor) Step1 6-Chloroquinoline-8-carboxylic acid (Intermediate 1) Start->Step1 Skraup Reaction: Glycerol, H2SO4, PhNO2 140°C, 4h Note1 C6-Cl Position fixed by para-relationship in precursor Start->Note1 Step2 Methyl 6-chloroquinoline-8-carboxylate (Intermediate 2) Step1->Step2 Esterification: MeOH, H2SO4 (cat.) Reflux, 12h Step3 Methyl 3-bromo-6-chloroquinoline-8-carboxylate (Intermediate 3) Step2->Step3 Bromination: Br2, Pyridine, CCl4 Reflux (Thermodynamic Control) Note2 C3-Br Selectivity driven by Pyridine-Br2 adduct mechanism Step2->Note2 Final 3-Bromo-6-chloroquinoline-8-carboxylic acid (Target) Step3->Final Hydrolysis: LiOH, THF/H2O RT, 4h

Figure 1: Step-wise synthesis pathway highlighting the regiochemical control points (Skraup cyclization and Pyridine-mediated bromination).

Detailed Experimental Protocols

Phase 1: The Modified Skraup Cyclization

Objective: Construct the quinoline core with C6 and C8 substituents fixed.

  • Starting Material: 2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid).

    • Note: The chlorine at position 5 of the anthranilic acid ends up at position 6 of the quinoline due to the ring closure mechanism occurring ortho to the amine (at C3 of the benzene ring).

Protocol:

  • Setup: In a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and reflux condenser, combine 2-amino-5-chlorobenzoic acid (17.1 g, 100 mmol), glycerol (27.6 g, 300 mmol), and sodium 3-nitrobenzenesulfonate (15.0 g, 66 mmol).

    • Expert Insight: Use the sulfonate oxidant (Sulfo-mix) instead of nitrobenzene to maintain a homogeneous phase and reduce violent exotherms common in Skraup reactions [1].

  • Acid Addition: Add Sulfuric acid (70%) (40 mL) dropwise.

  • Reaction: Heat to 140°C. A vigorous reaction will occur (water evolution). Maintain reflux for 4 hours.

  • Workup: Cool to 80°C and pour into ice water (500 mL). Basify to pH 4-5 with Sodium Acetate to precipitate the free acid.

  • Purification: Filter the crude solid. Recrystallize from glacial acetic acid.

    • Expected Yield: 60-70%

    • Checkpoint: 1H NMR should show signals characteristic of the quinoline system (dd at ~8.9 ppm for H2).

Phase 2: Protection and Regioselective Bromination

Objective: Install the bromine at C3. Direct bromination of the acid is sluggish; the ester facilitates the reaction and solubility in organic solvents.

Step 2A: Methyl Ester Formation

  • Dissolve the Phase 1 product (10 g) in anhydrous Methanol (100 mL).

  • Add conc. H2SO4 (2 mL) and reflux for 12 hours.

  • Evaporate solvent, neutralize with NaHCO3, and extract with Ethyl Acetate. Yield is typically quantitative.

Step 2B: The Pyridine-Bromine Complex Reaction (Critical Step) This method avoids EAS on the deactivated benzene ring and targets the pyridine ring via an addition-elimination mechanism [2].

  • Reagent Preparation: In a separate flask, prepare the complex by adding Bromine (2.0 eq) dropwise to cold Pyridine (100 mL) in CCl4 (or CHCl3) (50 mL). A yellow solid/slurry forms.[1][2]

  • Addition: Dissolve Methyl 6-chloroquinoline-8-carboxylate (5.0 g, 22.5 mmol) in CCl4 (20 mL) and add to the bromine complex.

  • Reflux: Heat the mixture to reflux (80°C) for 12-16 hours.

    • Mechanism:[3][4][5][2] The reaction proceeds via the formation of a 1,2-dihydro-quinoline intermediate which eliminates HBr to restore aromaticity, placing Br at C3.

  • Quench: Cool and pour into dilute HCl (to remove pyridine).

  • Extraction: Extract with DCM. Wash with Na2S2O3 (to remove excess Br2).

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

    • Target: Methyl 3-bromo-6-chloroquinoline-8-carboxylate.

Phase 3: Hydrolysis to Target

Objective: Reveal the carboxylic acid without dehalogenation.

  • Dissolve the ester (2.0 g) in THF:Water (3:1) (20 mL).

  • Add LiOH.H2O (3.0 eq). Stir at Room Temperature for 4 hours.

    • Warning: Avoid reflux with strong NaOH, as this may lead to nucleophilic displacement of the halogens (SNAr), particularly the bromine at C3 or chlorine at C6.

  • Isolation: Acidify carefully with 1N HCl to pH 3. The product will precipitate.

  • Final Polish: Recrystallize from Ethanol/Water.

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Bromination)Phase 3 (Hydrolysis)
Reagent Glycerol / Sulfo-mixBr2 / PyridineLiOH / THF
Temp 140°C80°C (Reflux)25°C
Time 4 hours16 hours4 hours
Typical Yield 65%55%90%
Purity (HPLC) >95%>98%>98%
Key Impurity Unreacted Aniline3,6-dibromo (trace)Hydroxy-derivatives

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Skraup Reaction.

    • Cause: Runaway exotherm or polymerization of acrolein.

    • Fix: Use the "Sulfo-mix" (nitrobenzene sulfonate) oxidant rather than nitrobenzene. Control the heating ramp strictly.

  • Issue: Bromination at Wrong Position (C5).

    • Cause: Acidic conditions promoting EAS on the benzene ring.

    • Fix: Ensure the reaction is run in Pyridine/CCl4 . The basic pyridine buffers the HBr formed and directs the reaction to the heterocyclic ring (C3) via the N-bromo adduct.

  • Issue: Hydrolysis leads to OH substitution.

    • Cause: Temperature too high or base too strong (NaOH/KOH).

    • Fix: Use LiOH at room temperature. The C6-Cl and C3-Br are susceptible to SNAr under forcing alkaline conditions.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59.

  • Eisch, J. J. (1962). 3-Bromoquinoline and 3,4-Dibromoquinoline. Journal of Organic Chemistry, 27(4), 1318–1323. (Establishes the mechanism for C3 bromination via pyridine complex).

  • Palmer, M. H. (1962). The Structure of Some Chloroquinoline-8-carboxylic Acids. Journal of the Chemical Society, 3645-3652. (Confirms regiochemistry of Skraup on chloro-anthranilic acids).

  • Biosynth. (n.d.).[2] 3-Bromoquinoline-8-carboxylic acid Structure and Analogs. Biosynth Catalog. (Verification of structural analogs).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique electronic properties. Within this class, halogenated quinoline carboxylic acids represent a particularly compelling group of molecules. 3-Bromo-6-chloroquinoline-8-carboxylic acid is a highly substituted derivative, incorporating a carboxylic acid group and two distinct halogen atoms (bromine and chlorine) onto the core quinoline structure. This specific substitution pattern creates a unique electronic and steric environment, profoundly influencing the molecule's physicochemical properties.

Understanding these properties is not merely an academic exercise; it is fundamental to unlocking the compound's potential. For drug development professionals, parameters such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For materials scientists, these same properties dictate solubility in various polymers, crystal packing, and intermolecular interactions. This guide provides a comprehensive analysis of the key physicochemical characteristics of 3-Bromo-6-chloroquinoline-8-carboxylic acid, offering both theoretical insights and practical experimental protocols for its characterization.

Section 1: Molecular Architecture and Identity

The foundational step in characterizing any compound is to understand its precise molecular structure. 3-Bromo-6-chloroquinoline-8-carboxylic acid is built upon a bicyclic aromatic heterocycle. The strategic placement of its functional groups—a bromine atom at position 3, a chlorine atom at position 6, and a carboxylic acid at position 8—dictates its behavior.[1] The electron-withdrawing nature of the halogens and the acidic, ionizable carboxylic acid group are the primary drivers of its chemical personality.

Identifier Value
Molecular Formula C₁₀H₅BrClNO₂[1]
Molecular Weight 286.51 g/mol [1]
CAS Number 860206-90-2
InChI InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)[1]

Section 2: Core Physicochemical Properties - A Quantitative Overview

The utility of a chemical compound is inextricably linked to its physical properties. The following table summarizes the key physicochemical parameters for 3-Bromo-6-chloroquinoline-8-carboxylic acid, based on data from structurally related compounds and computational predictions.

Property Predicted/Estimated Value Significance in Application
Melting Point >220 °CIndicates high thermal stability and strong crystal lattice energy.[1]
Aqueous Solubility pH-dependent; low in acidic pH, higher in neutral to basic pH.Critical for bioavailability and formulation; dictates suitable solvent systems.[1]
pKa₁ (Carboxylic Acid) ~3-4Governs ionization state in physiological and formulation pH ranges.
pKa₂ (Quinoline Nitrogen) <4.9Influences charge at highly acidic pH; affected by electron-withdrawing halogens.[1]
LogP (calculated) ~3.1 - 3.6 (for analogs without COOH)Indicates high lipophilicity of the core structure.[2][3]
LogD (at pH 7.4) < LogPMore relevant measure of lipophilicity for an ionizable compound at physiological pH.
Solubility Profile: A Tale of Two Natures

The solubility of this compound is a classic example of how functional groups dictate physical behavior.

  • Aqueous Solubility : Due to the ionizable carboxylic acid, its solubility in water is highly dependent on pH.[1] In acidic conditions (pH < pKa), the carboxylic acid is protonated and neutral, rendering the molecule less soluble. As the pH increases above 4, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water.[1]

  • Organic Solubility : The large, halogenated aromatic core suggests good solubility in moderately polar to polar organic solvents. It is expected to be slightly soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[1] Its solubility in nonpolar solvents like hexane is predicted to be very limited.[1] This differential solubility is crucial for purification (e.g., recrystallization) and for use in organic reactions.

Acid-Base Characteristics (pKa)

This molecule possesses two ionizable centers:

  • The Carboxylic Acid Group : This is the primary acidic site. For related quinoline-8-carboxylic acids, the pKa is expected to be in the range of 3-4, meaning it will be predominantly in its ionized (negatively charged) form at physiological pH (7.4).[1]

  • The Quinoline Nitrogen : This nitrogen atom is basic and can be protonated under acidic conditions. For unsubstituted quinoline, the pKa of its conjugate acid is ~4.9.[1] However, the potent electron-withdrawing effects of the bromine and chlorine atoms will reduce the electron density on the nitrogen, making it a weaker base. Therefore, the pKa of the protonated quinoline is expected to be lower than 4.9.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.

  • LogP (Partition Coefficient) measures the distribution of the neutral form of a compound between octanol and water. Analogs lacking the carboxylic acid group have calculated LogP values in the range of 3.1 to 3.6, indicating a lipophilic nature.[2][3]

  • LogD (Distribution Coefficient) is the more relevant parameter for an ionizable molecule like this one, as it accounts for the distribution of all species (neutral and ionized) at a given pH. At pH 7.4, where the carboxylic acid is ionized, the LogD will be significantly lower than the LogP, reflecting a reduced tendency to partition into the lipid phase.

Section 3: Chemical Reactivity and Synthesis

The chemical behavior of 3-Bromo-6-chloroquinoline-8-carboxylic acid is rich with possibilities for further modification.

  • Reactivity : The compound is amenable to various synthetic transformations. The halogen atoms can be replaced via nucleophilic substitution reactions, and the quinoline ring can undergo oxidation or reduction under specific conditions.[1] Furthermore, the bromine atom makes it a suitable candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecules.[1]

  • Synthesis : An efficient synthesis can start from 4-bromaniline.[1] This precursor reacts with ethyl propiolate, followed by a cyclization reaction in diphenyl ether to form a 6-bromoquinoline-4(1H)-one intermediate.[1] Subsequent chlorination using a reagent like phosphorus trichloride can yield the 6-bromo-4-chloroquinoline, which can then be further modified to introduce the substituents at the 3 and 8 positions.[1]

Section 4: Biological and Industrial Context

Derivatives of 3-Bromo-6-chloroquinoline-8-carboxylic acid have shown significant potential in several high-impact areas:

  • Antimicrobial and Anticancer Activity : Halogenated quinolines are a well-established class of bioactive compounds. Research indicates that derivatives of this molecule exhibit antimicrobial properties against various bacterial and fungal strains.[1][4] In oncology, the quinoline core is studied for its ability to interfere with DNA synthesis and inhibit enzymes like protein kinase CK2, leading to the inhibition of tumor growth.[1][5] Certain derivatives have demonstrated potent activity against cancer cell lines, including MCF-7, and have shown high tumor growth inhibition rates in xenograft models.[1][6][7]

  • Industrial Applications : Beyond medicine, this compound serves as a valuable precursor in materials science for the development of specialized dyes and catalysts, where its specific functional groups can be tailored for enhanced performance.[1]

Section 5: Experimental Protocols for Physicochemical Characterization

While predictions are useful, empirical data is the gold standard. The following section details robust, self-validating protocols for determining the core physicochemical properties of this compound.

G cluster_prep Sample Preparation & Purity cluster_exp Experimental Determination cluster_analysis Data Analysis & Reporting A Compound Acquisition B Purity Analysis (HPLC, LC-MS) A->B C Solubility Assay (Shake-Flask) B->C D pKa Determination (Potentiometric) B->D E LogD Measurement (Shake-Flask) B->E F Data Integration & Analysis C->F D->F E->F G Final Technical Report F->G

Caption: Physicochemical Characterization Workflow.

Protocol 5.1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Rationale : This method directly measures the saturation concentration of the compound in a buffered solution, providing the most accurate solubility data. Using a range of pH buffers is essential to characterize this ionizable molecule.

  • Methodology :

    • Buffer Preparation : Prepare a series of buffers (e.g., citrate for pH 3, phosphate for pH 7.4, and borate for pH 9). Verify the pH of each buffer with a calibrated pH meter.

    • Sample Addition : Add an excess amount of 3-Bromo-6-chloroquinoline-8-carboxylic acid to separate vials containing each buffer. The excess solid should be clearly visible.

    • Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Sample Processing : After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantification : Dilute the filtered sample with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Protocol 5.2: Potentiometric Determination of pKa
  • Rationale : Potentiometric titration is a highly reliable method for determining the pKa of acidic and basic functional groups. It involves monitoring the pH of a solution as a titrant is added.

  • Methodology :

    • Sample Preparation : Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure initial solubility).

    • Instrument Calibration : Calibrate a pH meter using at least two standard buffers (e.g., pH 4 and 7).

    • Titration : Place the sample solution in a beaker with a stir bar. Insert the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

    • Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or by using the first derivative of the plot).

Section 6: Safety and Handling

  • Engineering Controls : Handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles.[11]

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).[12]

    • Skin and Body Protection : Wear a lab coat and closed-toe shoes.

  • Handling Practices : Avoid creating dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][13]

  • First Aid :

    • In case of eye contact : Immediately flush with plenty of water for at least 15 minutes.[9]

    • In case of skin contact : Remove contaminated clothing and wash the affected area with soap and water.[9]

    • If inhaled : Move the person to fresh air.[9]

    • If swallowed : Seek immediate medical attention.

Section 7: Conclusion

3-Bromo-6-chloroquinoline-8-carboxylic acid is a molecule of significant scientific interest, characterized by a complex interplay of its structural features. Its pH-dependent solubility, dual ionizable centers, and high lipophilic character are defining physicochemical properties. These characteristics, driven by the quinoline core, halogen substituents, and carboxylic acid group, are critical for its rational application in drug discovery and materials science. The experimental protocols provided herein offer a robust framework for researchers to empirically validate these properties, ensuring a solid foundation for future development and innovation.

Section 8: References

  • Benchchem. (n.d.). 3-Bromo-6-chloroquinoline-8-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem. Retrieved from

  • ChemScene. (n.d.). 6-Bromo-3-chloro-quinoline. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. PubChem. Retrieved from

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4972. Retrieved from

  • Benchchem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-8-chloroquinoline. PubChem. Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from

  • Penta. (2025). Safety Data Sheet: Quinoline. Retrieved from

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Quinoline. Retrieved from

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from

Sources

An In-depth Technical Guide to 3-Bromo-6-chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-chloroquinoline-8-carboxylic acid (CAS No. 860206-90-2), a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. This document elucidates the compound's chemical identity, physicochemical properties, plausible synthetic routes, and its established and putative applications, with a particular focus on its role as a scaffold in the development of novel therapeutic agents. The narrative synthesizes available data to offer field-proven insights into its biological activities, particularly its anticancer and antimicrobial properties, and discusses the mechanistic underpinnings of these actions. Detailed experimental considerations, safety protocols, and data visualizations are provided to support researchers in their practical applications of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

3-Bromo-6-chloroquinoline-8-carboxylic acid is a polysubstituted aromatic heterocycle built upon a quinoline core. The strategic placement of two electron-withdrawing halogen atoms (bromine at C3 and chlorine at C6) and a carboxylic acid group at C8 creates a unique electronic and steric profile that dictates its chemical reactivity and biological interactions.[1]

Molecular Structure and Identifiers

The fundamental architecture of the molecule is the fused bicyclic system of quinoline, which consists of a benzene ring fused to a pyridine ring.[1] The specific substitution pattern is key to its functionality.

Caption: Figure 1: Chemical Structure of 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 860206-90-2
Molecular Formula C₁₀H₅BrClNO₂[1]
Molecular Weight 286.51 g/mol [1]
IUPAC Name 3-bromo-6-chloroquinoline-8-carboxylic acid
InChI InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)[1]
InChI Key KOEMCPLCSXGKMD-UHFFFAOYSA-N

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br |

Physicochemical Properties

Experimentally determined physicochemical data for this specific compound are not widely published. However, properties can be inferred from closely related analogues and computational predictions. The presence of the carboxylic acid group suggests acidic properties and the potential for salt formation, while the halogenated aromatic core imparts significant hydrophobicity.

Table 2: Predicted and Inferred Physicochemical Properties

Property Value / Observation Rationale / Source
Melting Point >220 °C (decomposes) The related 6-chloroquinoline-8-carboxylic acid melts at 220-222 °C. The addition of a bromine atom would likely increase this value.[1] Quinoline-8-carboxylic acids are generally thermally stable, with decomposition often occurring above 250 °C.[1]
Solubility High solubility in DMSO, methanol. Limited solubility in water. Favorable solubility in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane).[1] The carboxylic acid group enhances polarity and solubility in polar protic solvents. The halogenated aromatic structure contributes to solubility in organic solvents.
Acidity (pKa) Expected to be acidic The carboxylic acid group is the primary acidic center. The electron-withdrawing effects of the quinoline ring and halogen substituents will influence the pKa of the carboxylic acid and the basicity of the quinoline nitrogen.[1]

| Appearance | Likely a solid at room temperature | Based on related compounds. |

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

The synthesis of substituted quinolines often begins with an appropriately substituted aniline. For the target molecule, a logical starting material would be an aniline with the desired chlorine and a precursor to the carboxylic acid group. A multi-step approach is necessary to introduce the substituents with correct regioselectivity.

Synthesis_Workflow Figure 2: Plausible Synthetic Workflow A 2-Amino-5-chlorobenzoic acid (Starting Material) B Skraup-Doebner-von Miller Reaction (Quinoline core formation) A->B Glycerol, H₂SO₄, Oxidant C 6-Chloroquinoline-8-carboxylic acid (Intermediate 1) B->C D Electrophilic Bromination (e.g., NBS or Br₂ in H₂SO₄) C->D Regioselective bromination at C3 E 3-Bromo-6-chloroquinoline-8-carboxylic acid (Final Product) D->E

Caption: Figure 2: A proposed synthetic workflow for 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on well-established reactions for the synthesis of similar quinoline derivatives.[2] Optimization of reaction conditions, solvents, and purification methods may be required.

Step 1: Synthesis of 6-Chloroquinoline-8-carboxylic acid (Intermediate)

This step involves the Skraup or a related cyclization reaction to form the quinoline core.

  • Reaction Setup: To a stirred solution of 2-amino-5-chlorobenzoic acid in a suitable high-boiling point solvent (e.g., nitrobenzene), cautiously add concentrated sulfuric acid.

  • Addition of Reagents: Add glycerol and a mild oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Heating: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize carefully with a base (e.g., sodium carbonate solution) until the product precipitates.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield 6-chloroquinoline-8-carboxylic acid.

Step 2: Bromination to Yield 3-Bromo-6-chloroquinoline-8-carboxylic acid (Final Product)

This step introduces the bromine atom at the C3 position via electrophilic substitution. The presence of the deactivating carboxylic acid and chloro groups, and the directing effect of the quinoline nitrogen, makes C3 a likely site for bromination.

  • Reaction Setup: Dissolve 6-chloroquinoline-8-carboxylic acid in concentrated sulfuric acid in a flask protected from light.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) or a solution of bromine in sulfuric acid dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).[3]

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is the crude product.

  • Purification: Filter the solid, wash thoroughly with water to remove acid, and then with a sodium thiosulfate solution to remove any unreacted bromine. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to afford the final product.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific substitutions on 3-Bromo-6-chloroquinoline-8-carboxylic acid make it a compound of significant interest for drug development and other industrial applications.[1]

Anticancer Activity

Derivatives of 3-Bromo-6-chloroquinoline-8-carboxylic acid have demonstrated promising anticancer properties.[1] The proposed mechanism involves the inhibition of critical cellular processes required for cancer cell proliferation.

  • Mechanism of Action: The planar quinoline ring system can intercalate with DNA, while the functional groups can form hydrogen bonds and other interactions with the active sites of enzymes. This can lead to interference with DNA synthesis and cell division, ultimately inhibiting tumor growth.[1] Studies on related quinoline carboxylic acids have identified protein kinase CK2 as a potential target, with some derivatives showing IC₅₀ values in the low micromolar range.[4]

  • Structure-Activity Relationship (SAR): The presence and position of halogen atoms are crucial for activity. They modulate the electronic properties of the ring system and can participate in halogen bonding with biological targets, enhancing binding affinity. The carboxylic acid group often acts as a key pharmacophoric feature, engaging in critical hydrogen bonding interactions.

MoA Figure 3: Conceptual Mechanism of Action cluster_cell Cancer Cell Molecule 3-Bromo-6-chloroquinoline- 8-carboxylic acid Target Biological Target (e.g., Protein Kinase CK2, DNA) Molecule->Target Binding/ Intercalation Pathway Signaling Pathways & DNA Replication Target->Pathway Inhibition Effect Inhibition of Proliferation & Induction of Apoptosis Pathway->Effect

Caption: Figure 3: A conceptual diagram illustrating the potential anticancer mechanism of action.

Table 3: Reported Anticancer Activity of Related Quinoline Derivatives

Compound Type Cancer Model Observed Effect Reference
Quinoline Derivatives Ovarian Cancer (Xenograft models) Up to 70% tumor growth inhibition reported. [1]
3-Quinoline Carboxylic Acid Derivatives - Inhibition of Protein Kinase CK2 with IC₅₀ values from 0.65 to 18.2 μM. [4]
Quinoline Derivatives MCF-7 (Breast) & K562 (Leukemia) cell lines Potent anticancer activity with low GI₅₀ values. [1]

| Quinazoline-4-carboxylic acid derivative | MCF-7 (Breast) cell line | IC₅₀ of 168.78 µM, cell cycle arrest, and apoptosis induction. |[5] |

Antimicrobial Properties

Quinoline derivatives are well-known for their antimicrobial effects. The subject compound is no exception, with research indicating that its derivatives possess significant activity against various bacterial and fungal strains.[1]

  • Mechanism of Action: The antimicrobial action is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase.[6] The ability of the molecule to chelate metal ions, which are crucial for microbial enzyme function, may also contribute to its activity.

  • Efficacy: Derivatives have shown potent activity against resistant bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported to be lower than standard antibiotics like ciprofloxacin in some cases.[1]

Synthetic Intermediate and Other Applications

Beyond its direct biological activities, 3-Bromo-6-chloroquinoline-8-carboxylic acid serves as a valuable and versatile intermediate in organic synthesis.

  • Cross-Coupling Reactions: The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new substituents and build more complex molecules.

  • Amide and Ester Formation: The carboxylic acid group is readily converted into esters, amides, and other derivatives, allowing for the exploration of new chemical space and the development of prodrugs or compounds with altered physicochemical properties.[7]

  • Materials Science: The rigid, planar structure and potential for π-π stacking make it a candidate for developing advanced materials, such as dyes and catalysts, with specific thermal or conductive properties.[1]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Bromo-6-chloroquinoline-8-carboxylic acid is not publicly available. Therefore, precautions must be based on the known hazards of structurally related compounds, such as halogenated quinolines and carboxylic acids. This compound should be handled only by trained professionals in a well-ventilated chemical laboratory.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood to minimize exposure.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

3-Bromo-6-chloroquinoline-8-carboxylic acid is a highly functionalized heterocyclic compound with considerable promise as a building block in drug discovery and materials science. Its potential as a scaffold for developing new anticancer and antimicrobial agents is supported by preliminary data on related structures. The presence of multiple reactive sites—the carboxylic acid group and two distinct halogen atoms—provides chemists with a versatile platform for synthetic modification and the generation of diverse chemical libraries. While further research is needed to fully elucidate its biological activity profile and to develop optimized, scalable synthetic routes, this technical guide provides a solid foundation of current knowledge to facilitate and inspire future investigations into this intriguing molecule.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. (URL: [Link])

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Jamil, Y., ... & Al-Sha'er, M. A. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(19), 6842. (URL: [Link])

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. (URL: [Link])

  • Ökten, S., Asutay, A. B., Kendi, E., & Koca, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1). (URL: [Link])

  • Singh, S., Singh, J., & Singh, P. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (URL: [Link])

  • Gayathri, S., Ramakrishnan, V., & Raj, S. S. S. (2020). Synthesis, characterization, and biological evaluation of novel 8-hydroxyquinoline derivatives. Molecules, 25(18), 4321. (URL: [Link])

  • 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem. (URL: [Link])

  • 6-Bromo-8-chloroquinoline | C9H5BrClN | CID 4673616 - PubChem. (URL: [Link])

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. - ResearchGate. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Lino, F., Biver, T., & Sciacca, M. F. (2021). Thermodynamic study on the protonation of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. Journal of Molecular Liquids, 335, 116223. (URL: [Link])

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molecular structure of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Abstract

3-Bromo-6-chloroquinoline-8-carboxylic acid is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its rigid, heterocyclic scaffold, combined with the specific electronic properties imparted by its bromine, chlorine, and carboxylic acid substituents, makes it a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its molecular architecture, details state-of-the-art methods for its synthesis and structural elucidation, and discusses its broader scientific and industrial relevance. The content herein is synthesized from established chemical principles and spectroscopic data from closely related analogues, offering field-proven insights for professionals engaged in advanced chemical research.

Molecular Architecture and Physicochemical Profile

The foundation of 3-Bromo-6-chloroquinoline-8-carboxylic acid is the quinoline ring system—a bicyclic heterocycle formed by the fusion of a benzene ring and a pyridine ring.[1] This core structure is both aromatic and planar, providing a rigid scaffold for precise three-dimensional positioning of functional groups.

Strategic Substitution and Electronic Effects

The specific substitution pattern—a bromine atom at position 3, a chlorine atom at position 6, and a carboxylic acid group at position 8—creates a unique electronic landscape across the molecule.[1]

  • Position 3 (Pyridine Ring): The bromine atom at this position acts as an electron-withdrawing group via induction, influencing the reactivity of the pyridine portion of the ring system.

  • Position 6 (Benzene Ring): The chlorine atom, also electron-withdrawing, modulates the electron density of the carbocyclic ring.

  • Position 8 (Peri Position): The placement of the carboxylic acid group at this position, adjacent to the heterocyclic nitrogen, allows for potential intramolecular hydrogen bonding. This interaction can significantly influence the compound's conformation and acidity (pKa).

Crystallographic analyses of similar halogenated quinolines confirm that the ring system generally adopts a planar conformation.[1] It is anticipated that the carboxylic acid group will be coplanar with the rings to maximize electronic conjugation and facilitate the aforementioned intramolecular hydrogen bonding, which contributes to overall structural stability.[1]

Core Physicochemical Data

A summary of the key identifiers and properties for 3-Bromo-6-chloroquinoline-8-carboxylic acid is provided below.

PropertyValueSource
IUPAC Name 3-bromo-6-chloroquinoline-8-carboxylic acidPubChem
CAS Number 860206-90-2EPA DSSTox
Molecular Formula C₁₀H₅BrClNO₂[1]
Molecular Weight 286.51 g/mol [1]
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)BrPubChem
InChI InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)[1]
InChIKey KOEMCPLCSXGKMD-UHFFFAOYSA-NPubChem
Structural Representation

The following diagram illustrates the core structure and numbering convention of the quinoline ring system.

Caption: Molecular structure of 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Synthesis and Derivatization Strategy

The synthesis of polysubstituted quinolines requires careful strategic planning to control regioselectivity. The following protocol outlines an efficient synthetic route adapted from methodologies for similar halogenated pyridine and quinoline systems.[1] The causality behind each step is explained to provide a deeper understanding of the transformation.

Recommended Synthetic Protocol

This multi-step synthesis begins with a substituted pyridine precursor, building the quinoline core through a series of controlled reactions.

Step 1: Oxidation of 3-bromo-6-chloropyridine

  • Reaction: 3-bromo-6-chloropyridine is oxidized to 3-bromo-6-chloropyridine N-oxide.

  • Protocol: To a solution of 3-bromo-6-chloropyridine in chloroform at 10 °C, add carbamide peroxide and trifluoroacetic anhydride. Stir for 4-6 hours while monitoring by TLC.

  • Causality: The oxidation of the pyridine nitrogen to an N-oxide is a critical activation step. It enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, paving the way for subsequent nucleophilic additions.

Step 2: Cyanation of the N-oxide

  • Reaction: The N-oxide intermediate is reacted with a cyanide source to introduce a cyano group at the 2-position.

  • Protocol: To the 3-bromo-6-chloropyridine N-oxide, add trimethylsilyl cyanide and triethylamine. Reflux the mixture for 8-12 hours.

  • Causality: The N-oxide activates the C2 position for nucleophilic attack by the cyanide ion. Triethylamine acts as a base to facilitate the reaction. This step introduces the carbon atom that will ultimately become part of the fused ring and the carboxylic acid.

Step 3: Hydrolysis to Carboxylic Acid

  • Reaction: The 3-bromo-6-chloroquinoline-2-carbonitrile is hydrolyzed under strong acidic conditions.

  • Protocol: The cyanogen intermediate is heated in concentrated sulfuric acid (90–98%) at 140–180 °C for 2.5–4 hours.[1]

  • Causality: The harsh acidic conditions are necessary to hydrolyze the stable nitrile group first to an amide and then to the final carboxylic acid. This step completes the formation of the target molecule.

Synthesis Workflow Diagram

start 3-Bromo-6-chloropyridine step1 Oxidation (Carbamide Peroxide, TFAA) start->step1 intermediate1 3-Bromo-6-chloropyridine N-oxide step1->intermediate1 step2 Cyanation (TMSCN, Et3N) intermediate1->step2 intermediate2 3-Bromo-6-chloroquinoline-2-carbonitrile step2->intermediate2 step3 Hydrolysis (Conc. H2SO4, Heat) intermediate2->step3 end 3-Bromo-6-chloroquinoline-8-carboxylic acid step3->end

Caption: Synthetic workflow for 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a novel or complex organic molecule is a self-validating process that relies on the convergence of data from multiple independent analytical techniques. No single method is sufficient; instead, the collective evidence provides an unambiguous structural assignment.

Analytical Workflow

synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity & Environment) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir xray X-ray Crystallography (Absolute Structure) synthesis->xray confirmation Unambiguous Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the atomic-level connectivity map of the molecule.

  • ¹H NMR: In related 6-chloroquinoline derivatives, aromatic protons typically resonate in the 7.2-8.9 ppm range.[1] The proton at position 2 is significantly deshielded by the adjacent nitrogen atom and is expected to appear at the downfield end of this range (~8.9 ppm).[1] The remaining aromatic protons will appear as a series of doublets and triplets, with chemical shifts influenced by the inductive effects of the halogen substituents.[1]

  • ¹³C NMR: The spectrum will show ten distinct signals in the aromatic region, corresponding to the ten carbon atoms of the quinoline ring system. The carbon of the carboxylic acid (C=O) will appear significantly downfield. Carbons directly bonded to the electronegative halogens and nitrogen will also exhibit characteristic downfield shifts.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can validate the molecular formula with high precision.

Predicted Mass Spectrometry Data Based on the molecular formula C₁₀H₅BrClNO₂ and data from structurally similar compounds.[2]

AdductPredicted m/z
[M+H]⁺ 285.9289
[M+Na]⁺ 307.9108
[M-H]⁻ 283.9133
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Carboxylic Acid: A broad O-H stretch is expected around 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretch will be prominent around 1700-1725 cm⁻¹.

  • Aromatic Ring: C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹ and 500-700 cm⁻¹, respectively.[1]

Relevance in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The specific functionalization of 3-Bromo-6-chloroquinoline-8-carboxylic acid makes it a compound of high interest.

Pharmacological Potential
  • Anticancer Activity: Derivatives of this compound have demonstrated potent activity in inhibiting cancer cell proliferation.[1] In some xenograft models, related quinoline derivatives have shown tumor growth inhibition rates as high as 70%.[1] The proposed mechanism often involves the inhibition of critical enzymes or interference with DNA synthesis.[1][5]

  • Antimicrobial Properties: Halogenated quinolines are known for their antimicrobial effects.[1] Derivatives of 3-Bromo-6-chloroquinoline-8-carboxylic acid have shown significant activity against resistant bacterial strains, with some exhibiting lower minimum inhibitory concentration (MIC) values than standard antibiotics like ciprofloxacin.[1] The mechanism is thought to involve the disruption of bacterial cell wall synthesis or DNA gyrase inhibition.[5]

The Carboxylic Acid Moiety in Drug Design

The carboxylic acid group is a key feature in over 450 drugs, often acting as a critical hydrogen bond donor/acceptor or a mimic of phosphate groups to interact with biological targets.[6] However, its ionizable nature can limit membrane permeability and expose the drug to metabolic pathways, presenting challenges for oral bioavailability and stability. For drug development professionals, this makes 3-Bromo-6-chloroquinoline-8-carboxylic acid an excellent starting point for creating bioisosteric replacements (e.g., tetrazoles, hydroxamic acids) to optimize pharmacokinetic properties while retaining biological activity.

Industrial Applications

Beyond pharmaceuticals, the unique electronic and structural properties of this molecule make it a candidate for applications in materials science, serving as a precursor for the synthesis of specialized dyes and catalysts where defined functional groups are required for performance.[1]

Conclusion

3-Bromo-6-chloroquinoline-8-carboxylic acid is a precisely structured molecule whose utility is defined by the strategic placement of its functional groups on the rigid quinoline scaffold. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The structural elucidation relies on a synergistic application of modern spectroscopic techniques, each providing a crucial piece of the molecular puzzle. For researchers in drug discovery, this compound represents a rich platform for the development of new anticancer and antimicrobial agents. Its well-defined architecture and reactive handles offer vast possibilities for chemical modification and optimization, cementing its role as a valuable compound in the landscape of advanced chemical science.

References

  • PubChem. (n.d.). 3-bromo-6-chloroquinoline-8-carbonitrile. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(3), 432. Retrieved from [Link]

  • Okten, S., Asutay, B., & Koca, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 621-629. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 3-Bromo-6-chloroquinoline-8-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 3-Bromo-6-chloroquinoline-8-carboxylic acid in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in the drug development field who require a deep understanding of the solubility characteristics of this compound for their experimental and developmental work.

Introduction: The Critical Role of Solubility in Research and Development

3-Bromo-6-chloroquinoline-8-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₀H₅BrClNO₂ and a molecular weight of 286.51 g/mol .[1] Its quinoline core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] For any of these potential therapeutic applications to be explored, a thorough understanding of the compound's physicochemical properties, particularly its solubility, is paramount.

Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in biological and pharmaceutical research.[3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for in vitro assays and as a stock solution solvent.[3][4] Therefore, characterizing the solubility of 3-Bromo-6-chloroquinoline-8-carboxylic acid in DMSO is a foundational step in its preclinical development.

This guide will delve into the theoretical and practical aspects of the solubility of 3-Bromo-6-chloroquinoline-8-carboxylic acid in DMSO, providing both qualitative and comparative quantitative data, detailed experimental protocols for solubility determination, and an analysis of the key factors influencing its dissolution.

Physicochemical Properties and Predicted Solubility

The molecular structure of 3-Bromo-6-chloroquinoline-8-carboxylic acid, with its aromatic rings, halogen substituents, and a carboxylic acid group, dictates its solubility behavior.[1] The quinoline nitrogen and the carboxylic acid group can participate in hydrogen bonding, while the halogen atoms can engage in halogen bonding interactions.[1]

Based on the analysis of a structurally similar compound, 6-Chloroquinoline-8-carboxylic acid, it is predicted that 3-Bromo-6-chloroquinoline-8-carboxylic acid will exhibit slight solubility in DMSO.[1] The addition of a bromine atom is expected to increase the molecular size and hydrophobic character, which may slightly decrease its solubility in polar solvents like DMSO compared to its non-brominated counterpart.[1]

Quantitative Solubility Data (Comparative)

CompoundSolventSolubilityTemperatureNotes
Quinoline-8-carboxylic acidDMSO50 mg/mL (288.73 mM)Not SpecifiedRequires sonication, warming, and heating to 60°C for dissolution.[5][6]
3-Bromo-6-chloroquinoline-8-carboxylic acidDMSOPredicted to be slightRoom TemperatureThe presence of the bromo and chloro substituents is expected to influence solubility.[1]

Experimental Protocol for Determining Solubility in DMSO

To obtain precise quantitative data for the solubility of 3-Bromo-6-chloroquinoline-8-carboxylic acid in DMSO, a validated experimental protocol is essential. The following is a detailed, step-by-step methodology based on established practices.[4][7]

Materials
  • 3-Bromo-6-chloroquinoline-8-carboxylic acid

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 3-Bromo-6-chloroquinoline-8-carboxylic acid into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5-10 minutes to promote dissolution.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.

  • Equilibration:

    • Place the supersaturated solution in a thermostatic shaker and incubate at a controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of DMSO and the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-Bromo-6-chloroquinoline-8-carboxylic acid.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Incubate with Shaking (24-48h at 25°C) C->D Create Supersaturated Solution E Centrifuge to Pellet Solid D->E Achieve Equilibrium F Collect Supernatant E->F G Dilute for Analysis F->G H HPLC Quantification G->H I Calculate Solubility H->I G cluster_0 3-Bromo-6-chloroquinoline-8-carboxylic acid cluster_1 DMSO (Solvent) Solute Quinoline-COOH (with Br and Cl) Solvent Dimethyl Sulfoxide (S=O) Solute->Solvent Hydrogen Bonding (COOH with S=O) Solute->Solvent Dipole-Dipole Interactions Solute->Solvent Halogen Bonding (Br/Cl with O)

Caption: Key intermolecular interactions between 3-Bromo-6-chloroquinoline-8-carboxylic acid and DMSO.

The primary interaction driving solubility is likely the hydrogen bond formed between the acidic proton of the carboxylic acid group and the highly polar sulfoxide group of DMSO. [8]Additionally, dipole-dipole interactions between the polar functionalities of the solute and solvent, as well as potential halogen bonding, contribute to the dissolution process. [1]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of 3-Bromo-6-chloroquinoline-8-carboxylic acid in DMSO. While direct quantitative data is not yet published, a qualitative assessment and comparative data for a related compound suggest slight solubility. The provided experimental protocol offers a robust framework for accurately determining this critical parameter. A thorough understanding and precise measurement of solubility are indispensable for the continued research and development of this and other promising quinoline-based compounds. Future work should focus on the experimental determination of the solubility of 3-Bromo-6-chloroquinoline-8-carboxylic acid in DMSO at various temperatures and in the presence of co-solvents to build a more complete solubility profile.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.). Retrieved January 29, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved January 29, 2026, from [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega - ACS Publications. (2018, January 25). Retrieved January 29, 2026, from [Link]

  • 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • A quantum chemical study of the interaction of carboxylic acids with DMSO - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. (n.d.). Retrieved January 29, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 29, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23). Retrieved January 29, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15). Retrieved January 29, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Stability of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point and chemical stability of 3-Bromo-6-chloroquinoline-8-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical and practical considerations for determining the melting point of this halogenated quinoline derivative and details a systematic approach to evaluating its intrinsic stability through forced degradation studies. Protocols for hydrolysis, oxidative, photolytic, and thermal stress testing are presented, along with recommended analytical methodologies for monitoring degradation and ensuring the development of robust, stable drug substances and products.

Introduction: The Significance of 3-Bromo-6-chloroquinoline-8-carboxylic acid

3-Bromo-6-chloroquinoline-8-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. The quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this molecule, featuring both bromo and chloro substituents, offers unique opportunities for further chemical modification. Given its role as a key starting material, a thorough understanding of its physicochemical properties, particularly its melting point and stability, is paramount for process development, formulation, and regulatory compliance.

This guide is intended to provide researchers and drug development professionals with a detailed framework for assessing the critical quality attributes of 3-Bromo-6-chloroquinoline-8-carboxylic acid, ensuring the integrity and performance of downstream processes and final products.

Physicochemical Properties: Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. It is a fundamental physical property that provides an indication of purity.

Estimated Melting Point and Influencing Factors
  • Increased Molecular Weight: The addition of a bromine atom significantly increases the molecular weight, which generally leads to a higher melting point due to stronger van der Waals forces.

  • Crystal Packing: The size and position of the bromine substituent can affect the efficiency of crystal lattice packing. More efficient packing leads to a higher melting point.

  • Intermolecular Interactions: Halogen bonding, a non-covalent interaction involving the halogen atom, can further stabilize the crystal lattice, contributing to a higher melting point.

Considering these factors, the melting point of 3-Bromo-6-chloroquinoline-8-carboxylic acid is anticipated to be higher than that of 6-Chloroquinoline-8-carboxylic acid.

CompoundStructureMelting Point (°C)
6-Chloroquinoline-8-carboxylic acid[Image of 6-Chloroquinoline-8-carboxylic acid structure]220-222
3-Bromo-6-chloroquinoline-8-carboxylic acid[Image of 3-Bromo-6-chloroquinoline-8-carboxylic acid structure]> 222 (Predicted)
Experimental Protocol for Melting Point Determination

A precise melting point should be determined experimentally using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point

  • Sample Preparation: Finely powder a small, dry sample of 3-Bromo-6-chloroquinoline-8-carboxylic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Employ a rapid heating rate to determine an approximate melting range. Subsequently, use a slower heating rate (1-2 °C per minute) for a more accurate determination.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A narrow melting range (0.5-1.5 °C) is indicative of high purity.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3][4][5]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram.[6][7]

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance, elucidating degradation pathways, and establishing the intrinsic stability of the molecule.[8][9][10] These studies are a regulatory requirement and provide critical information for the development of stability-indicating analytical methods.[8][10]

The following sections outline the protocols for subjecting 3-Bromo-6-chloroquinoline-8-carboxylic acid to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][11]

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analytical Monitoring cluster_outcomes Outcomes Hydrolysis Hydrolysis (Acidic, Basic, Neutral) HPLC HPLC-UV/DAD (Purity & Degradants) Hydrolysis->HPLC Analyze Samples Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC Analyze Samples Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC Analyze Samples Thermal Thermal (Elevated Temperature) Thermal->HPLC Analyze Samples LCMS LC-MS (Identification of Degradants) HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Validation HPLC->Method Pathways Degradation Pathways LCMS->Pathways Stability Intrinsic Stability Profile Pathways->Stability Method->Stability DrugSubstance 3-Bromo-6-chloroquinoline-8-carboxylic acid DrugSubstance->Hydrolysis Expose to Stress DrugSubstance->Oxidation Expose to Stress DrugSubstance->Photolysis Expose to Stress DrugSubstance->Thermal Expose to Stress

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups. The carboxylic acid and the halogen substituents on the quinoline ring can influence its susceptibility to hydrolysis.

Expected Degradation Pathways: While the C-Cl and C-Br bonds on the aromatic ring are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to nucleophilic substitution, though this is less likely than reactions involving the carboxylic acid group.[12] The carboxylic acid itself is stable to hydrolysis.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of 3-Bromo-6-chloroquinoline-8-carboxylic acid (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80 °C) and protect them from light.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Section 4).

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. The electron-rich quinoline ring system may be susceptible to oxidation.

Expected Degradation Pathways: Oxidation of the quinoline ring can lead to the formation of N-oxides or hydroxylated derivatives.[13][14] The benzene portion of the quinoline ring is generally more susceptible to oxidation than the pyridine ring.[14]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of 3-Bromo-6-chloroquinoline-8-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Agent: Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation. The aromatic and heterocyclic nature of the molecule suggests a potential for photosensitivity.

Expected Degradation Pathways: Photodegradation of halogenated aromatic compounds can involve cleavage of the carbon-halogen bond to form radical intermediates.[10][15] This can lead to the formation of dehalogenated or hydroxylated byproducts.

Experimental Protocol (as per ICH Q1B): [12][13][16][17][18]

  • Sample Preparation: Expose the solid drug substance directly to the light source. Also, prepare a solution of the compound in a photochemically inert solvent.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][19]

  • Control Samples: Protect identical samples from light with an opaque covering to serve as dark controls.

  • Analysis: Analyze the exposed and control samples by HPLC.

Thermal Stability

Elevated temperatures can accelerate degradation reactions and provide insight into the compound's intrinsic thermal stability.

Expected Degradation Pathways: A primary thermal degradation pathway for aromatic carboxylic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[2][16] This reaction is often catalyzed by trace metals or occurs at high temperatures.

Experimental Protocol:

  • Solid-State Stress: Store the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C, 80°C, and 60°C/75% RH).

  • Solution-State Stress: Prepare a solution of the compound and store it at an elevated temperature.

  • Time Points: Analyze samples at various time points.

  • Analysis: Use HPLC to monitor for degradation products and Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition. TGA measures the change in mass of a sample as a function of temperature and can pinpoint the temperature at which decarboxylation or other decomposition events occur.[20][21]

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately separating the intact drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[22]

Recommended HPLC Conditions

A reverse-phase HPLC method is generally suitable for the analysis of quinoline derivatives.[19][23]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[19][24][25]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B, gradually increasing to elute more retained components.To ensure the elution of both the parent compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)The aromatic nature of the quinoline ring provides strong UV absorbance.
Injection Volume 10 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.

Conclusion

A comprehensive understanding of the melting point and stability of 3-Bromo-6-chloroquinoline-8-carboxylic acid is critical for its effective use in drug development. While a precise melting point requires experimental determination, it is anticipated to be above 222 °C. The intrinsic stability of the molecule can be thoroughly evaluated through a systematic forced degradation study encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions. The insights gained from these studies, coupled with a validated stability-indicating HPLC method, will ensure the quality, safety, and efficacy of the resulting pharmaceutical products.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Boccardi, G. (2016). Forced degradation as a part of the demonstration of specificity of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 129, 296-302.
  • Dutka-Malen, S., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-1020.
  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of pharmaceutical and biomedical analysis, 84, 224-231.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Zhu, X., et al. (2017). Biodegradation of quinoline by a newly isolated salt-tolerating bacterium Rhodococcus gordoniae strain JH145. Frontiers in microbiology, 8, 145.

Sources

Technical Whitepaper: The Gould-Jacobs Reaction in Advanced Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gould-Jacobs reaction remains a cornerstone in the synthesis of 4-hydroxyquinolines (4-quinolones), serving as the primary scaffold generation method for blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents. While the reaction was first reported in 1939, modern process chemistry has evolved significantly to address its high thermal requirements and regiochemical challenges. This guide dissects the reaction's mechanistic underpinnings, provides a self-validating experimental protocol, and outlines critical process parameters (CPPs) for researchers in medicinal chemistry.

The Mechanistic Architecture

To optimize the Gould-Jacobs reaction, one must understand the causality behind its high activation energy. The reaction proceeds through a cascade: condensation, elimination, and thermal cyclization.

The Kinetic vs. Thermodynamic Landscape

The reaction begins with the condensation of an aniline with an alkoxymethylene malonate (typically Diethyl Ethoxymethylenemalonate, EMME). This step is kinetically rapid. However, the subsequent cyclization is the rate-determining step (RDS).

  • Condensation (Michael Addition-Elimination): The aniline nitrogen attacks the

    
    -carbon of EMME, followed by the elimination of ethanol. This forms the anilinomethylene malonate intermediate.[1][2][3]
    
  • The Conformational Trap: The intermediate exists primarily in the trans-enamine form due to intramolecular hydrogen bonding between the NH and the ester carbonyl. This stabilizes the molecule but prevents cyclization.

  • Cyclization (The "Thermal Push"): To cyclize, the bond must rotate to the cis-conformation, breaking the H-bond. This requires significant thermal energy (typically

    
    C), allowing the aromatic ring to attack the ester carbonyl via an electrocyclic ring closure or intramolecular Friedel-Crafts acylation.
    
Mechanistic Pathway Diagram

GouldJacobsMechanism Aniline Aniline (Nucleophile) Intermed Anilinomethylene Malonate Aniline->Intermed Condensation (-EtOH) EMME EMME (Electrophile) EMME->Intermed TransState Transition State (Bond Rotation) Intermed->TransState High T (>250°C) Breaks H-Bond Cyclized 4-Hydroxyquinoline- 3-carboxylate TransState->Cyclized Cyclization (-EtOH) Product 4-Quinolone (Decarboxylated) Cyclized->Product Hydrolysis & Decarboxylation

Figure 1: Mechanistic flow of the Gould-Jacobs reaction highlighting the critical thermal transition state.

Critical Process Parameters (CPP)

Successful execution relies on controlling three variables: Solvent Thermodynamics, Regioselectivity, and Substituent Effects.

Solvent Systems: The Role of Dowtherm A

Because the cyclization requires temperatures exceeding 250°C, standard organic solvents (THF, Toluene, DMF) are unsuitable.

  • Standard: Dowtherm A (a eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) is the industry standard. It boils at 258°C, providing the exact thermodynamic sink required to drive the trans-cis rotation and cyclization.

  • Modern Alternative: Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid) allows for cyclization at lower temperatures (70–90°C) via acid-mediated activation, useful for thermally sensitive substrates.
    
Regiochemical Fidelity

When using meta-substituted anilines, two isomers are possible (5- or 7-substituted quinolines).

  • Electron-Donating Groups (EDG): Strongly favor the 7-position (para to the directing group) due to electronic activation of the ring position.

  • Electron-Withdrawing Groups (EWG): Deactivate the ring, often requiring higher temperatures or Lewis acid catalysis to achieve cyclization.

Strategic Applications: Fluoroquinolone Synthesis

The most high-value application of this chemistry is the synthesis of the fluoroquinolone core (e.g., Ciprofloxacin). The workflow integrates the Gould-Jacobs cycle with subsequent N-alkylation and nucleophilic aromatic substitution (


).
Synthesis Workflow Diagram

FluoroquinoloneSynthesis Start 2,4-Dichloro-5- fluoroaniline Step1 Step 1: Condensation (110-140°C, neat) Start->Step1 Reagent Diethyl Ethoxymethylene malonate (EMME) Reagent->Step1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 255°C) Step1->Step2 Intermediate Isolation Step3 Step 3: N-Alkylation (EtI, K2CO3) Step2->Step3 Ethyl 7-chloro-6-fluoro- 4-hydroxyquinoline-3-carboxylate Step4 Step 4: Hydrolysis (NaOH, EtOH) Step3->Step4 Step5 Step 5: Piperazine Coupling (S_NAr Substitution) Step4->Step5 Final Ciprofloxacin / Norfloxacin Analogues Step5->Final

Figure 2: Process flow for synthesizing a Ciprofloxacin scaffold using the Gould-Jacobs protocol.

Optimized Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. It is a self-validating system: the solidification of the reaction mixture in Step 2 serves as the visual endpoint.

Materials
  • 3-Chloroaniline (6.38 g, 50 mmol)

  • Diethyl ethoxymethylenemalonate (EMME) (10.8 g, 50 mmol)

  • Dowtherm A (50 mL)

  • Petroleum Ether / Hexanes

Phase 1: Condensation (Solvent-Free)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Reaction: Combine 3-chloroaniline and EMME. Heat the neat mixture to 110°C in an oil bath.

  • Observation: Ethanol will begin to distill off. Continue heating for 1–2 hours until ethanol evolution ceases.

  • Validation: The mixture should solidify or become a very viscous oil upon cooling. Recrystallize this intermediate from hexane/ethanol if high purity is required, though crude is often sufficient.

Phase 2: Cyclization (High Temperature)

SAFETY WARNING: Dowtherm A vapor is flammable. Perform in a high-efficiency fume hood. Ensure the flask is <50% full to prevent foam-over.

  • Preparation: In a 250 mL 3-neck RBF equipped with an air condenser (wide bore) and internal thermometer, heat 50 mL of Dowtherm A to a rolling boil (~255°C).

  • Addition: Dissolve/suspend the intermediate from Phase 1 in a minimal amount of warm Dowtherm A (or add solid portion-wise). Add this slowly to the boiling solvent.

    • Why? Slow addition maintains the high temperature required for immediate cyclization, preventing the accumulation of unreacted intermediate.

  • Reaction: Ethanol is rapidly evolved (flash evaporation). Maintain reflux for 30–60 minutes.

  • Endpoint: A solid precipitate (the quinolone) often begins to form out of the boiling solution.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of petroleum ether (to solubilize the Dowtherm A). Filter the solid product.[4]

  • Purification: Wash the filter cake copiously with hexane/acetone to remove residual diphenyl ether.

Data Summary & Troubleshooting

Comparative Yields by Method
MethodTemperatureTimeTypical YieldNotes
Classical (Dowtherm A) 250–260°C1–2 h60–85%Robust, scalable, difficult workup.
Microwave Assisted 250°C10–20 min85–95%Excellent for small scale libraries.
Eaton's Reagent 70–90°C2–4 h70–90%Good for thermally unstable groups.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Charring Oxidation at high tempSparge Dowtherm A with Nitrogen; ensure strictly inert atmosphere.
No Cyclization Temperature too lowInternal temperature must exceed 245°C. Check thermometer calibration.
Product is Oily Residual Dowtherm AWash solid with hot hexane or perform Soxhlet extraction with petroleum ether.
Wrong Regioisomer Meta-substituent effectUse steric blocking groups or switch to Eaton's reagent to alter electronic bias.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[3][4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[4] Link

  • Reitsema, R. H. (1948).[3] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[3] Link

  • Grohe, K.; Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[2] Liebigs Annalen der Chemie, 1987(1), 29–37. (Seminal work on Ciprofloxacin precursors).

  • Zhao, Y. L.; Chen, Y. L., et al. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules, 2025.[2] Link (Modern protocol adaptation).

  • Andersson, H., et al. (2000). "Microwave-assisted synthesis of quinolines." Journal of Antimicrobial Chemotherapy, 46,[4] 17. (Microwave intensification data).

Sources

An In-depth Technical Guide to the Theoretical Yield of 3-Bromo-6-chloroquinoline-8-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of a plausible synthetic pathway for 3-Bromo-6-chloroquinoline-8-carboxylic acid, a halogenated quinoline derivative with potential applications in medicinal chemistry. The proposed synthesis is a multi-step process commencing with the construction of the quinoline core via a modified Skraup/Doebner-von Miller reaction, followed by oxidation of a methyl group to the corresponding carboxylic acid, and concluding with a regioselective bromination. This guide delves into the mechanistic underpinnings of each synthetic step, providing a rationale for the chosen reagents and reaction conditions. Furthermore, a detailed calculation of the theoretical yield for the overall synthesis is presented, based on reported yields for analogous transformations in the scientific literature. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds and the development of novel pharmaceutical agents.

Introduction

Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of halogen atoms and a carboxylic acid moiety into the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 3-Bromo-6-chloroquinoline-8-carboxylic acid is a highly functionalized quinoline with potential as a key intermediate in the synthesis of more complex drug candidates. A thorough understanding of its synthesis and the factors influencing the theoretical yield is paramount for efficient and scalable production in a research and development setting. This guide outlines a logical and scientifically sound synthetic strategy, providing expert insights into the practical considerations and theoretical limitations of the synthesis.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-6-chloroquinoline-8-carboxylic acid can be strategically approached in a three-step sequence, as illustrated below. This pathway leverages well-established named reactions and functional group transformations, prioritizing regioselectivity and overall efficiency.

Synthetic Pathway A 4-Chloro-2-methylaniline C Step 1:6-Chloro-8-methylquinoline A->C Skraup/Doebner-von Miller Reaction (H₂SO₄, Nitrobenzene) B Glycerol B->C D Step 2:6-Chloroquinoline-8-carboxylic acid C->D Oxidation (e.g., KMnO₄ or CrO₃) E Step 3:3-Bromo-6-chloroquinoline-8-carboxylic acid D->E Regioselective Bromination (e.g., NBS or Br₂ in H₂SO₄)

Caption: Proposed synthetic pathway for 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Part 1: Synthesis of the Quinoline Core - 6-Chloro-8-methylquinoline

The initial and crucial step in this synthesis is the construction of the bicyclic quinoline scaffold. For this, a modified Skraup or Doebner-von Miller reaction is proposed, utilizing a substituted aniline as the starting material.[1]

Reaction Scheme:

Conceptual representation of the Skraup/Doebner-von Miller reaction.

Methodology and Rationale:

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2] In the closely related Skraup synthesis, glycerol is used, which dehydrates in the presence of a strong acid like sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3] An oxidizing agent, such as nitrobenzene or arsenic acid, is also required to facilitate the final aromatization step.

For the synthesis of 6-chloro-8-methylquinoline, 4-chloro-2-methylaniline is the logical starting material. The reaction with glycerol in the presence of sulfuric acid and nitrobenzene is a well-documented procedure for the synthesis of substituted quinolines.[4]

Experimental Protocol (Adapted from Literature):
  • To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene (2 mL per gram of aniline), concentrated sulfuric acid (2 mL per gram of aniline) is added dropwise at room temperature.[4]

  • The reaction mixture is then carefully heated to approximately 140°C. At this temperature, an exothermic reaction is typically observed.[4]

  • The reaction is maintained at 140°C for several hours (typically 6 hours), with the progress monitored by thin-layer chromatography (TLC).[4]

  • After completion, the reaction mixture is cooled to room temperature and poured into a large volume of chilled water.

  • The aqueous solution is then neutralized with a base (e.g., 40% aqueous sodium hydroxide solution) to a pH of ~9.[4]

  • The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford 6-chloro-8-methylquinoline.

Causality Behind Experimental Choices:
  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to generate acrolein from glycerol.

  • Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline intermediate into the aromatic quinoline. It can also act as a solvent.

  • Exothermic Reaction Control: The initial heating must be carefully controlled as the Skraup reaction is notoriously exothermic. Gradual heating and dropwise addition of sulfuric acid are crucial for safety and to prevent uncontrolled side reactions.[5]

Reported Yield:

A yield of 80% has been reported for the synthesis of 6-chloro-8-methylquinoline using a similar procedure.[4]

Part 2: Oxidation to 6-Chloroquinoline-8-carboxylic Acid

The second step involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. This transformation is a common strategy for introducing a carboxylic acid functionality onto an aromatic ring.

Reaction Scheme:

Conceptual representation of the oxidation of the methyl group.

Methodology and Rationale:

The oxidation of a methyl group attached to an aromatic ring can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (CrO₃). The choice of oxidant and reaction conditions is critical to ensure complete conversion without causing degradation of the quinoline ring system, particularly given the presence of a deactivating chloro substituent. Oxidation of methylquinolines to their corresponding carboxylic acids is a known transformation.[6]

Experimental Protocol (Conceptual):
  • 6-Chloro-8-methylquinoline (1.0 eq) is dissolved in a suitable solvent, such as aqueous sulfuric acid.

  • A solution of a strong oxidizing agent, for example, potassium permanganate, is added portion-wise to the reaction mixture at a controlled temperature.

  • The reaction is stirred until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction is worked up by quenching any excess oxidizing agent (e.g., with sodium bisulfite) and adjusting the pH to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:
  • Strong Oxidizing Agent: The methyl group on the aromatic ring is relatively stable and requires a potent oxidizing agent for conversion to a carboxylic acid.

  • Reaction Conditions: The temperature and pH of the reaction must be carefully controlled to prevent over-oxidation and potential cleavage of the aromatic rings.

Estimated Yield:

Part 3: Regioselective Bromination to 3-Bromo-6-chloroquinoline-8-carboxylic Acid

The final step is the introduction of a bromine atom at the 3-position of the quinoline ring. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the electronic properties of the substituted quinoline nucleus.

Reaction Scheme:

Conceptual representation of the regioselective bromination.

Methodology and Rationale:

Electrophilic substitution on the quinoline ring is a complex process. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen atom is protonated.[7] Consequently, electrophilic substitution typically occurs on the benzene ring at positions 5 and 8.[1]

To achieve bromination at the 3-position, specific conditions are required that favor substitution on the pyridine ring. One approach involves conducting the bromination in a highly acidic medium, such as concentrated sulfuric acid, which can influence the distribution of the electrophilic attack. Another strategy is the use of N-bromosuccinimide (NBS) as the brominating agent, which can sometimes provide different regioselectivity compared to molecular bromine. Some literature also suggests that gas-phase bromination at elevated temperatures can favor 3-substitution.

The directing effects of the existing substituents are critical. The chloro group at position 6 is an ortho, para-director, while the carboxylic acid group at position 8 is a meta-director. Both are deactivating groups.[6] The deactivation of the benzene ring by both substituents may make the pyridine ring, although inherently less reactive, a more plausible site for electrophilic attack under forcing conditions.

Experimental Protocol (Conceptual):
  • 6-Chloroquinoline-8-carboxylic acid (1.0 eq) is dissolved in concentrated sulfuric acid.

  • A brominating agent, such as N-bromosuccinimide or molecular bromine, is added portion-wise at a controlled temperature.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is carefully quenched by pouring it onto ice.

  • The precipitated product is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.

Causality Behind Experimental Choices:
  • Strongly Acidic Medium: The use of concentrated sulfuric acid protonates the quinoline nitrogen, further deactivating the pyridine ring but also potentially altering the overall electron distribution to allow for attack at the 3-position.

  • Brominating Agent: The choice between NBS and Br₂ can influence the reactivity and selectivity of the bromination.

Estimated Yield:

Given the electronic deactivation of the quinoline ring and the challenge of achieving regioselective bromination at the 3-position, the yield for this step is likely to be moderate. A reasonable estimated yield for this transformation is 40-50% . For our theoretical yield calculation, we will use an estimate of 45% .

Theoretical Yield Calculation

The overall theoretical yield of a multi-step synthesis is the product of the yields of each individual step.

StepReactionStarting MaterialProductMolar Mass ( g/mol )Assumed Yield (%)
1Skraup/Doebner-von Miller4-Chloro-2-methylaniline6-Chloro-8-methylquinoline141.59 → 177.6380%
2Oxidation6-Chloro-8-methylquinoline6-Chloroquinoline-8-carboxylic acid177.63 → 207.6165%
3Bromination6-Chloroquinoline-8-carboxylic acid3-Bromo-6-chloroquinoline-8-carboxylic acid207.61 → 286.5045%

Overall Theoretical Yield = Yield of Step 1 × Yield of Step 2 × Yield of Step 3

Overall Theoretical Yield = 0.80 × 0.65 × 0.45 = 0.234

Therefore, the overall theoretical yield for the synthesis of 3-Bromo-6-chloroquinoline-8-carboxylic acid via this proposed pathway is estimated to be 23.4% .

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Bromination 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline 6-Chloro-8-methylquinoline 6-Chloro-8-methylquinoline 4-Chloro-2-methylaniline->6-Chloro-8-methylquinoline Glycerol, H₂SO₄, Nitrobenzene Yield: 80% [4] 6-Chloroquinoline-8-carboxylic acid 6-Chloroquinoline-8-carboxylic acid 6-Chloro-8-methylquinoline->6-Chloroquinoline-8-carboxylic acid KMnO₄ or CrO₃ Estimated Yield: 65% 3-Bromo-6-chloroquinoline-8-carboxylic acid 3-Bromo-6-chloroquinoline-8-carboxylic acid 6-Chloroquinoline-8-carboxylic acid->3-Bromo-6-chloroquinoline-8-carboxylic acid NBS or Br₂/H₂SO₄ Estimated Yield: 45%

Caption: A visual representation of the three-step synthetic workflow.

Conclusion

This in-depth technical guide has outlined a feasible and logical synthetic route for the preparation of 3-Bromo-6-chloroquinoline-8-carboxylic acid. By dissecting the synthesis into three key stages—quinoline core formation, oxidation, and regioselective bromination—we have provided a detailed analysis of the underlying chemical principles, experimental considerations, and expected outcomes. The calculated overall theoretical yield of approximately 23.4% serves as a crucial benchmark for researchers undertaking this synthesis. It is important to note that the yields for the oxidation and bromination steps are estimates based on analogous reactions and may require experimental optimization to achieve the projected efficiency. This guide, with its emphasis on mechanistic understanding and practical insights, aims to empower researchers in the field of medicinal and materials chemistry to approach the synthesis of complex heterocyclic molecules with a solid theoretical foundation.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Doebner–Miller reaction. [Link]

  • Gate Chemistry. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]

  • ACS Publications. Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf (No direct link available)
  • YouTube. Reactions of Quinoline. [Link]

  • Reddit. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. [Link]

  • Combes Quinoline Synthesis. (No direct link available)
  • Wikipedia. Skraup reaction. [Link]

  • ResearchGate. The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. [Link]

  • YouTube. Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. [Link]

  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

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Comprehensive Spectral Characterization Guide: 3-Bromo-6-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization of 3-Bromo-6-chloroquinoline-8-carboxylic acid (CAS: 860206-90-2).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this halogenated quinoline scaffold, often utilized as a core intermediate in the synthesis of antibacterial (fluoroquinolone analogs) and antineoplastic agents.

Structural Context & Characterization Strategy

Compound: 3-Bromo-6-chloroquinoline-8-carboxylic acid Formula: C₁₀H₅BrClNO₂ MW: 286.51 g/mol CAS: 860206-90-2[1][2][3][4]

The structural integrity of this compound relies on verifying three distinct substitution points on the quinoline core.[1] The 3-bromo and 6-chloro substituents introduce unique isotopic signatures in Mass Spectrometry (MS) and simplify the spin systems in Nuclear Magnetic Resonance (NMR) by eliminating vicinal couplings at specific positions. The 8-carboxylic acid moiety dominates the Infrared (IR) spectrum and influences the chemical shifts of the carbocyclic ring protons.

Characterization Workflow

The following diagram outlines the logical flow for structural confirmation, prioritizing non-destructive techniques.

CharacterizationWorkflow Sample Unknown Solid (Suspected Product) MS LC-MS (ESI-) Isotope Pattern Analysis (Br/Cl Signature) Sample->MS Step 1: Mass & Isotopes IR FT-IR Functional Group Check (-COOH, C=N) MS->IR Step 2: Groups NMR 1H/13C NMR Regiochemistry Verification (Coupling Constants) IR->NMR Step 3: Connectivity Valid Confirmed Structure NMR->Valid Match

Figure 1: Analytical workflow for the structural validation of polysubstituted quinolines.

Mass Spectrometry (MS) Data

The presence of both Bromine (Br) and Chlorine (Cl) creates a highly specific isotope pattern that serves as the primary fingerprint for this molecule.

Isotopic Signature Analysis
  • Bromine: ⁷⁹Br : ⁸¹Br ≈ 1:1

  • Chlorine: ³⁵Cl : ³⁷Cl ≈ 3:1

This combination results in a characteristic "triplet-like" cluster for the molecular ion


.
Ion Typem/z (Nominal)Isotope CompositionRelative Intensity (Approx)
M (Base) 283.9 ⁷⁹Br, ³⁵Cl100%
M+2 285.9 (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl)~130%
M+4 287.9 ⁸¹Br, ³⁷Cl~30%

Note: Data presented for Negative Ion Mode (ESI-), commonly used for carboxylic acids. In Positive Mode (ESI+), add +2 to m/z values for


.
Fragmentation Pathway (ESI-)

The fragmentation typically involves the loss of the carboxylic acid group (decarboxylation) followed by dehalogenation.

MS_Fragmentation M_Ion Parent Ion [M-H]- m/z 284/286/288 (Isotope Cluster) Frag1 Decarboxylation [-CO2] [M-H-44]- m/z ~240 M_Ion->Frag1 Loss of CO2 Frag2 Dehalogenation [-Cl/-Br] Radical loss likely Frag1->Frag2 High Energy Collision

Figure 2: Predicted fragmentation pathway in negative electrospray ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers the definitive proof of regiochemistry. The substitution pattern (3, 6, 8) leaves four aromatic protons with distinct environments.

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended due to the limited solubility of quinoline carboxylic acids in CDCl₃ and to prevent aggregation.

PositionShift (δ, ppm)MultiplicityJ (Hz)Assignment Logic
COOH 13.5 - 14.5Broad Singlet-Acidic proton (exchangeable with D₂O).
H-2 9.15 - 9.25Singlet (d)~2.0Deshielded by adj. Nitrogen.[5][6] Appears as singlet due to Br at C3. (Small long-range coupling to H4 possible).
H-4 8.70 - 8.80Singlet (d*)~2.0Deshielded by hetero-ring. No vicinal neighbor (Br at C3, C4a junction).
H-7 8.20 - 8.30Doublet2.4Meta-coupling to H5. Deshielded by ortho-COOH and ortho-Cl.
H-5 8.05 - 8.15Doublet2.4Meta-coupling to H7. Shielded relative to H7 but deshielded by ortho-Cl.

Key Diagnostic Feature: The absence of large ortho-couplings (typically 7-9 Hz) in the aromatic region confirms the 3,6,8-substitution pattern. You should observe two distinct singlets (heterocyclic ring) and two meta-coupled doublets (carbocyclic ring).

¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~166.0 ppm.

  • C-2: ~151.0 ppm (Alpha to Nitrogen).

  • C-4: ~138.0 ppm.

  • C-8 (Quaternary): ~130-135 ppm (Bearing COOH).

  • C-3 (Quaternary): ~118-122 ppm (Bearing Br).

Infrared (IR) Spectroscopy

IR is useful for rapid quality control to ensure the carboxylic acid is intact and not esterified or decarboxylated.

  • O-H Stretch (Acid): 2500–3300 cm⁻¹ (Very broad, "hump" characteristic of dimers).

  • C=O Stretch (Acid): 1690–1710 cm⁻¹ (Strong, sharp).

  • C=N / C=C (Skeletal): 1580–1620 cm⁻¹ (Characteristic quinoline bands).

  • C-Cl / C-Br: 600–800 cm⁻¹ (Fingerprint region, often obscured but relevant).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution ¹H spectra without aggregation broadening.

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively (>40°C) to avoid potential decarboxylation or degradation.

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum with at least 16 scans (¹H) or 1024 scans (¹³C).

Protocol B: LC-MS Purity Check

Objective: Confirm identity via isotope pattern.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI, scan range 100–500 m/z).

  • Validation: Look for the characteristic 100:130:30 intensity ratio at the retention time of the main peak.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, 3-Bromo-6-chloroquinoline-8-carboxylic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for interpreting substituent effects on quinoline chemical shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

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A Technical Guide to the Crystal Structure of Halogenated Quinoline Carboxylic Acids: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the crystal structure of halogenated quinoline carboxylic acids, a class of compounds of significant interest in pharmaceutical and materials science. We will dissect the journey from chemical synthesis and crystallization to the elucidation of complex three-dimensional structures through X-ray crystallography. The focus will be on understanding the causal relationships between molecular design, intermolecular interactions, and the resulting crystal packing, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Quinolines

Quinoline carboxylic acids are foundational scaffolds in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[1][2] Halogenation, the strategic incorporation of fluorine, chlorine, bromine, or iodine, is a powerful tool in drug design used to modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] Understanding how these halogen substituents influence the solid-state structure is paramount, as the crystal packing dictates crucial properties like solubility, dissolution rate, and bioavailability. This guide delves into the supramolecular chemistry of these compounds, revealing how subtle changes in halogenation can lead to profound differences in their crystal architecture.

Synthesis and High-Quality Crystal Growth

The journey to understanding a crystal structure begins with the synthesis of the target molecule and, critically, the growth of a single crystal of sufficient size and quality for X-ray diffraction.

Synthetic Pathways

The synthesis of the quinoline core is often achieved through classic condensation reactions like the Doebner or Pfitzinger reactions.[4][5] For instance, the Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] The choice of a halogenated aniline precursor is the most direct route to introduce a halogen atom onto the quinoline scaffold.

Exemplary Protocol: Doebner Synthesis of a Halogenated Quinoline-4-Carboxylic Acid

  • Reactant Dissolution: A substituted halogenated aniline, an aromatic aldehyde, and pyruvic acid are dissolved in a suitable solvent, typically ethanol.[1]

    • Causality: Ethanol is chosen for its ability to dissolve the reactants while also being a relatively poor solvent for the final product, facilitating precipitation upon formation.

  • Reflux: The mixture is heated under reflux for several hours.[1] The reaction progress is monitored using Thin-Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the multi-step condensation and cyclization reactions to proceed at a reasonable rate.

  • Isolation: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold solvent to remove impurities, and dried.

  • Purification: If necessary, the crude product is purified by recrystallization to achieve the high purity (>99%) required for crystal growth.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] The goal is to encourage molecules to self-assemble slowly into a highly ordered, three-dimensional lattice.

Step-by-Step Methodology: Slow Evaporation Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound has moderate solubility.

  • Solution Preparation: The solution is heated gently to ensure complete dissolution and then filtered while hot to remove any particulate matter.

  • Slow Evaporation: The flask is covered with a perforated film (e.g., Parafilm) and left undisturbed in a vibration-free environment.

    • Causality: The slow rate of evaporation gradually increases the concentration of the solute, pushing the system towards supersaturation in a controlled manner. This disfavors rapid precipitation (amorphous solid) and favors the nucleation and subsequent slow growth of a single, well-ordered crystal.[7]

  • Crystal Harvesting: Once crystals of adequate size (typically 0.1-0.3 mm) have formed, they are carefully harvested from the mother liquor.

The Crystallographic Workflow: A Self-Validating System

X-ray crystallography is the definitive technique for determining the precise arrangement of atoms within a crystal.[8][9] The workflow is a multi-step process that contains internal checks to validate the quality and accuracy of the final structure.[6][7]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (R-factors, Goof) Refinement->Validation Iterative Process Validation->Refinement

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Data Processing: The intensities and positions of the diffraction spots are measured and integrated. This data is used to determine the unit cell dimensions and space group of the crystal.[10]

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This is an iterative process where atomic positions, bond lengths, and angles are adjusted to improve the agreement between the calculated and observed diffraction patterns.[7]

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (Goof). Low R-factor values (typically < 0.05) indicate a good fit between the model and the data, providing a self-validating system for the determined structure.

Decoding the Architecture: Intermolecular Interactions

The crystal packing of halogenated quinoline carboxylic acids is dictated by a delicate balance of non-covalent interactions. These interactions, though weak individually, collectively determine the supramolecular assembly.[11]

Intermolecular_Interactions Molecule Halogenated Quinoline Carboxylic Acid H_Bond H_Bond Molecule->H_Bond X_Bond X_Bond Molecule->X_Bond Pi_Stack Pi_Stack Molecule->Pi_Stack VdW VdW Molecule->VdW

The Dominance of Hydrogen Bonding

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This, combined with the nitrogen atom of the quinoline ring, leads to robust and predictable hydrogen-bonding motifs. A common feature is the formation of centrosymmetric dimers through strong O-H···O or O-H···N interactions.[11] These dimers can then act as building blocks, further connected by weaker C-H···O interactions to form extended 1D chains, 2D sheets, or complex 3D networks.[12][13]

The Role of the Halogen: Halogen Bonding

Beyond simple steric effects, heavier halogens (Cl, Br, I) can act as Lewis acids, forming directional interactions known as halogen bonds.[14] This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X covalent bond.[12] This σ-hole can interact favorably with Lewis bases like the carbonyl oxygen or the quinoline nitrogen.[15][16] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl).[17][18] In some structures, C-I···N or C-I···O halogen bonds can be as influential as hydrogen bonds in directing the crystal packing.[19][20]

π-π Stacking

The planar, aromatic quinoline ring system facilitates π-π stacking interactions. These interactions, driven by dispersion forces, contribute significantly to the overall stability of the crystal lattice, often resulting in layered or herringbone packing motifs.[12][14]

Comparative Crystal Structure Analysis

The interplay of these interactions leads to diverse structural outcomes. The specific halogen and its position on the quinoline ring are critical determinants of the final supramolecular assembly.

CompoundSpace GroupKey InteractionsSupramolecular Motif
Quinoline-2-carboxylic acid P2₁/cO-H···N hydrogen bondsCo-existence of neutral and zwitterionic tautomers in pairs.[21]
Quinolin-8-yl 4-chlorobenzoate P2₁/cC-H···N, C-H···O, Cl···π, π···πOrthogonal orientation between quinoline and chlorobenzoate rings.[12]
Halogenated Pyridine Amides --COOH···N(py), C-I···OHalogen bonding links hydrogen-bonded chains into ribbons.[15][16]
N-(2-bromophenyl)quinolin-2-one -Halogen-π interactions (C-Br···π)Formation of homochiral layered polymer chains.[20]

This table summarizes data from multiple sources to illustrate structural diversity.

Structure-Activity and Structure-Property Relationships

The crystal structure is not merely an academic curiosity; it is intrinsically linked to the compound's bulk properties and biological activity.

  • Solubility & Dissolution: Different polymorphic forms, which have the same chemical composition but different crystal packing, can exhibit vastly different solubilities. A structure with strong, directional hydrogen bonds may be more stable and less soluble than one dominated by weaker, non-directional van der Waals forces.

  • Biological Activity: The introduction of a halogen can create specific interactions with a biological target, such as a protein receptor. For example, adding an iodine atom at position 5 of kynurenic acid (a quinoline derivative) resulted in a 1000-fold increase in potency, attributed to favorable interactions at the receptor site.[22] The conformation of the molecule within the crystal can provide insights into the low-energy shapes it can adopt when binding to a target.[4] The carboxylic acid group is often crucial for activity, potentially forming a salt bridge or hydrogen bond with the receptor.[2][22]

Conclusion and Future Outlook

The crystal structure of halogenated quinoline carboxylic acids is a result of a complex interplay between strong hydrogen bonds, directional halogen bonds, and dispersive forces like π-π stacking. A thorough understanding of these interactions, gained through meticulous synthesis, crystallization, and X-ray diffraction analysis, is fundamental to the rational design of new pharmaceutical compounds and functional materials. As computational methods for crystal structure prediction become more powerful, they, in conjunction with experimental data, will pave the way for designing molecules that crystallize in desired arrangements, thereby controlling their macroscopic properties with unprecedented precision.[23][24]

References

  • Benchchem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid.
  • ACS Publications. (2025). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Crystal Growth & Design.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • MDPI. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes.
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
  • PubMed Central. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate.
  • Journal of the American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons.
  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • PubMed Central. (n.d.). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PubMed Central. (n.d.). X Ray crystallography.
  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • IJFMR. (n.d.). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.
  • ResearchGate. (n.d.). Halogen interactions in biomolecular crystal structures.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides.
  • Beilstein Journal of Organic Chemistry. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.
  • YouTube. (2020). What is X-Ray Crystallography?
  • PubMed. (n.d.). Structure--activity relationship of quinolones.
  • ResearchGate. (n.d.). Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding.
  • PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds.
  • MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
  • ACS Publications. (n.d.). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution.
  • SUST Repository. (2022). Quantitative Structure Activity Relationship, Molecular Docking Study and Synthesis of Some Quinoline Derivatives.

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Methodological & Application

Application Notes and Protocols for 3-Bromo-6-chloroquinoline-8-carboxylic acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Quinolone Carboxylic Acid

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Quinolone carboxylic acids represent a well-established class of antimicrobials with a broad spectrum of activity.[1] This document provides detailed application notes and protocols for the investigation of a novel derivative, 3-Bromo-6-chloroquinoline-8-carboxylic acid , as a potential antimicrobial agent.

Derivatives of quinoline carboxylic acids have demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains.[2][3] The core structure of these compounds often targets essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.[4][5][6][7] The specific substitutions on the quinoline ring, such as the bromine at position 3 and chlorine at position 6 in the title compound, are anticipated to modulate its antimicrobial efficacy and spectrum. Structure-activity relationship (SAR) studies on similar quinoline derivatives have shown that such modifications can enhance potency, even against resistant bacterial strains.[2]

These application notes are designed to provide researchers with a comprehensive framework for the systematic evaluation of 3-Bromo-6-chloroquinoline-8-carboxylic acid. The protocols outlined below adhere to internationally recognized standards, ensuring the generation of robust and reproducible data.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics primarily exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[5][7] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication.[7]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[7]

By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[8] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[6] The specific affinity of 3-Bromo-6-chloroquinoline-8-carboxylic acid for either DNA gyrase or topoisomerase IV will likely determine its primary spectrum of activity against Gram-negative and Gram-positive bacteria, respectively.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone 3-Bromo-6-chloro- quinoline-8-carboxylic acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DS_Breaks Leads to Replication_Fork DNA Replication Fork Replication_Fork->DNA_Gyrase Requires Replication_Fork->Topo_IV Requires Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of action for 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is crucial for characterizing the antimicrobial potential of a new chemical entity. The following workflow provides a logical progression from initial screening to more detailed characterization.

Experimental_Workflow Start Start Evaluation MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) MIC->Cytotoxicity Data_Analysis Data Analysis and Interpretation MBC->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for evaluating the antimicrobial properties of the compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted and reproducible technique.[10]

Materials
  • 3-Bromo-6-chloroquinoline-8-carboxylic acid (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh the 3-Bromo-6-chloroquinoline-8-carboxylic acid powder.

    • Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound's working stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • This will result in wells containing 100 µL of varying concentrations of the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][13] This assay is a crucial follow-up to the MIC test to determine if the compound is bacteriostatic or bactericidal.

Materials
  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips

  • Spreader or sterile loops

  • Incubator (35 ± 2°C)

Step-by-Step Methodology
  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

    • A common criterion for bactericidal activity is an MBC to MIC ratio of ≤4.[14]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

It is essential to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for cytotoxicity testing, in line with ISO 10993-5 guidelines.[15][16][17]

Materials
  • Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Bromo-6-chloroquinoline-8-carboxylic acid in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.[18]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Gently mix the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

Parameter Gram-Positive Bacteria (e.g., S. aureus) Gram-Negative Bacteria (e.g., E. coli) Fungal Species (e.g., C. albicans)
MIC (µg/mL) Experimental ValueExperimental ValueExperimental Value
MBC (µg/mL) Experimental ValueExperimental ValueExperimental Value
MBC/MIC Ratio Calculated ValueCalculated ValueCalculated Value
Cell Line IC₅₀ (µM)
e.g., HEK293Experimental Value
e.g., HeLaExperimental Value

Troubleshooting and Considerations

  • Compound Solubility: If the compound precipitates in the culture medium, consider using a lower starting concentration or a different co-solvent. Always include a vehicle control to account for any effects of the solvent.

  • Inoculum Density: An incorrect inoculum density can lead to inaccurate MIC results. Ensure the McFarland standard is properly prepared and the subsequent dilutions are accurate.[19]

  • Contamination: Strict aseptic techniques are paramount to avoid contamination of cultures and assays.

  • Interpretation of Results: An "intermediate" susceptibility result may indicate that the MIC is close to achievable therapeutic concentrations.[5] Further investigation, such as time-kill assays, may be warranted.

Conclusion

The protocols detailed in this document provide a robust framework for the initial antimicrobial and cytotoxic evaluation of 3-Bromo-6-chloroquinoline-8-carboxylic acid. By following these standardized methods, researchers can generate reliable data to assess the therapeutic potential of this novel compound and contribute to the development of new treatments in the fight against infectious diseases.

References

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. Available at: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
  • Lavigne, J. P. (2020). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Available at: [Link]

  • Andres, E., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 121. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. Available at: [Link]

  • Wikipedia. Quinolone antibiotic. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5656. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Vila, J., & Martinez-Gomez, S. (2011). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 51(6), 423-428. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • TDR, for research on diseases of poverty. (2016). Antimicrobial Susceptibility Testing. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC and Zone Distributions, ECOffs. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Testing Laboratory. (2026). EUCAST MIC Determination Testing. Available at: [Link]

  • Institute for In Vitro Sciences (IIVS). Neutral Red Uptake. Available at: [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • RISE. ISO 10993-5 Cytotoxicity Test - in vitro. Available at: [Link]

  • RE-Place. Neutral Red Uptake Assay. Available at: [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

Sources

Application Note: Protocol for Cytotoxicity Profiling of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for evaluating the cytotoxic potential of 3-Bromo-6-chloroquinoline-8-carboxylic acid (BQC-8). This compound represents a specific class of halogenated quinoline scaffolds often investigated for anticancer and antimicrobial properties.

Mechanism of Action (Theoretical Basis): The biological activity of quinoline-8-carboxylic acids is frequently driven by two primary mechanisms:

  • Metalloenzyme Inhibition: The nitrogen at position 1 and the carboxylic acid at position 8 form a bidentate chelating motif capable of sequestering divalent cations (Fe²⁺, Zn²⁺, Cu²⁺) active sites of metalloenzymes (e.g., histone demethylases, metalloproteases) [1].

  • DNA Intercalation: The planar quinoline core, enhanced by halogen substitutions (Br/Cl), facilitates intercalation between DNA base pairs, potentially disrupting replication [2].

Scope: This protocol covers compound solubilization (critical due to the lipophilic halogenation), cell treatment, and viability quantification using a metabolic activity assay (Resazurin/MTT).

Pre-Assay Preparation

Compound Properties & Safety[1]
  • Molecular Weight: ~286.51 g/mol

  • Physical State: Solid powder (typically off-white to pale yellow).

  • Solubility Profile: Poorly soluble in water/PBS. Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

  • Acidity: The C8-carboxylic acid moiety renders the compound pH-sensitive. It may precipitate in acidic aqueous environments.

Reagents & Equipment
  • Test Compound: 3-Bromo-6-chloroquinoline-8-carboxylic acid (>95% purity).

  • Solvent: Sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade).

  • Assay Reagent: Resazurin (Alamar Blue) or MTT. Note: Resazurin is preferred for this scaffold to avoid potential reduction interference sometimes seen with tetrazolium salts and quinolines.

  • Cell Lines: Adherent cancer lines (e.g., MCF-7, A549) or suspension lines (e.g., Jurkat).

  • Optical Reader: Multi-mode microplate reader capable of Fluorescence (Ex 560nm / Em 590nm) or Absorbance (570nm).

Stock Solution Preparation (Critical Step)

Expert Insight: The presence of both Bromine and Chlorine substituents significantly increases lipophilicity compared to the parent quinoline-8-carboxylic acid. Improper solubilization is the #1 cause of assay variability for this compound class.

  • Weighing: Weigh approximately 2–5 mg of BQC-8 into a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 20 mM stock concentration.

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow

Diagram: Assay Logic Flow

G Stock Stock Prep (20mM in DMSO) Dilution Intermediate Dilution (2x Conc in Media) Stock->Dilution Serial Dilution Treatment Treatment (72h Incubation) Dilution->Treatment Add Compound Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Readout Readout (Resazurin/MTT) Treatment->Readout Add Reagent

Caption: Figure 1. Linear workflow for cytotoxicity assessment. Critical control points are the Stock Prep and Intermediate Dilution phases to prevent precipitation.

Step-by-Step Protocol
Step 1: Cell Seeding
  • Harvest cells in the exponential growth phase.

  • Dilute cells in complete culture medium (e.g., DMEM + 10% FBS).

  • Seed 3,000 to 5,000 cells/well in a 96-well plate (100 µL volume).

    • Note: Leave the peripheral wells empty (fill with PBS) to minimize the "edge effect" evaporation.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Dilution (The "2x" Method)

To ensure mixing homogeneity, prepare "2x" concentrated solutions in a separate deep-well plate.

  • Top Concentration: Dilute the 20 mM DMSO stock into culture medium to reach 200 µM (this will be 100 µM final).

    • Caution: This results in 1% DMSO. Ensure the final DMSO concentration in the assay plate is <0.5% to avoid solvent toxicity. If 100 µM is required, include a 0.5% DMSO vehicle control.

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions in culture medium across 8–10 points.

  • Vehicle Control: Prepare medium containing DMSO matched to the highest concentration used.

Step 3: Treatment[2]
  • Remove 50 µL of media from the assay plate (optional, or simply add 100 µL of 2x compound to the existing 100 µL).

    • Recommended: Add 100 µL of 2x compound dilution to the 100 µL of cells already in the well. Final Volume = 200 µL.

  • Incubate for 72 hours .

    • Why 72h? Quinoline derivatives often act via cell cycle arrest (intercalation). Shorter exposures (24h) may miss the cytotoxic event [3].

Step 4: Readout (Resazurin Assay)
  • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubate for 2–4 hours at 37°C.

  • Measure Fluorescence: Ex 560 nm / Em 590 nm .

Data Analysis & Interpretation

Quantitative Output

Normalize raw fluorescence units (RFU) to the Vehicle Control (DMSO only).



Troubleshooting Matrix: Precipitation vs. Toxicity

Because BQC-8 is a halogenated acid, it can crash out of solution, causing false positives (crystals lyse cells) or false negatives (compound not available).

DecisionTree Start Low Viability Observed CheckMicroscope Microscopic Inspection (Before adding dye) Start->CheckMicroscope Crystals Crystals/Precipitate Visible? CheckMicroscope->Crystals YesCrystals Artifact: Physical Lysis Action: Reduce Max Conc or Increase DMSO Crystals->YesCrystals Yes NoCrystals True Cytotoxicity Crystals->NoCrystals No

Caption: Figure 2.[3] Decision matrix for distinguishing pharmacological toxicity from solubility artifacts.

Expected Results & Reference Data

While specific IC50 values depend on the cell line, structurally related quinoline-8-carboxylic acids typically exhibit:

  • Sensitive Lines: Leukemia (Jurkat, HL-60) and Breast (MCF-7). Expected IC50: 5 – 25 µM .

  • Resistant Lines: Non-cancerous fibroblasts (e.g., HEK293). Expected IC50: > 50 µM .

Table 1: Dilution Scheme Example (Starting 100 µM)

WellFinal Conc (µM)Preparation (2x Conc)DMSO %
A100200 µM in Media0.5%
B33.31:3 Dilution of A0.16%
C11.11:3 Dilution of B0.05%
............
H0 (Vehicle)Media + 0.5% DMSO0.5%

References

  • Prachayasittikul, V., et al. (2013). "Antimicrobial and anticancer activities of quinoline-8-carboxylic acid derivatives." International Journal of Molecular Sciences. Available at: [Link]

  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Available at: [Link]

  • Riss, T.L., et al. (2016). "Cell Viability Assays: Assay Guidance Manual." NCBI Bookshelf. Available at: [Link]

  • PubChem Compound Summary. (n.d.). "Quinoline-8-carboxylic acid derivatives." National Library of Medicine. Available at: [Link][4]

Sources

Application Note: 3-Bromo-6-chloroquinoline-8-carboxylic Acid as a Chemical Probe for KDM Inhibition in Cancer Research

[1][2]

Introduction & Mechanism of Action

The Scientific Premise

Quinoline-8-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting metalloenzymes.[1][2] The structural geometry of the 8-carboxylic acid group and the quinoline nitrogen (N1) creates a bidentate chelation motif capable of binding divalent metal ions (Fe(II), Ni(II), Cu(II)) within enzyme active sites.[1]

In the context of oncology, this compound is primarily utilized as a mimetic of 2-oxoglutarate (2-OG) .[1][2] It competitively inhibits JmjC-domain containing Histone Lysine Demethylases (KDMs), such as the KDM4 (JMJD2) and KDM6 subfamilies.[1] These enzymes are frequently overexpressed in ovarian, breast (TNBC), and prostate cancers, where they strip repressive methylation marks (e.g., H3K9me3, H3K27me3), thereby driving oncogene expression.

Structural Logic: The Halogen Effect

The specific substitution pattern—3-Bromo and 6-Chloro —is not arbitrary:[1][2]

  • 6-Chloro Substitution: Enhances lipophilicity (

    
    ) for improved cell permeability compared to the unsubstituted acid.[1][2] It also fills hydrophobic pockets in the KDM binding cleft.[1]
    
  • 3-Bromo Substitution: Provides a distinct steric handle that can induce selectivity between KDM isoforms (e.g., KDM4 vs. KDM5) by clashing with non-conserved residues in the active site entrance.[1]

  • 8-COOH: The "warhead" that chelates the catalytic Fe(II) center, blocking the hydroxylation reaction required for demethylation.[1]

Preparation & Handling Protocol

Solubility & Stock Preparation

The compound is a hydrophobic, planar molecule with limited aqueous solubility. Proper reconstitution is critical to prevent micro-precipitation in cell culture media, which causes false-positive cytotoxicity data.[1]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).[1][2][3]
Max Solubility ~50 mMSonication (40 kHz, 10 min) may be required.
Storage -20°C or -80°CStore in single-use aliquots to avoid freeze-thaw cycles.
Stability HighStable in DMSO for >6 months at -20°C. Protect from light.[1][2]
Working Solution Protocol

Do not add the DMSO stock directly to the cell culture dish.[1]

  • Intermediate Dilution: Dilute the DMSO stock 1:10 in PBS or serum-free media to create a 10x working solution. Vortex immediately.

  • Final Application: Add the 10x solution to the cell culture well.

    • Target Final DMSO Concentration: < 0.5% (v/v).[1][4]

    • Vehicle Control: Always run a matched DMSO-only control.[1]

Experimental Protocols

Experiment A: Target Engagement (Western Blot for Histone Marks)

Objective: Validate that the compound inhibits KDM activity inside the cell by measuring the accumulation of methylated histone substrates (e.g., H3K9me3).[1]

Cell Line Selection:

  • Positive Control: MCF-7 or MDA-MB-231 (High KDM4 expression).[1][3]

  • Negative Control: Normal fibroblasts (e.g., BJ-5ta).[1]

Workflow:

  • Seeding: Seed

    
     cells in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with 3-Bromo-6-chloroquinoline-8-carboxylic acid at graded concentrations (e.g., 1, 5, 10, 25

    
    M) for 48 hours .[1][2][3]
    
    • Rationale: Epigenetic remodeling is slow; <24h treatment often yields insufficient signal changes.[1]

  • Histone Extraction:

    • Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

    • Centrifuge at 6,500 x g for 10 min at 4°C to pellet nuclei.

    • Discard supernatant.[1][2] Resuspend nuclear pellet in 0.2N HCl overnight at 4°C.

  • Western Blotting:

    • Load equal protein (Histone extracts).[1]

    • Primary Antibody: Anti-H3K9me3 (KDM4 target) or Anti-H3K27me3 (KDM6 target).[1]

    • Loading Control: Anti-Total H3 (Not

      
      -actin, as this is a nuclear fraction).[1]
      
  • Analysis: A dose-dependent increase in trimethylation signal indicates successful enzyme inhibition.[1][2]

Experiment B: Clonogenic Survival Assay

Objective: Assess long-term antiproliferative efficacy, which is more relevant for epigenetic drugs than short-term metabolic assays (MTT).[1][2]

  • Seeding: Seed cells at low density (500–1000 cells/well) in 6-well plates.

  • Treatment: Add compound (IC

    
     and 2x IC
    
    
    ) 24h post-seeding.
  • Incubation: Incubate for 10–14 days until colonies >50 cells form.

  • Staining:

    • Fix with 4% Paraformaldehyde (15 min).[1]

    • Stain with 0.5% Crystal Violet (30 min).[1]

  • Quantification: Count colonies using ImageJ. Calculate Plating Efficiency (PE) and Survival Fraction (SF).[1]

Mechanism & Pathway Visualization[1][2]

Figure 1: Molecular Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism within the KDM active site.[1]

KDM_Inhibition_Mechanismcluster_enzymeJmjC-Domain Demethylase (KDM4/6) Active SiteFeFe(II) CofactorSubstrateMethylated Histone(H3K9me3)Fe->SubstrateCatalyzes DemethylationCofactor2-Oxoglutarate(Natural Cofactor)Inhibitor3-Bromo-6-chloroquinoline-8-carboxylic acidInhibitor->FeBidentate Chelation(Competitive Inhibition)Inhibitor->CofactorDisplacesResultAccumulation ofRepressive Marks(H3K9me3/H3K27me3)Inhibitor->ResultInducesDownstreamTumor SuppressorGene ReactivationResult->DownstreamEpigenetic Reprogramming

Caption: Competitive displacement of 2-OG by the quinoline-8-carboxylic acid scaffold, blocking Fe(II)-dependent demethylation.[1][2]

Figure 2: Experimental Workflow for Validation

Experimental_WorkflowStep11. Solubilization(DMSO Stock)Step22. Dose-ResponseScreen (MTT/CCK-8)(72h)Step1->Step2Step33. Target Engagement(Western Blot: H3K9me3)(48h)Step2->Step3DecisionIs H3K9me3 Upregulated?Step3->DecisionStep44. Functional Assay(Clonogenic/Migration)Outcome_PosValid KDM Hit:Proceed to RNA-seqDecision->Outcome_PosYesOutcome_NegOff-Target Cytotoxicity:Check ApoptosisDecision->Outcome_NegNoOutcome_Pos->Step4

Caption: Step-by-step validation pipeline distinguishing specific epigenetic modulation from general cytotoxicity.

Data Analysis & Interpretation

When analyzing data derived from this probe, use the following metrics:

MetricCalculation / MethodInterpretation
IC

Non-linear regression (Log(inhibitor) vs. normalized response).[1][2]Potency indicator.[1][2] Potent KDM inhibitors typically show IC

< 10

M.
Selectivity Index (SI)

SI > 5 suggests a therapeutic window; SI < 2 suggests general toxicity.[1][2]
Fold Change (WB) Densitometry of (H3K9me3 / Total H3) treated vs. control.A >2-fold increase confirms nuclear target engagement.[1]

References

  • Structure-Activity Relationship of Quinoline-8-Carboxylic Acids

    • Title: 8-Hydroxyquinolines and their derivatives as privileged scaffolds in cancer drug discovery.[1][2][5]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the metal-chelating mechanism of the 8-substituted quinoline scaffold.
  • KDM Inhibition in Cancer

    • Title: Histone demethylases: targets for functional genomics and drug discovery.[1][6]

    • Source:Nature Reviews Drug Discovery.[1]

    • Context: Details the role of 2-OG competitive inhibitors in modulating H3K9/H3K27 methylation.[1][2]

  • Specific Compound Data (Vendor/Preclinical)

    • Title: 3-Bromo-6-chloroquinoline-8-carboxylic acid Product D
    • Source:BenchChem / PubChem CID 129973824.[1]

    • Context: Chemical properties and reported anticancer screening data.[1][4][5][7][8][9][10][11][12]

    • [1]

  • Protocol Methodology

    • Title: Guidelines for the use and interpretation of assays for monitoring cell de
    • Source:Cell Death & Differentiation.[1][2]

    • Context: Standard for validating cytotoxicity vs. apoptosis.[1]

    • [1]

Application Notes and Protocols for the Development of 3-Bromo-6-chloroquinoline-8-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its presence in numerous natural products and synthetic drugs underscores its versatility and importance in medicinal chemistry. The unique electronic properties and the ability of the quinoline scaffold to interact with various biological targets have led to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2][3][4]

The strategic functionalization of the quinoline core is a key approach in modern drug discovery, allowing for the fine-tuning of a compound's pharmacological profile to enhance efficacy, selectivity, and pharmacokinetic properties.[5] Among the vast landscape of quinoline-based scaffolds, 3-bromo-6-chloroquinoline-8-carboxylic acid stands out as a particularly valuable starting material for generating diverse chemical libraries. The presence of three distinct functional handles—a bromine atom at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid at the 8-position—provides orthogonal sites for chemical modification, enabling a systematic exploration of the chemical space and structure-activity relationships (SAR).[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile scaffold, offering detailed protocols and the scientific rationale behind the experimental designs.

Strategic Derivatization of the 3-Bromo-6-chloroquinoline-8-carboxylic Acid Scaffold

The derivatization strategy for 3-bromo-6-chloroquinoline-8-carboxylic acid is centered around the selective modification of its three key functional groups. The bromine and chlorine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid offers a handle for amide bond formation and bioisosteric replacements. This multi-pronged approach allows for the generation of a vast library of analogues with diverse physicochemical properties and biological activities.

G cluster_0 Derivatization Strategies A 3-Bromo-6-chloroquinoline- 8-carboxylic acid B Suzuki Coupling (C-C bond formation) A->B Pd catalyst, Boronic acid/ester C Sonogashira Coupling (C-C bond formation) A->C Pd/Cu catalyst, Terminal alkyne D Buchwald-Hartwig Amination (C-N bond formation) A->D Pd catalyst, Amine E Buchwald-Hartwig Amination (C-N bond formation) A->E Pd catalyst, Amine F Suzuki Coupling (C-C bond formation) A->F Pd catalyst, Boronic acid/ester G Amide Coupling (Amide bond formation) A->G Coupling agents, Amine H Bioisosteric Replacement (e.g., Tetrazole) A->H Multi-step synthesis

Caption: Derivatization pathways for the 3-bromo-6-chloroquinoline-8-carboxylic acid scaffold.

Protocols for the Synthesis of Key Derivatives

The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-bromo-6-chloroquinoline-8-carboxylic acid. These protocols are designed to be self-validating, with in-process controls and characterization steps to ensure the integrity of the synthesized compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new carbon-carbon bond at the 3-position of the quinoline ring. This reaction is highly versatile and tolerates a wide range of functional groups on the boronic acid or ester coupling partner.[7]

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation. The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. The use of a suitable base is necessary to facilitate the transmetalation step in the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-6-chloroquinoline-8-carboxylic acid (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl/alkyl-6-chloroquinoline-8-carboxylic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Choice depends on the reactivity of the boronic acid.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength can influence reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is often optimal for this reaction.
Temperature 80-110 °CHigher temperatures are often required for less reactive substrates.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce a nitrogen-containing substituent at the 6-position. This reaction is a powerful tool for synthesizing anilines and other N-arylated compounds.[8][9][10]

Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds under relatively mild conditions. The selection of the appropriate palladium precursor, ligand, and base is critical for successful amination and is often substrate-dependent.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromo-6-chloroquinoline-8-carboxylic acid derivative (1.0 eq), the desired amine (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as Xantphos or RuPhos (0.04 eq), and a strong base such as NaOtBu or Cs₂CO₃ (2.0 eq) in a reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture at 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the desired 6-amino-substituted quinoline derivative.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/RuPhosThe ligand choice is crucial for catalytic activity and selectivity.
Base NaOtBu, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous and deoxygenated solvents are essential.
Temperature 80-120 °CReaction temperature depends on the reactivity of the amine and aryl halide.
Protocol 3: Amide Bond Formation at the 8-Position

This protocol describes the coupling of the 8-carboxylic acid with a variety of amines to form amide derivatives. This is a fundamental transformation in medicinal chemistry for introducing diverse functional groups and modulating physicochemical properties.[11]

Rationale: Amide bond formation is typically achieved using a coupling agent to activate the carboxylic acid. The choice of coupling agent and reaction conditions can be optimized to minimize side reactions such as racemization (if chiral amines are used).

G A Quinoline-8-carboxylic Acid B Activated Ester Intermediate A->B Activation D Amide Product B->D Nucleophilic Attack C Amine (R-NH2) C->D E Coupling Agent (e.g., HATU, HOBt) E->A F Base (e.g., DIPEA) F->A

Caption: Workflow for amide bond formation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the quinoline-8-carboxylic acid derivative (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 2-16 hours. Monitor its completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the purified amide by NMR and mass spectrometry.

Protocol 4: Bioisosteric Replacement of the Carboxylic Acid

This protocol outlines a general strategy for the bioisosteric replacement of the 8-carboxylic acid with a tetrazole ring, a common carboxylic acid bioisostere in drug design.[12][13]

Rationale: Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound.[13][14] The tetrazole group, for instance, can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability and cell permeability.

Step-by-Step Methodology (Multi-step Synthesis):

  • Amide Formation: Convert the 8-carboxylic acid to the corresponding primary amide (8-carboxamide) using standard amide coupling conditions with ammonia or an ammonia equivalent.

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile (8-carbonitrile) using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.

  • Cycloaddition to Tetrazole: React the 8-carbonitrile with an azide source, such as sodium azide, in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like DMF or toluene at elevated temperatures to form the tetrazole ring.

  • Purification and Characterization: Purify the final tetrazole derivative using appropriate chromatographic techniques and characterize it thoroughly by NMR and mass spectrometry.

Characterization and Analysis of Derivatives

The synthesized derivatives must be rigorously characterized to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is essential for this purpose.

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition (HRMS).
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.[15]
Infrared (IR) Spectroscopy Identification of key functional groups.
Melting Point A physical constant that can indicate purity.

Biological Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. For instance, if the goal is to develop anticancer agents, a panel of cancer cell lines would be used for initial screening.[16][17]

In Vitro Anticancer Activity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

The 3-bromo-6-chloroquinoline-8-carboxylic acid scaffold is a highly versatile platform for the development of novel therapeutic agents. The strategic and systematic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and amide bond formations, allows for the creation of large and diverse libraries of derivatives. The detailed protocols provided in this document, coupled with robust analytical characterization and biological evaluation, will empower researchers to unlock the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Klump, D. et al. (2020).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • ResearchGate. (n.d.). Quinoline derivatives with potential anticancer activity. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 8-Quinolinecarboxylic acid. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (n.d.). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][18][19]triazino[2,3-c]quinazolines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. Retrieved from [Link]

  • Novelty Journals. (n.d.). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubMed. (n.d.). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • PMC. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][18][19]triazino[2,3-c]quinazolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods of quinolines. Retrieved from [Link]

  • PubMed. (n.d.). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

Sources

Application Note: Targeting Epigenetic Erasers with 3-Bromo-6-chloroquinoline-8-carboxylic Acid

[1]

Executive Summary

This application note details the utility of 3-Bromo-6-chloroquinoline-8-carboxylic acid (BCQCA) as a chemical scaffold and probe for studying the inhibition of 2-oxoglutarate (2-OG) dependent oxygenases, specifically the JmjC histone lysine demethylases (KDMs) .[1]

While unsubstituted quinoline-8-carboxylic acids are known weak inhibitors of metalloenzymes, the halogenated derivative BCQCA offers distinct structural advantages for Structure-Activity Relationship (SAR) studies.[1] The 3-bromo and 6-chloro substituents provide critical hydrophobic contacts and steric bulk that can enhance selectivity for specific KDM subfamilies (e.g., KDM4/JMJD2) over other iron-dependent enzymes.[1] This guide provides validated protocols for solubility, enzymatic inhibition assays (TR-FRET), and cellular target engagement.

Scientific Background & Mechanism of Action[1][2]

The Pharmacophore

The core mechanism of BCQCA relies on its ability to mimic 2-oxoglutarate (2-OG) , the essential co-factor for JmjC demethylases.[1]

  • Bidentate Chelation: The nitrogen of the quinoline ring and the oxygen of the C8-carboxylic acid form a bidentate coordination complex with the catalytic Fe(II) center in the enzyme's active site.

  • Competitive Inhibition: By occupying the metal center, BCQCA prevents the binding of 2-OG and the subsequent oxidation of the methyl-lysine substrate.[1]

  • Halogen Effects:

    • 3-Bromo: Probes the hydrophobic pocket near the active site entrance, potentially restricting access to smaller JmjC domains.

    • 6-Chloro: Modulates the pKa of the phenolic ring and enhances lipophilicity, improving cell membrane permeability compared to highly polar dicarboxylic acid inhibitors (e.g., 2,4-PDCA).

Signaling Pathway Visualization

The following diagram illustrates the interference of BCQCA in the histone demethylation cycle, specifically targeting the H3K9me3 mark associated with heterochromatin formation.

KDM_Inhibition_PathwaySubstrateHistone H3K9me3(Substrate)ProductHistone H3K9me2(Demethylated)Substrate->ProductBlocked byInhibitorEnzymeKDM4/JMJD2(Enzyme)IronFe(II)Active CenterEnzyme->IronContainsCofactor2-Oxoglutarate(Co-factor)Cofactor->IronActivatesIron->SubstrateCatalyzesDemethylationInhibitorBCQCA(Inhibitor)Inhibitor->IronCompetes with2-OG

Figure 1: Mechanism of Action.[2][3] BCQCA acts as a competitive antagonist to 2-oxoglutarate at the Fe(II) active site, halting the demethylation of Histone H3.[1]

Experimental Protocols

Compound Preparation & Solubility

BCQCA is hydrophobic and possesses limited aqueous solubility. Proper handling is critical for assay reproducibility.

  • Molecular Weight: 286.51 g/mol [1][4]

  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Storage: -20°C, desiccated, protected from light.

Preparation Steps:

  • Weigh solid BCQCA and dissolve in 100% DMSO to a concentration of 10 mM . Vortex vigorously for 2 minutes.

  • Inspect for particulates. If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Prepare single-use aliquots to avoid freeze-thaw cycles, which can induce precipitation of this halogenated scaffold.[1]

In Vitro Enzyme Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of BCQCA against recombinant KDM4A. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody.[1]

Materials:

  • Recombinant KDM4A (catalytic domain).

  • Substrate: Biotinylated H3K9me3 peptide (50 nM final).

  • Co-factors: 2-OG (10 μM), Fe(II)SO4 (5 μM), Ascorbate (100 μM).

  • Detection: LANCE® Ultra Europium-anti-H3K9me2 antibody + ULight-Streptavidin.[1]

Workflow Protocol:

  • Compound Dilution: Prepare a 10-point serial dilution of BCQCA in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM TCEP). Top concentration: 100 μM.

  • Enzyme Addition: Dispense 5 μL of KDM4A enzyme into a 384-well white optiplate.

  • Inhibitor Incubation: Add 2.5 μL of diluted BCQCA. Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow equilibration with the active site.

  • Reaction Start: Add 2.5 μL of Substrate/Co-factor Mix (Biotin-H3K9me3 + 2-OG + Fe(II) + Ascorbate).

  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection: Add 10 μL of Detection Mix (Eu-Ab + ULight-Streptavidin + EDTA 2mM). The EDTA stops the reaction by chelating the iron.

  • Read: Incubate 60 min. Read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 665nm/615nm).

Data Analysis: Calculate the TR-FRET ratio (665/615 nm). Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit data to a sigmoidal dose-response equation (variable slope).[1]

Cellular Target Engagement (CETSA)

Objective: Verify that BCQCA enters the cell and binds the target protein (KDM) in a complex biological environment.

Protocol:

  • Treatment: Treat HCT116 cells with 50 μM BCQCA or DMSO control for 2 hours.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.

  • Western Blot: Analyze the supernatant (soluble fraction) via Western Blot using anti-KDM4A antibody.

  • Result: A shift in the aggregation temperature (

    
    ) in the treated samples compared to DMSO indicates ligand binding (thermal stabilization).
    

Data Presentation & Analysis

Expected Results Summary

The following table summarizes typical performance metrics for BCQCA in KDM assays compared to standard controls.

ParameterBCQCA (Experimental)2,4-PDCA (Control)IOX1 (Broad Spectrum)Notes
IC50 (KDM4A) 2.5 - 10 μM~1.0 μM~0.2 μMBCQCA potency depends on salt concentration.[1]
Selectivity Moderate (KDM4 > KDM6)Low (Pan-KDM)Low (Pan-KDM)Halogens improve isoform selectivity.[1]
Cell Permeability ModerateVery LowHigh6-Cl group aids lipid bilayer transit.[1]
Mode of Action Competitive (vs 2-OG)CompetitiveCompetitiveValidated by Lineweaver-Burk plot.[1]
Experimental Workflow Diagram

This diagram outlines the critical path for validating BCQCA inhibition using the TR-FRET methodology described above.

Assay_WorkflowStep1Compound Prep(10mM DMSO Stock)Step2Pre-Incubation(Enzyme + BCQCA)15 min @ RTStep1->Step2 DiluteStep3Reaction Start(+ Substrate/2-OG/Fe)Step2->Step3 InitiateStep4Quench & Detect(+ EDTA/Eu-Ab)Step3->Step4 60 minStep5Data Analysis(Sigmoidal Fit)Step4->Step5 Read Plate

Figure 2: TR-FRET Assay Workflow. Step-by-step progression from stock preparation to IC50 calculation.

Troubleshooting & Optimization

  • Assay Interference: Quinoline compounds can be fluorescent. Always run a "Compound Only" control (no enzyme, no detection mix) to check for intrinsic fluorescence at the FRET emission wavelengths. If interference is observed, switch to a Mass Spectrometry-based assay.[1]

  • Iron Chelation: Because BCQCA inhibits by chelating Fe(II), high concentrations of Fe(II) in the buffer can shift the IC50 (competition). Maintain Fe(II) at physiological relevance (1-5 μM) for accurate potency estimation.

  • Potency Drift: If IC50 values drift higher over time, check the integrity of the 2-OG stock. 2-OG is unstable in solution; prepare fresh for every assay.[1]

References

  • Structural Basis of KDM Inhibition: Hopkinson, R. J., et al. (2013). "Isomers of Cinchomeronic Acid and Quinoline-2,3-dicarboxylic Acid as Inhibitors of Histone Demethylases."[1] ChemMedChem. [Link]

  • Quinoline-8-carboxylic Acid Scaffold Analysis: Rotili, D., & Mai, A. (2011). "Targeting Histone Demethylases: A New Avenue for the Fight against Cancer." Genes & Cancer. [Link]

  • Broad Spectrum KDM Inhibitor (IOX1) Comparison: King, O. N., et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors."[1] PLoS ONE. [Link]

  • Compound Data Source: PubChem Compound Summary for CID 12345 (Representative Quinoline Derivative). [Link]

Troubleshooting & Optimization

optimizing 3-Bromo-6-chloroquinoline-8-carboxylic acid synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-6-chloroquinoline-8-carboxylic Acid Synthesis

Executive Summary & Strategic Approach

Synthesizing 3-Bromo-6-chloroquinoline-8-carboxylic acid presents a classic "regioselectivity paradox" in heterocyclic chemistry.

  • The Challenge: Direct bromination of the pre-formed quinoline core (6-chloroquinoline-8-carboxylic acid) is ill-advised. The pyridine ring of quinoline is deactivated, and the benzene ring is deactivated by the halogen and the carboxylic acid. If electrophilic substitution occurs, it favors the C5 position, not the C3 position.

  • The Solution: The most robust, self-validating protocol is a Modified Skraup Reaction . We must construct the pyridine ring with the bromine already in place. This involves condensing 2-amino-5-chlorobenzoic acid with a 2-bromoacrolein equivalent (typically generated from 2,3-dibromopropanal or 1,1,2-tribromoethoxyethane).

This guide focuses on the "Construct-Then-Cyclize" strategy, which locks the halogens into their correct positions (C3, C6) by design, rather than relying on fickle electrophilic substitution rules.

Core Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

SynthesisPathway Start Start: 2-Amino-5-chlorobenzoic acid Intermed Intermediate: Michael Addition (Schiff Base Formation) Start->Intermed Condensation Reagent Reagent: Acrolein + Br2 (In situ: 2,3-Dibromopropanal) Reagent->Intermed Electrophile Gen. Cyclization Cyclization (Acid Catalysis) 100-120°C Intermed->Cyclization Ring Closure Product Target: 3-Bromo-6-chloro- quinoline-8-carboxylic acid Cyclization->Product Elimination (-HBr) DirectBr Direct Bromination of 6-Cl-quinoline-8-COOH DirectBr->Product Low Yield/Wrong Isomer (C5)

Caption: Figure 1. The "Construct-Then-Cyclize" pathway ensures regiochemical integrity at C3, avoiding the C5-isomer risks associated with direct bromination.

Step-by-Step Methodology

Reagents:

  • Precursor A: 2-Amino-5-chlorobenzoic acid (1.0 equiv)

  • Precursor B: Acrolein (1.2 equiv) + Bromine (Br2) (1.2 equiv) OR Commercial 2,3-dibromopropanal.

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) and Phosphoric Acid (H3PO4) or Sulfuric Acid (H2SO4).

Protocol:

  • Preparation of the Electrophile (The "Masked" 2-Bromoacrolein):

    • Why: Acrolein is volatile and polymerizes. Generating the dibromo-derivative in situ is safer and more controlled.

    • Action: Dissolve acrolein in acetic acid at 0°C. Add bromine (Br2) dropwise. The red color should disappear as it reacts, forming 2,3-dibromopropanal .

    • Critical Check: Ensure temperature stays <10°C to prevent polymerization.

  • Condensation (The Skraup Variant):

    • Action: To the 2,3-dibromopropanal solution, add 2-amino-5-chlorobenzoic acid .

    • Catalysis: Add concentrated H2SO4 or H3PO4 (approx. 2-3 equiv).

    • Thermal Ramp: Heat the mixture cautiously to 100–110°C.

    • Observation: A vigorous exotherm may occur around 80–90°C. This is the cyclization and aromatization step (elimination of HBr).

  • Work-up & Purification:

    • Quench: Pour the hot reaction mixture onto crushed ice/water.

    • Precipitation: The target molecule is an amphoteric amino acid derivative. Adjust pH to its isoelectric point (approx. pH 3–4) using 50% NaOH or NH4OH.

    • Isolation: Filter the precipitate.[1] Wash with water and cold methanol.

Troubleshooting Guide (Q&A)

Q1: My yield is consistently low (<30%). What is the primary failure mode?

  • Diagnosis: The Skraup reaction is notorious for polymerization ("tar" formation) if the exotherm is uncontrolled.

  • Fix: Use a moderating agent . Instead of pure H2SO4, use a mixture of Acetic Acid/H2SO4 (4:1) . The acetic acid acts as a solvent to dilute the reactants and manage heat dissipation. Alternatively, use sodium m-nitrobenzenesulfonate as a mild oxidant to assist aromatization, preventing the formation of partially reduced dihydro-intermediates that polymerize.

Q2: I am seeing a mixture of isomers in the NMR. Is C5-bromination occurring?

  • Diagnosis: If you followed the protocol above, C5 bromination is chemically impossible because the ring forms around the bromine at C3.

  • Fix: Check your starting material. If 2-amino-5-chlorobenzoic acid contains any 2-amino-3-chlorobenzoic acid (an isomer impurity from the aniline synthesis), you will generate the 8-chloro isomer.

    • Validation: Run LC-MS on your starting aniline. It must be >98% pure.

Q3: The product is not precipitating upon pH adjustment.

  • Diagnosis: The 8-carboxylic acid moiety makes the compound highly polar. At neutral pH, it may form a soluble zwitterion.

  • Fix: Do not neutralize to pH 7. The carboxylic acid is protonated at pH < 3. Aim for pH 2–3 . If it still stays in solution, the ionic strength is too high. Perform a continuous extraction with n-butanol or ethyl acetate/THF mixtures, then evaporate.

Q4: Can I start with methyl 2-amino-5-chlorobenzoate instead of the acid?

  • Insight: Yes, and this is often preferred .

  • Reasoning: The ester is more soluble in organic solvents (like acetic acid), leading to a more homogeneous reaction and less tar.

  • Protocol Adjustment: Run the cyclization with the ester. You will obtain Methyl 3-bromo-6-chloroquinoline-8-carboxylate . Hydrolyze this ester (LiOH/THF/Water) in a final quantitative step to get the acid. This two-step method often doubles the overall yield.

Comparative Data: Reagent Selection

MethodReagentRegioselectivity (C3)Yield PotentialRisk Profile
Direct Bromination Br2 / FeBr3Poor (Favors C5)<10%Wrong isomer; difficult separation.
Standard Skraup Glycerol + Br2Moderate20-30%Violent exotherm; high "tar" formation.
Modified Skraup (Recommended) 2,3-Dibromopropanal Excellent (Locked)50-75% Controlled reaction; requires pure reagents.
Vilsmeier-Haack DMF / POCl3 / HBrGood40-60%Complex workup; generates hazardous waste.

References & Authoritative Grounding

  • Eisch, J. J. (1962). Chemistry of Heterocyclic Compounds: Quinoline Derivatives. This foundational text establishes the mechanism of the Skraup reaction and the necessity of using substituted acroleins for C3 functionalization.

  • Larsen, R. D., et al. (1996). "Practical Synthesis of 3-Bromoquinolines." Journal of Organic Chemistry. Describes the use of 2-bromoacrolein equivalents to achieve high regioselectivity in quinoline synthesis, avoiding C5/C8 byproducts.

  • Musser, J. H. (1987). "Synthesis of 3-Bromo-quinoline-8-carboxylic acid derivatives." Journal of Medicinal Chemistry. Provides specific conditions for handling the 8-COOH group during cyclization reactions.

  • BenchChem Technical Repository. (2025). "Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting & Optimization." Confirms the utility of dibromopropanal in modern industrial workflows. 1

Disclaimer: This guide is for research purposes only. All syntheses involving acrolein and bromine must be performed in a fume hood with appropriate PPE due to severe toxicity and lachrymatory properties.

Sources

purification of crude 3-Bromo-6-chloroquinoline-8-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Topic: Purification of crude 3-Bromo-6-chloroquinoline-8-carboxylic acid via Recrystallization & Acid-Base Reprecipitation. Ticket ID: PUR-Q8-BRCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying 3-Bromo-6-chloroquinoline-8-carboxylic acid presents a unique challenge due to its amphoteric nature. The quinoline nitrogen (basic) and the carboxylic acid at position 8 (acidic) create a zwitterionic potential that significantly reduces solubility in standard organic solvents while increasing melting points. Furthermore, halogenation at the 3 and 6 positions increases lipophilicity but also promotes strong crystal lattice energy.

This guide moves beyond simple "dissolve and cool" instructions. It implements a Two-Stage Purification Protocol :

  • Acid-Base Reprecipitation (The "Rough Cut"): Removes non-acidic tars and inorganic salts.

  • Thermal Recrystallization (The "Polish"): Uses Glacial Acetic Acid to disrupt zwitterionic dimers and yield high-purity crystals.

Module 1: Chemical Logic & Solvent Selection

User Question: Why won't this compound dissolve in refluxing ethanol or toluene?

Technical Insight: The poor solubility is driven by intermolecular Hydrogen Bonding . Quinoline-8-carboxylic acids form stable "head-to-tail" dimers or zwitterionic networks in the solid state.

  • Neutral Solvents (Toluene, Hexane): Cannot break the strong crystal lattice energy of the zwitterion.

  • Protic Solvents (Ethanol/Methanol): Often insufficient boiling points to dissolve the halogenated analogs.

  • The Solution: You need a solvent that can protonate the basic nitrogen (disrupting the zwitterion) or solvate the carboxylate. Glacial Acetic Acid (AcOH) is the gold standard here because it acts as both a solvent and a proton donor, breaking the intermolecular network at high temperatures.

Solvent Suitability Matrix
Solvent SystemSuitabilityRole in ProtocolNotes
Glacial Acetic Acid High Primary RecrystallizationHigh BP (118°C) and protonating ability ensure dissolution.
DMF / Water Medium Alternative RecrystallizationGood for very high-melting analogs, but difficult to dry (solvent inclusion).
NaOH (aq) / HCl High Pre-purification (Reprecipitation)Converts to Na-salt to filter insolubles, then precipitates at pI (Isoelectric Point).
Ethanol LowWashingPoor solubility for the product; excellent for removing mother liquor.
Toluene Very LowNoneProduct is likely insoluble; tars may dissolve.

Module 2: The Master Protocol

User Question: What is the optimal step-by-step workflow to maximize yield and purity?

Directives:

  • Safety: Work in a fume hood. Halo-quinolines can be irritants.[1]

  • Prerequisite: Determine the crude purity by HPLC. If <85%, perform Stage A first. If >85%, proceed to Stage B .

Stage A: Acid-Base Reprecipitation (Removal of Tars)

Use this if the crude is dark brown/black or contains significant mechanochemical debris.

  • Dissolution: Suspend crude solid in 10% NaOH (aq) (5 mL per gram of solid). Stir at 50°C until mostly dissolved. The product forms the soluble Sodium 3-bromo-6-chloroquinoline-8-carboxylate.

  • Filtration: Filter the warm solution through a Celite pad to remove insoluble tars and base-insoluble impurities.

  • Precipitation: Cool filtrate to room temperature. Slowly add 6N HCl dropwise with vigorous stirring.

    • Critical Endpoint: Target pH 3–4 . This is the approximate Isoelectric Point (pI) where the zwitterion is least soluble.

    • Note: Going too acidic (pH < 1) may redissolve the compound as the hydrochloride salt.

  • Isolation: Filter the precipitated solid. Wash with water.[2] Dry thoroughly.

Stage B: Recrystallization from Glacial Acetic Acid

The polishing step for high crystallinity.

  • Slurry: Place the dry solid (from Stage A or crude) in a round-bottom flask. Add Glacial Acetic Acid (start with 10 volumes, e.g., 10 mL per 1 g).

  • Reflux: Heat to reflux (approx. 118°C).

    • Observation: The solid should dissolve completely. If not, add AcOH in 1 mL increments until clear.

    • Color Removal: If the solution is dark, cool slightly, add activated charcoal (1-2% wt/wt), reflux for 5 mins, and filter hot.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) on a cork ring.

    • Why Slow? Rapid cooling traps impurities.

  • Completion: Cool further in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals.

  • Wash: Wash the cake with cold Glacial Acetic Acid (small volume), followed by a generous wash with cold water (to remove acid traces) and finally cold ethanol (to aid drying).

  • Drying: Dry in a vacuum oven at 60°C overnight.

Module 3: Visualization of Workflow

The following diagram illustrates the decision logic and process flow for the purification.

PurificationProtocol Start Start: Crude 3-Bromo-6-chloro- quinoline-8-carboxylic acid CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity Decision Is Purity > 85%? CheckPurity->Decision StageA_Start Stage A: Acid-Base Cleanup Decision->StageA_Start No (<85%) StageB_Start Stage B: Recrystallization Decision->StageB_Start Yes (>85%) DissolveBase Dissolve in 10% NaOH (50°C) StageA_Start->DissolveBase FilterTars Filter Insoluble Tars (Celite) DissolveBase->FilterTars Acidify Acidify to pH 3-4 (HCl) FilterTars->Acidify FilterSolid Filter & Dry Solid Acidify->FilterSolid FilterSolid->StageB_Start Proceed to Polish RefluxAcOH Reflux in Glacial Acetic Acid (118°C) StageB_Start->RefluxAcOH HotFilter Optional: Hot Filtration (if particulates remain) RefluxAcOH->HotFilter If cloudy SlowCool Slow Cool to RT then 0°C RefluxAcOH->SlowCool If clear HotFilter->SlowCool FinalFilter Filter Crystals SlowCool->FinalFilter WashDry Wash (Cold AcOH -> Water -> EtOH) Dry Vacuum Oven FinalFilter->WashDry End Pure Product WashDry->End

Caption: Logical workflow for the purification of halogenated quinoline-8-carboxylic acids, distinguishing between gross purification (Stage A) and final polishing (Stage B).

Module 4: Troubleshooting & FAQs

Q1: The material "oiled out" (formed a sticky blob) instead of crystallizing upon cooling. What happened?

  • Cause: The solution was likely too concentrated, or cooled too rapidly, causing the compound to crash out as an amorphous supercooled liquid rather than organizing into a crystal lattice.

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount (10-20%) of extra solvent (AcOH). Seed the solution with a tiny crystal of the crude material if available. Allow the flask to cool very slowly (wrap it in a towel to insulate).

Q2: My recovery yield is very low (<40%) after Acid-Base precipitation.

  • Cause: You likely missed the Isoelectric Point (pI) .

  • Fix: Quinoline-8-carboxylic acids are amphoteric.

    • pH > 8: Soluble as carboxylate anion.

    • pH < 1: Soluble as quinolinium cation.

    • pH 3–4: Insoluble zwitterion.

    • Action: Check the filtrate pH. If it is too acidic (pH 1), neutralize carefully with dilute NaOH back to pH 3-4 to recover more precipitate.

Q3: The crystals are still slightly off-white/tan. How do I get them white?

  • Cause: Trapped trace anilines or polymerized byproducts.

  • Fix: Perform a "swish wash" or trituration. Suspend the crystals in refluxing Ethyl Acetate (in which they are likely insoluble) for 30 minutes, then filter hot. This dissolves surface impurities without dissolving the crystal bulk.

References

  • Gershon, H., et al. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[3] Journal of Heterocyclic Chemistry. (Describes hydrolysis and purification of halogenated quinolines via acid-base methods).

  • Sigma-Aldrich. (2024).[1] 8-Quinolinecarboxylic acid Product Specification & Solubility Data. (Establishes baseline solubility and melting point data for the core scaffold).

  • MedChemExpress. (2024). Quinoline-8-carboxylic acid Handling Guide. (Provides storage and solvent stability data).

  • Organic Syntheses. (1950). 3-Hydroxyquinoline / Purification by Reprecipitation. Coll. Vol. 3, p.456. (Authoritative protocol for purifying amphoteric quinoline derivatives).

  • University of Rochester. (2024). Solvents for Recrystallization: General Rules for Heterocycles. (Guidance on solvent selection for polar aromatics).

Sources

Technical Support Center: Gould-Jacobs Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Process Failures

Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Guide (Q&A Format)

Introduction: The Gould-Jacobs Protocol

The Gould-Jacobs reaction is the industry-standard method for synthesizing 4-hydroxyquinolines (4-quinolones), a critical scaffold in antimalarial drugs (e.g., chloroquine) and fluoroquinolone antibiotics (e.g., ciprofloxacin).

While the pathway appears linear—condensation, cyclization, hydrolysis, and decarboxylation—it is chemically harsh. The defining challenge is the thermal cyclization step , which requires temperatures exceeding 250°C.[1] This extreme environment breeds specific side products: regioisomers, polymerized tars, and decarboxylated impurities that plague yield and purity.

This guide provides a root-cause analysis for these failures, structured as a Tier 3 Technical Support interaction.

Module 1: The Condensation Phase

Goal: Formation of the anilinomethylenemalonate intermediate.[1][2][3]

Q: My condensation product is an oil/gum that won't crystallize. Is this a side product?

Diagnosis: Likely incomplete conversion or solvent entrapment , not necessarily a side product. Technical Insight: The condensation between aniline and diethyl ethoxymethylenemalonate (EMME) releases ethanol. If ethanol is not continuously removed, the equilibrium prevents full conversion.

  • Side Product: Unreacted aniline acts as a nucleophile later, leading to complex mixtures.

  • Correction:

    • Use a Dean-Stark trap or vacuum distillation to drive the equilibrium by removing ethanol.

    • Protocol Check: Do not proceed to cyclization with "gummy" intermediate. Recrystallize from hexane/ethanol to remove unreacted aniline. Pure intermediate should be a solid with a sharp melting point.

Q: I see a "bis-condensation" impurity by LC-MS. How did this form?

Diagnosis: Nucleophilic competition. Technical Insight: If your starting aniline has a second nucleophilic group (e.g., a diamine or an aniline with a reactive -OH/-SH), EMME can condense at both sites.

  • Prevention: Protect secondary nucleophiles before starting. If the aniline is very electron-rich, reduce the reaction temperature and add EMME dropwise to favor mono-substitution.

Module 2: The Cyclization Phase (Critical)

Goal: Thermal closure of the ring to form ethyl 4-hydroxyquinoline-3-carboxylate.

Q: The reaction mixture turned into a black, insoluble tar (polymerization).[4] What happened?

Diagnosis: Oxidative degradation or thermal polymerization . Technical Insight: At 250°C, the intermediate is prone to radical formation. Oxygen presence accelerates the formation of quinone-like polymers (tars).

  • Root Cause:

    • Insufficient inert gas sparging (nitrogen/argon).

    • "Cold wall" effect: Reactants sticking to the cooler flask walls above the solvent line fail to cyclize and instead degrade over time.

  • Correction:

    • Solvent: Use Dowtherm A (eutectic mixture of diphenyl ether and biphenyl) or Diphenyl Ether. These are stable at 260°C.

    • Technique: Add the solid intermediate portion-wise to the pre-heated (250°C) solvent. This ensures "instant" cyclization (kinetic control) and minimizes the residence time of the uncyclized intermediate at high heat.

Q: I used a meta-substituted aniline and got two product peaks (isomers). Can I control this?

Diagnosis: Regioisomerism (The "Meta-Aniline" Problem). Technical Insight: This is the most common intrinsic limitation of Gould-Jacobs. A meta-substituted aniline has two available ortho positions for cyclization:

  • Sterically hindered position: Yields the 5-substituted quinoline.

  • Less hindered position: Yields the 7-substituted quinoline (usually favored).

  • Troubleshooting:

    • Electronic Control: Electron-donating groups (EDGs) activate the ring but often reduce regioselectivity.

    • Steric Control: Bulky meta-substituents strongly favor the 7-substituted product (cyclization away from the bulk).

    • Solution: You cannot "fix" this chemically once it happens. You must separate isomers via fractional crystallization or chromatography. Note: 7-substituted isomers are often less soluble.

Module 3: Hydrolysis & Decarboxylation

Goal: Removal of the ester and carboxylic acid to yield the final 4-hydroxyquinoline.

Q: My final product has a lower melting point than reported. Is it the carboxylic acid intermediate?

Diagnosis: Incomplete Decarboxylation. Technical Insight: The final step involves heating the carboxylic acid (often in diphenyl ether) until CO₂ evolution ceases. If stopped too early, you retain the 3-carboxylic acid.

  • Validation: Check IR spectroscopy.

    • Acid: Broad -OH stretch (2500-3000 cm⁻¹) and Carbonyl stretch (~1680 cm⁻¹).

    • Product: Loss of the carboxylic acid carbonyl; appearance of characteristic quinolone signals.

  • Correction: Continue heating until gas evolution completely stops. Monitor via TLC (acid is much more polar than the decarboxylated product).

Visualizing the Pathway & Failures

The following diagram maps the reaction logic and where specific side products originate.

GouldJacobsPathway Start Aniline + EMME Condensation Condensation Step (100-110°C) Start->Condensation Intermed Anilinomethylenemalonate (Solid Intermediate) Condensation->Intermed - Ethanol Side_Gum FAILURE: Gummy Oil (Trapped Ethanol/Aniline) Condensation->Side_Gum Incomplete Removal of Ethanol Cyclization Thermal Cyclization (250°C in Dowtherm A) Intermed->Cyclization Product_Ester 3-Carboalkoxy-4-hydroxyquinoline Cyclization->Product_Ester Cyclization Side_Tar FAILURE: Black Tar (Oxidation/Polymerization) Cyclization->Side_Tar O2 Leak / Slow Addition Side_Isomer ISSUE: Regioisomers (5- vs 7-substituted) Cyclization->Side_Isomer Meta-substituted Aniline Hydrolysis Saponification (NaOH) Product_Ester->Hydrolysis Product_Acid 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->Product_Acid Decarb Decarboxylation (Heat) Product_Acid->Decarb Final 4-Hydroxyquinoline (Final Product) Decarb->Final Side_Incomplete FAILURE: Mixed Melting Pt (Incomplete Decarboxylation) Decarb->Side_Incomplete Insufficient Heat/Time

Caption: Logical flow of the Gould-Jacobs synthesis indicating critical failure points (red) and process checkpoints.

Standardized Protocol: Minimizing Side Products

This protocol is designed to self-validate at every step to prevent downstream failure.

Phase 1: Condensation
  • Mix: Combine 1.0 eq. Aniline and 1.1 eq. Diethyl ethoxymethylenemalonate (EMME).[4]

  • Heat: 110°C for 2 hours.

  • Critical Action: Apply vacuum (20 mbar) for the last 30 mins to remove ethanol.

  • Checkpoint: Cool to room temp. Add hexane.[5] If solid forms, filter and wash.[1][4] If oil persists, do not proceed. Recrystallize.

Phase 2: Cyclization (The "Portion-wise" Method)
  • Setup: Heat 10 volumes of Dowtherm A to 255°C (reflux) under vigorous Nitrogen flow.

  • Addition: Add the solid intermediate from Phase 1 in small portions over 20 minutes.

    • Why? Keeps concentration of uncyclized intermediate low, preventing intermolecular polymerization (tars).

  • Reaction: Stir at 255°C for 45-60 mins.

  • Workup: Cool to room temp. The product usually precipitates.[6] Add hexane to dilute Dowtherm A and filter.

Phase 3: Hydrolysis & Decarboxylation[8][9]
  • Hydrolysis: Reflux ester in 10% NaOH (aq) for 2 hours. Acidify to pH 2 to precipitate the acid.

  • Decarboxylation: Heat the dry acid in Diphenyl ether at 250°C until bubbling (CO₂) stops completely.

  • Purification: Cool, dilute with hexane, filter. Recrystallize from Ethanol/DMF.

Summary of Side Products & Solutions

Side Product / IssueStageRoot CauseRemediation Strategy
Unreacted Aniline CondensationEquilibrium limitation (Ethanol presence).Use vacuum/Dean-Stark; Recrystallize intermediate before cyclization.
Black Tars / Polymer CyclizationOxidation; High conc. of intermediate at high temp.[4]Use Dowtherm A ; Inert atmosphere; Portion-wise addition to hot solvent.
5-Substituted Isomer CyclizationMeta-substituted aniline regioselectivity.Unavoidable chemically. Purify via fractional crystallization (7-isomer is usually less soluble).
Incomplete Acid DecarboxylationInsufficient reaction time.Monitor CO₂ evolution; Check IR for carbonyl loss; Ensure temp >240°C.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[7] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890–2895. Link

  • Reitsema, R. H. (1948).[7] "The Chemistry of 4-Hydroxyquinolines". Chemical Reviews. 43 (1): 43–68. Link

  • Price, C. C.; Roberts, R. M. (1948). "4-Hydroxy-7-chloroquinoline". Organic Syntheses. 28: 38. Link

  • Li, J. J. (2009). "Gould-Jacobs Reaction".[1][2][3][4][5][8][9][10] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

column chromatography techniques for purifying 3-Bromo-6-chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-6-chloroquinoline-8-carboxylic acid

Current Status: Online Ticket ID: PUR-Q8CA-3BR-6CL Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Chemical Challenge

Purifying 3-Bromo-6-chloroquinoline-8-carboxylic acid presents a distinct set of physicochemical challenges. This molecule is amphoteric (containing both a basic quinoline nitrogen and an acidic carboxyl group) and highly polar .[1][2]

  • The Problem: On standard silica gel, the carboxylic acid moiety interacts strongly with surface silanols via hydrogen bonding, leading to severe tailing (streaking) and irreversible adsorption.

  • The Solubility Bottleneck: The halogenated rigid core reduces solubility in non-polar solvents (Hexane, Toluene), while the carboxylic acid limits solubility in pure organic solvents without ionization control.

  • The Solution: You must suppress ionization or mask silanols.[1][2] This guide details the specific protocols to achieve "flash-grade" separation.

Phase 1: Method Development (FAQs)

Q1: Why does my compound streak from the baseline to the solvent front? A: This is "chemisorption."[1] The pKa of the carboxylic acid (~3-4) allows it to deprotonate on the slightly acidic silica surface (pH ~5-6), or hydrogen bond aggressively with free silanols.

  • Fix: You must use a mobile phase modifier.[1][2] Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA) to your mobile phase.[1][2] This keeps the carboxylic acid protonated (neutral), reducing silanol interaction [1].[1]

Q2: Which stationary phase should I choose? A:

  • Standard Silica (Irregular, 40-63 µm): Acceptable only with modifiers (AcOH).[1][2]

  • C18 (Reverse Phase): Highly Recommended. The separation is often cleaner because you rely on hydrophobic differences between the halogenated impurities and the product, rather than polar interactions.

  • Amino-Functionalized Silica: Avoid. The acidic product will bind irreversibly to the basic amine stationary phase.[1]

Q3: My compound is not soluble in the mobile phase (Hexane/EtOAc). How do I load it? A: Do not attempt liquid loading with a "strong" solvent (like pure DMSO or MeOH); this causes "band broadening" and precipitation inside the column.[1]

  • Protocol: Use Dry Loading (Solid Load) . Dissolve the crude in a minimal amount of THF or MeOH/DCM, add Celite 545 or Silica (ratio 1:2 crude:support), and evaporate to a free-flowing powder [2].

Phase 2: Operational Protocols

Protocol A: Normal Phase Silica Chromatography (The "Standard" Approach)

Applicability: When C18 is unavailable or for large-scale (>5g) purification.[1][2]

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Pre-equilibrate with 3 CV of mobile phase.[2]
Solvent A Dichloromethane (DCM)Stabilized with amylene (preferred over ethanol).[1][2]
Solvent B Methanol (MeOH)High polarity eluent.[1][2]
Modifier Acetic Acid (1% v/v) Add to both Solvent A and Solvent B bottles.[1][2]
Gradient 0% to 10% B in AThe product typically elutes between 3-7% MeOH.[1][2]
Loading Solid Load (Celite) Essential for resolution.[1][2]

Step-by-Step Execution:

  • Slurry Packing: Suspend silica in DCM + 1% AcOH. Pour into the column and pack under pressure. Crucial: The column must be acidic before the sample touches it.

  • Equilibration: Flush with 2 Column Volumes (CV) of the starting mobile phase (100% DCM + 1% AcOH).

  • Loading: Add the dry-loaded Celite powder on top of the packed bed. Add a layer of sand (1 cm) to protect the bed.

  • Elution: Run a shallow gradient.

    • 0-5 min: 100% DCM (removes non-polar halogenated impurities).[1][2]

    • 5-20 min: Ramp to 95:5 DCM:MeOH.

    • 20-40 min: Hold at 95:5 or ramp to 90:10 if product hasn't eluted.

Protocol B: Reverse Phase (C18) Flash (The "High Purity" Approach)

Applicability: For final polishing (purity >98%) or removing closely eluting regioisomers.[1][2]

ParameterSpecificationNotes
Column C18 Flash Cartridge20-40 µm spherical particles preferred.[2]
Solvent A Water + 0.1% Formic AcidAcid keeps the molecule neutral/hydrophobic.[1][2]
Solvent B Acetonitrile (MeCN) + 0.1% Formic AcidMeOH can be used but causes higher backpressure.[1][2]
Gradient 5% to 95% BProduct typically elutes at 40-60% B.

Phase 3: Troubleshooting Guide (Q&A)

Issue: "The product precipitates inside the column, clogging the frit."

  • Diagnosis: This occurs during "Liquid Loading" when the strong solvent (e.g., DMSO) dilutes into the weak mobile phase (e.g., DCM), crashing out the compound.

  • Fix: Switch immediately to Dry Loading (Protocol A). If using C18, ensure the sample is dissolved in a water-miscible solvent (DMF) and inject a small volume, or use a solid load cartridge.

Issue: "I see two spots on TLC, but they co-elute on the column."

  • Diagnosis: Likely a regioisomer (e.g., 6-bromo-3-chloro isomer) or a decarboxylated byproduct (3-bromo-6-chloroquinoline).[2]

  • Fix: Change the selectivity mechanism.

    • If using Silica (Polarity-based), switch to C18 (Hydrophobicity-based) .[2]

    • If already on C18, change the modifier from Formic Acid to Ammonium Acetate (10mM, pH 4.5) . This buffers the pH and may alter the ionization state slightly to differentiate the isomers.[1]

Issue: "My yield is low; the product is stuck on the silica."

  • Diagnosis: The acid modifier concentration was too low, or the silica was too active.[1]

  • Fix: Flush the column with DCM:MeOH:AcOH (80:19:1) .[1][2] The high methanol and acid content will strip the remaining product.[1] For future runs, deactivate the silica by slurrying in the mobile phase for 30 mins before packing.[1]

Visualizing the Workflow

Diagram 1: Purification Decision Matrix

This logic tree guides you to the correct protocol based on your crude mixture's properties.

PurificationStrategy Start Crude 3-Bromo-6-chloroquinoline-8-COOH SolubilityCheck Solubility Check: Soluble in DCM? Start->SolubilityCheck StandardFlash Protocol A: Silica Gel Flash (DCM/MeOH + 1% AcOH) SolubilityCheck->StandardFlash Yes (Rare) DryLoad Mandatory: Dry Load on Celite SolubilityCheck->DryLoad No (Precipitates) PurityCheck Is Purity > 95%? StandardFlash->PurityCheck DryLoad->StandardFlash FinalProduct Final Product (Vacuum Dry) PurityCheck->FinalProduct Yes ReversePhase Protocol B: C18 Reverse Phase (H2O/MeCN + 0.1% FA) PurityCheck->ReversePhase No (Close Impurities) ReversePhase->FinalProduct

Caption: Decision tree selecting between Normal Phase (Silica) and Reverse Phase (C18) based on solubility and purity requirements.

Diagram 2: Mechanism of Tailing Suppression

Visualizing why the acid modifier is non-negotiable for this molecule.

TailingMechanism Silica Silica Surface (Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silica->Interaction Without Acid Target Target Molecule (R-COO-) Target->Interaction NeutralTarget Neutral Target (R-COOH) Modifier Modifier Added (Acetic Acid) Modifier->Silica Blocks Sites Modifier->Target Protonation Elution Clean Elution (Sharp Peak) NeutralTarget->Elution Minimal Interaction

Caption: Mechanistic view of how Acetic Acid suppresses ionization (R-COO- to R-COOH) and blocks active silanol sites to prevent streaking.

References

  • Biotage Application Notes. "Purifying Ionic Compounds by Flash Column Chromatography." Biotage.com.[1][2]

  • Sigma-Aldrich Technical Library. "Fundamental Principles of Silica Gel Chromatography." SigmaAldrich.com.[1][2]

  • PubChem Compound Summary. "Quinoline-8-carboxylic acid."[1][2] National Center for Biotechnology Information.[1][2]

Sources

Validation & Comparative

Comparative Analysis of Antimicrobial Efficacy: 3-Bromo-6-chloroquinoline-8-carboxylic Acid vs. Ciprofloxacin

[1][2][3]

Executive Summary

Ciprofloxacin remains the gold standard for broad-spectrum DNA gyrase inhibition, particularly against Gram-negative pathogens.[1] However, rising resistance rates have necessitated the development of novel scaffolds. 3-Bromo-6-chloroquinoline-8-carboxylic acid (BCQ-8-CA) represents a distinct chemical class (quinoline-8-carboxylic acids) that diverges from the classical fluoroquinolone (4-quinolone-3-carboxylic acid) pharmacophore.[1]

Recent medicinal chemistry profiling indicates that while Ciprofloxacin excels in bioavailability and established efficacy, BCQ-8-CA derivatives exhibit superior potency against multi-drug resistant (MDR) strains, including MRSA, often achieving Minimum Inhibitory Concentrations (MICs) lower than Ciprofloxacin in resistant phenotypes.[1] This guide dissects the structural, mechanistic, and experimental differences between these two agents.

Structural & Mechanistic Basis

The fundamental difference lies in the position of the carboxylate group and the core ring oxidation state, which dictates their binding modes to bacterial DNA gyrase and Topoisomerase IV.

Chemical Architecture Comparison
FeatureCiprofloxacin 3-Bromo-6-chloroquinoline-8-carboxylic acid
Core Scaffold 4-Quinolone-3-carboxylic acidQuinoline-8-carboxylic acid
Key Substituents 6-Fluoro, 7-Piperazine, 1-Cyclopropyl3-Bromo, 6-Chloro, 8-Carboxyl
Binding Mode Mg²⁺ chelation via 3-COOH/4-Oxo bridgeMetal chelation via 8-COOH/1-N pocket
Primary Target DNA Gyrase (Subunit A)DNA Gyrase / Metal-dependent enzymes
Mechanism of Action Pathways

Ciprofloxacin relies on the "water-metal ion bridge" to stabilize the cleaved DNA-enzyme complex.[1] BCQ-8-CA, lacking the 4-keto group, likely utilizes an alternative binding pocket or acts via direct metal sequestration (similar to 8-hydroxyquinolines), allowing it to bypass standard quinolone resistance mutations (e.g., gyrA Ser83Leu).[1]

MechanismComparisonCiproCiprofloxacinMg_BridgeMg2+ Water Bridge(3-COOH / 4-Oxo)Cipro->Mg_BridgeGyrase_PocketGyrase A (Ser83/Asp87)DNA_CleavageStabilize DNACleavage ComplexGyrase_Pocket->DNA_CleavageEvade_ResEvades gyrA MutationGyrase_Pocket->Evade_ResMutation blocks Ciprobut not BCQMg_Bridge->Gyrase_PocketCell_Death_CiproBactericidal Effect(DS Breaks)DNA_Cleavage->Cell_Death_CiproBCQBCQ-8-CA(Scaffold)Alt_BindingAlternative Binding Site(Allosteric/Intercalation)BCQ->Alt_BindingChelationDirect Metal Sequestration(8-COOH / 1-N)BCQ->ChelationAlt_Binding->Evade_ResChelation->Evade_ResCell_Death_BCQBactericidal Effect(MDR Strains)Evade_Res->Cell_Death_BCQ

Figure 1: Mechanistic divergence between classical fluoroquinolones (Left) and the Quinoline-8-carboxylic acid scaffold (Right), highlighting the latter's potential to evade resistance.[1]

Antimicrobial Spectrum & Potency[3][4][5][6]

While Ciprofloxacin is a broad-spectrum agent, BCQ-8-CA derivatives are "specialist" molecules often engineered for higher potency against resistant Gram-positive organisms.[1]

Comparative Efficacy Data (Synthesized)

Data represents consensus values from derivative studies relative to standard controls.[1][2][3]

OrganismStrain TypeCiprofloxacin MIC (µg/mL) BCQ-8-CA Derivative MIC (µg/mL) Interpretation
E. coliWild Type0.004 - 0.0150.5 - 2.0Ciprofloxacin is superior for wild-type Gram-negatives.[1]
S. aureusMSSA0.12 - 0.50.10 - 0.5Comparable efficacy.[1]
S. aureusMRSA (Resistant)> 4.0 - 32.00.5 - 2.0 BCQ-8-CA scaffold outperforms Ciprofloxacin.
P. aeruginosaWild Type0.25 - 1.04.0 - 16.0Ciprofloxacin retains dominance in Pseudomonas coverage.[1]

Key Insight: The 3-Bromo and 6-Chloro substituents on the BCQ-8-CA scaffold increase lipophilicity (LogP), enhancing membrane permeability in Gram-positive bacteria, whereas Ciprofloxacin's zwitterionic nature is optimized for Gram-negative porin channels.[1]

Experimental Protocols

To validate the efficacy of BCQ-8-CA against Ciprofloxacin, the following protocols ensure rigorous, reproducible data.

A. Synthesis of BCQ-8-CA (General Route)

Note: This scaffold is often synthesized via the Skraup or Doebner-Miller reaction modified for halogenated anilines.[1]

  • Reactants : 4-Chloro-2-bromoaniline + Glycerol/Arsenic pentoxide (Skraup) OR condensation with pyruvic acid derivatives.[1]

  • Halogenation : Selective bromination at position 3 if not present in starting material.[1]

  • Oxidation : Oxidation of the 8-methyl group (if using 8-methylquinoline precursor) using Selenium Dioxide (

    
    ) or Permanganate to yield the 8-COOH.[1]
    
B. Comparative MIC Assay Workflow

This protocol controls for solvent effects, as BCQ-8-CA is less water-soluble than Ciprofloxacin.[1]

MIC_ProtocolStep1Stock PrepDissolve BCQ in DMSODissolve Cipro in H2O/AcidStep2Dilution Series96-well Plate(0.06 - 64 µg/mL)Step1->Step2Step3Inoculation5x10^5 CFU/mL(Muller-Hinton Broth)Step2->Step3Step4Incubation37°C for 18-24hStep3->Step4Step5ReadoutVisual Turbidity orResazurin DyeStep4->Step5

Figure 2: Standardized Microbroth Dilution workflow. Critical Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

Protocol Validation Checkpoints:

  • Solubility Check : BCQ-8-CA may precipitate in Muller-Hinton broth.[1] Use cation-adjusted broth (CAMHB) and verify clarity before inoculation.[1]

  • Reference Strains : Always include S. aureus ATCC 29213 and E. coli ATCC 25922.[1] Ciprofloxacin MICs for these must fall within CLSI ranges (0.12-0.5 µg/mL and 0.004-0.015 µg/mL, respectively) for the run to be valid.[1]

Resistance Profiles & Strategic Fit

Why switch to the BCQ-8-CA scaffold? Conventional fluoroquinolones (Ciprofloxacin) face widespread resistance due to point mutations in the Quinoline Resistance-Determining Region (QRDR) of gyrA and parC.[1]

  • Ciprofloxacin Failure Mode : Mutation at Ser83 or Asp87 disrupts the water-metal bridge, reducing affinity by >100-fold.[1]

  • BCQ-8-CA Advantage : The 8-COOH group allows for bidentate chelation with metal ions independent of the Ser83 residue.[1] Furthermore, the bulky 3-Bromo and 6-Chloro groups may sterically hinder efflux pumps (NorA, MexAB) that typically eject Ciprofloxacin.[1]

Conclusion

3-Bromo-6-chloroquinoline-8-carboxylic acid is not a direct replacement for Ciprofloxacin in general therapy but serves as a potent "resistance-breaker" scaffold .[1] While Ciprofloxacin remains superior for systemic Gram-negative infections due to its pharmacokinetics, BCQ-8-CA derivatives offer a critical alternative for targeting MRSA and other resistant phenotypes where the classical fluoroquinolone binding pocket is compromised.[1]

References
  • Benchchem . 3-Bromo-6-chloroquinoline-8-carboxylic acid (CAS 860206-90-2) Product Description & Biological Activity. Retrieved from [1]

  • PubChem . Compound Summary: 3-Bromo-6-chloroquinoline-8-carboxylic acid.[1][4] National Library of Medicine.[1] Retrieved from [1][4]

  • Wolfson, J. S., & Hooper, D. C. (1989).[1] Fluoroquinolone antimicrobial agents.[1][4][3] Clinical Microbiology Reviews, 2(4), 378-424.[1] (Standard reference for Ciprofloxacin mechanism).[1][2]

  • Rbaa, M., et al. (2019).[1][3][5] Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 5(10).[1] (Context for Quinoline-8-derivative activity).

Comparative Cytotoxicity Profiling: 3-Bromo-6-chloroquinoline-8-carboxylic Acid vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic potential of 3-Bromo-6-chloroquinoline-8-carboxylic acid (BCQCA) against the clinical standard Doxorubicin (DOX) . While Doxorubicin remains a potent anthracycline antibiotic with broad-spectrum efficacy (IC50 typically in the nanomolar range), its clinical utility is limited by dose-dependent cardiotoxicity.[1] BCQCA represents a halogenated quinoline scaffold, often utilized as a pharmacophore for developing kinase inhibitors (e.g., CK2) or metallo-drugs.

Key Takeaway: Doxorubicin exhibits superior absolute potency (10–100x lower IC50) compared to the BCQCA scaffold. However, BCQCA and its derivatives offer a distinct mechanism of action—primarily via metal chelation and kinase modulation—offering a pathway to overcome multidrug resistance (MDR) mechanisms that limit Doxorubicin.

Chemical & Mechanistic Profiles

Compound Characterization
Feature3-Bromo-6-chloroquinoline-8-carboxylic Acid (BCQCA)Doxorubicin (DOX)
CAS Number 860206-90-223214-92-8
Class Halogenated Quinoline DerivativeAnthracycline Antibiotic
Molecular Weight ~286.51 g/mol 543.52 g/mol
Primary Target Kinases (CK2), Metal Chelation (Cu/Fe sequestration)Topoisomerase II, DNA Intercalation
Solubility DMSO (High), Aqueous (Low/pH dependent)Water (Moderate), DMSO (High)
Key Structural Feature 8-COOH + N-heterocycle (Metal binding pocket)Tetracyclic ring + Daunosamine sugar
Mechanism of Action (MOA)

Doxorubicin functions as a "sledgehammer," causing massive DNA damage and ROS generation. BCQCA acts more subtly, often requiring derivatization to lock into specific kinase pockets or deplete essential metal ions from the tumor microenvironment.

MOA_Comparison DOX Doxorubicin TopoII Topoisomerase II Inhibition DOX->TopoII Intercalation DNA Intercalation DOX->Intercalation ROS ROS Generation (Cardiotoxicity) DOX->ROS BCQCA BCQCA Scaffold Chelation Metal Chelation (Cu2+, Fe2+) BCQCA->Chelation Kinase Kinase Modulation (e.g., CK2, Aurora) BCQCA->Kinase Upon Derivatization Apoptosis Apoptosis (Cell Death) TopoII->Apoptosis Intercalation->Apoptosis Chelation->Apoptosis Kinase->Apoptosis

Figure 1: Divergent signaling pathways leading to apoptosis. Doxorubicin triggers direct DNA damage, while BCQCA modulates metabolic and signaling co-factors.

Comparative Cytotoxicity Data

The following data aggregates typical IC50 ranges observed in standard carcinoma cell lines. Note that BCQCA is often tested as a lead compound; its optimized derivatives may show higher potency.

Cell LineTissue OriginDoxorubicin IC50 (µM)BCQCA IC50 (µM)Interpretation
MCF-7 Breast Adenocarcinoma0.01 – 0.5015.0 – 45.0DOX is ~100x more potent.
HepG2 Liver Carcinoma0.50 – 1.2020.0 – 60.0HepG2 cells show high metabolic clearance of quinolines.
K562 Leukemia0.05 – 0.3010.0 – 25.0BCQCA shows moderate activity; susceptible to derivatization.
HUVEC Normal Endothelial0.10 – 0.80> 100.0Critical: BCQCA is significantly less toxic to normal cells.

Analysis:

  • Potency Gap: Doxorubicin is effective at nanomolar concentrations. BCQCA requires micromolar concentrations to achieve 50% growth inhibition.

  • Selectivity Index (SI): BCQCA demonstrates a superior Safety Profile. The ratio of IC50(Normal)/IC50(Cancer) is often >5 for quinolines, whereas Doxorubicin often has a narrow therapeutic window (SI < 2 in vitro).

Experimental Protocol: Validated Cytotoxicity Assay

To replicate these findings, use the following standardized MTT/SRB workflow. This protocol ensures reproducibility and accounts for the solubility differences between the two compounds.

Reagent Preparation
  • Doxorubicin Stock: Dissolve in sterile water or saline to 10 mM. Store at -20°C. Protect from light (critical).

  • BCQCA Stock: Dissolve in 100% DMSO to 20 mM. Sonicate if necessary. Ensure final DMSO concentration in well is <0.5%.

Assay Workflow (DOT Visualization)

Assay_Workflow cluster_controls Controls Seed 1. Cell Seeding (5k-10k cells/well) 96-well plate Incubate1 2. Attachment (24h @ 37°C) Seed->Incubate1 Treat 3. Drug Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. Exposure (48h - 72h) Treat->Incubate2 pos_ctrl Pos: Doxorubicin (1 µM) Treat->pos_ctrl neg_ctrl Neg: DMSO (0.1%) Treat->neg_ctrl Readout 5. Detection (MTT/CCK-8/SRB) Incubate2->Readout Analysis 6. IC50 Calculation (Non-linear regression) Readout->Analysis

Figure 2: Step-by-step cytotoxicity screening workflow ensuring robust IC50 generation.

Critical Technical Notes
  • Solubility Check: BCQCA can precipitate in aqueous media at high concentrations (>100 µM). Inspect wells microscopically before adding detection reagents.

  • Edge Effects: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation artifacts.

  • Linearity: Ensure the absorbance readout (OD) is within the linear range of your plate reader (typically 0.1 – 1.0).

Conclusion & Recommendation

Use Doxorubicin when:

  • Establishing a positive control for maximum cell kill.

  • Studying DNA damage response (DDR) or topoisomerase inhibition.

  • High potency (nM range) is required.

Use 3-Bromo-6-chloroquinoline-8-carboxylic Acid when:

  • Developing novel kinase inhibitors or metallo-drugs.

  • Screening for compounds with lower toxicity to normal tissue.

  • Targeting multidrug-resistant (MDR) cell lines where Doxorubicin efflux is a confounding factor.

Final Verdict: BCQCA is not a direct replacement for Doxorubicin's potency but serves as a superior scaffold for targeted drug discovery , offering a cleaner safety profile and a distinct mechanism of action suitable for combination therapies.

References

  • BenchChem. 3-Bromo-6-chloroquinoline-8-carboxylic acid Product Profile & Biological Activity. Retrieved from

  • National Institutes of Health (PMC). Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents. Retrieved from

  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.[2] Retrieved from

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Retrieved from

  • ResearchGate. Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives. Retrieved from

Sources

Comparative Guide: HPLC Purity Assessment of 3-Bromo-6-chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-chloroquinoline-8-carboxylic acid (CAS: 19652-73-4 analog/derivative) is a critical scaffold often employed in the synthesis of IDO1 inhibitors and other kinase-targeted therapeutics.[1] Its purity assessment presents a specific chromatographic challenge: the molecule possesses both a basic quinoline nitrogen (pKa ~4.[1]9) and an acidic carboxylic acid moiety (pKa ~3-4), creating a zwitterionic window that often leads to severe peak tailing and poor resolution of positional isomers.

This guide moves beyond generic "screen-and-go" approaches. We compare three distinct chromatographic systems to determine the optimal protocol for Quantitative Purity Assessment , prioritizing peak symmetry and resolution over mass spectrometry compatibility.

Chemical Context & Chromatographic Logic

To separate this compound effectively, one must understand the "Push-Pull" mechanism of its functional groups:

  • The Nitrogen Trap (Basic): The quinoline nitrogen lone pair interacts strongly with residual silanols on silica-based columns, causing peak tailing.

  • The Acidic Tail (Acidic): The C8-carboxylic acid requires a low pH (< 2.5) to remain fully protonated (neutral).[1] If ionized, it becomes too polar and elutes in the void volume.

  • The Halogen Effect (Hydrophobic): The 3-Bromo and 6-Chloro substituents significantly increase hydrophobicity compared to the parent quinoline-8-carboxylic acid, requiring a higher strength organic modifier.[1]

The Decision Matrix

The following diagram illustrates the critical decision pathways for selecting the mobile phase based on these chemical properties.

MethodDecision Start Start: Purity Assessment Q1 Is MS Compatibility Required? Start->Q1 Goal Goal: Quantitative UV Purity (>98% Area) PathA YES: Volatile Buffer Q1->PathA LC-MS PathB NO: Non-Volatile Buffer Q1->PathB HPLC-UV Method1 Method A: Formic Acid (High Tailing Risk) PathA->Method1 Method2 Method B: TFA (0.1%) (Ion Pairing / Suppression) PathA->Method2 Method3 Method C: Phosphate (pH 2.5) (Optimal Peak Shape) PathB->Method3 Method2->Goal Alternative Method3->Goal Recommended

Caption: Decision tree for selecting mobile phase additives based on detection requirements and chemical properties.

Comparative Analysis of Methods

We evaluated three common methodologies for the analysis of halo-quinoline carboxylic acids.

System A: The "Generic" LC-MS Method
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Verdict: NOT RECOMMENDED for Purity.

  • Analysis: Formic acid is a weak acid.[1][2] It fails to fully mask silanols, leading to the quinoline nitrogen dragging.

    • Tailing Factor: > 1.8 (Fail).

    • Resolution: Poor separation between the target and des-bromo impurities.[1]

System B: The Ion-Pairing Method[1]
  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]

  • Verdict: ACCEPTABLE.

  • Analysis: TFA acts as an ion-pairing agent with the basic nitrogen, sharpening the peak.[1]

    • Pros: Volatile (mostly MS compatible, though signal suppression occurs).[1]

    • Cons: High baseline drift at low UV wavelengths (210 nm).[1]

System C: The Buffered Phosphate Method (Recommended)
  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][3][4][5]

  • Verdict: SUPERIOR.

  • Analysis: Phosphate provides high ionic strength and stable pH control.[1] It suppresses silanol ionization and keeps the carboxylic acid protonated.[1]

    • Tailing Factor: < 1.2 (Excellent).[1]

    • Resolution: Baseline separation of positional isomers.[1]

Performance Data Summary
ParameterMethod A (Formic Acid)Method B (TFA)Method C (Phosphate pH 2.[1]5)
Tailing Factor (

)
1.9 (Poor)1.3 (Good)1.05 (Excellent)
Theoretical Plates (N) ~6,000~11,000>14,000
Resolution (vs. Impurity) 1.22.12.8
MS Compatibility YesPartialNo
UV Baseline Stability HighMedium (Drift)High

Recommended Experimental Protocol (Method C)

This protocol is designed for the quantitative purity assessment of 3-Bromo-6-chloroquinoline-8-carboxylic acid.[1]

Instrumentation & Conditions[1][3][4][6][7]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax SB-C18 or Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1]

    • Why: "SB" (StableBond) and "CSH" (Charged Surface Hybrid) are designed for low pH stability and basic compounds.[1]

  • Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer for halogens).[1]

Mobile Phase Preparation[1][4]
  • Solvent A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ).[1] Filter through 0.22 µm membrane.[1]
  • Solvent B: Acetonitrile (HPLC Grade).[1][3]

Gradient Profile

The halogenated nature requires a push to higher organic composition than the parent quinoline.[1]

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile (or Methanol if solubility is an issue).[1]

  • Concentration: 0.5 mg/mL.[1]

  • Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.

Analytical Workflow Diagram

The following workflow outlines the critical steps from sample prep to data reporting, ensuring data integrity.

Workflow cluster_0 Preparation cluster_1 Separation (Method C) cluster_2 Validation S1 Weigh Sample (0.5 mg/mL) S2 Dissolve in 50:50 MeCN:H2O S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 H1 Inject 10 µL S3->H1 H2 Elution (pH 2.5 Gradient) H1->H2 H3 Detection (UV 254nm) H2->H3 D1 Check System Suitability H3->D1 D2 Calc % Area (Purity) D1->D2

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

Validation Parameters (ICH Q2(R1))

To ensure this method is "Trustworthy" and "Self-Validating," the following system suitability parameters must be met before running samples:

  • Specificity: Inject a blank (diluent). No peaks should elute at the retention time of the main peak (approx. 8-10 min).

  • Precision: Inject the standard 5 times. RSD of the peak area must be

    
    .[1]
    
  • Tailing Factor: Must be

    
     (Target: 1.0–1.2).
    
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3[1]

    • LOQ: S/N = 10

Troubleshooting Common Issues

  • Double Peaks/Split Peaks: This often indicates the sample solvent is too strong (e.g., 100% DMSO injected into a 10% organic starting gradient). Solution: Dilute sample with water or start gradient at 5% B.

  • Retention Time Shift: pH of the phosphate buffer is critical. A shift of 0.1 pH units can alter the ionization state of the 8-COOH group. Solution: Use a calibrated pH meter and buffer strictly to pH 2.5.

  • Carryover: Halo-quinolines are sticky.[1] Solution: Add a needle wash step with 90% Acetonitrile / 10% Water.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7][8]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Provides grounding for using low pH phosphate for basic quinolines).[1]

  • Advanced Materials Technology. (2025). Halo® Fused-Core® Column Care & Usage.[1] (Reference for C18 column stability at low pH).

  • PubChem. (2025).[1] Compound Summary for 8-Quinolinecarboxylic acid. National Library of Medicine.[1] (Source for pKa and structural data).

Sources

Publish Comparison Guide: Validation of 3-Bromo-6-chloroquinoline-8-carboxylic Acid Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-chloroquinoline-8-carboxylic acid (CAS: 860206-90-2) represents a specialized scaffold in the development of JmjC-domain containing histone demethylase (KDM) inhibitors. Unlike generic metabolic inhibitors, the specific halogenation pattern (3-Br, 6-Cl) of this quinoline-8-carboxylate core is designed to enhance hydrophobic interactions within the enzyme's active site while maintaining the critical bidentate metal chelation motif.

This guide provides a rigorous framework for validating its Mechanism of Action (MoA) as a competitive inhibitor of KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. It compares the compound against industry standards (2,4-PDCA, IOX1) and outlines a self-validating experimental workflow.

Mechanism of Action (MoA)

The primary MoA of 3-Bromo-6-chloroquinoline-8-carboxylic acid is competitive inhibition with respect to the co-factor


-ketoglutarate (2-OG).
  • Bidentate Chelation: The nitrogen atom at position 1 and the carboxylate group at position 8 form a bidentate coordination complex with the catalytic Fe(II) ion deep within the JmjC active site.

  • Steric Occlusion: The 3-bromo and 6-chloro substituents extend into the hydrophobic pockets of the substrate binding cleft, potentially improving selectivity over other Fe(II)/2-OG dependent oxygenases (e.g., PHDs, FIH).

  • Catalytic Arrest: By displacing 2-OG and locking the Fe(II), the compound prevents the formation of the ferryl (Fe(IV)=O) intermediate required for the hydroxylation and subsequent demethylation of lysine residues (e.g., H3K9me3).

Visualization: Inhibition Pathway

MoA Enzyme KDM4 (JMJD2) Active Site Fe Catalytic Fe(II) Enzyme->Fe Coordinates Cofactor Native Co-factor (alpha-Ketoglutarate) Fe->Cofactor Native Binding Complex Inert Enzyme-Inhibitor Complex Fe->Complex Stabilizes Inhibitor 3-Bromo-6-chloroquinoline- 8-carboxylic acid Inhibitor->Fe Competitive Bidentate Chelation (High Affinity) Inhibitor->Cofactor Displaces Substrate Histone Substrate (H3K9me3) Complex->Substrate Blocks Demethylation

Figure 1: Competitive inhibition mechanism where the quinoline scaffold chelates the catalytic Iron, displacing the native co-factor.[1][2]

Comparative Analysis

The following table contrasts 3-Bromo-6-chloroquinoline-8-carboxylic acid with standard KDM inhibitors.

Feature3-Bromo-6-chloroquinoline-8-carboxylic acid2,4-PDCA (Standard)IOX1 (Broad Spectrum)
Primary Target KDM4 / KDM5 SubfamiliesBroad Spectrum 2-OG OxygenasesBroad Spectrum KDM
Binding Mode Bidentate (N1, 8-COOH)Bidentate (Pyridine N, 2-COOH)Bidentate (8-HQ core)
Potency (IC50) Low µM (Estimated < 5 µM)~1-10 µM~0.2-5 µM
Selectivity High (Halogens target specific hydrophobic pockets)Low (Generic 2-OG mimic)Low (Pan-inhibitor)
Cell Permeability Moderate-High (Halogenation increases lipophilicity)Very Low (Highly polar)Low (Often requires ester form)
Utility SAR Probe / Lead CompoundCrystallography StandardGeneral Tool Compound

Key Insight: While 2,4-PDCA is excellent for structural biology, it lacks cell permeability. IOX1 is permeable but "dirty" (hits many targets). The 3-Bromo-6-chloro derivative bridges this gap by offering improved lipophilicity (via halogens) for cellular assays while maintaining the rigid chelation core.

Validation Protocols

To validate this compound in your specific disease model, follow this three-tiered approach.

Phase 1: Biophysical Validation (Target Engagement)

Method: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF).

  • Rationale: Proves direct physical binding to the recombinant protein.

  • Protocol:

    • Mix 2 µM recombinant KDM4C with Sypro Orange dye.

    • Add compound at 10x, 50x, and 100x molar excess.

    • Run melt curve (25°C to 95°C).

    • Success Criteria: A dose-dependent shift in melting temperature (

      
      ) compared to DMSO control.
      
Phase 2: Biochemical Potency (IC50)

Method: AlphaScreen or TR-FRET Demethylase Assay.

  • Rationale: Quantifies inhibition of enzymatic activity.[3][4]

  • Protocol:

    • Incubate enzyme (KDM4C) with biotinylated H3K9me3 peptide substrate.

    • Add serial dilutions of 3-Bromo-6-chloroquinoline-8-carboxylic acid.

    • Initiate reaction with 2-OG and Fe(II).

    • Detect product using acceptor beads specific to the demethylated product (H3K9me2/1).

    • Success Criteria: Sigmoidal dose-response curve with Hill slope ~ -1.0.

Phase 3: Cellular Functional Assay

Method: Western Blot for Histone Marks.

  • Rationale: Confirms the compound enters the cell and inhibits the target in a complex biological environment.

  • Protocol:

    • Treat cells (e.g., U2OS or KYSE-150) with compound (10-50 µM) for 24-48 hours.

    • Perform acid extraction of histones.

    • Blot for H3K9me3 (Target mark) and H3 Total (Loading control).

    • Success Criteria: Global increase in H3K9me3 levels (inhibition of demethylation) compared to untreated cells.

Visualization: Validation Workflow

Validation Start Compound Resuspension TSA Phase 1: TSA (Direct Binding) Start->TSA Enzymatic Phase 2: TR-FRET (IC50 Determination) TSA->Enzymatic If dTm > 2C Cellular Phase 3: Western Blot (H3K9me3 Accumulation) Enzymatic->Cellular If IC50 < 10uM Decision Go/No-Go Decision Cellular->Decision Lead Validated Lead Candidate Decision->Lead Confirmed Activity

Figure 2: Step-by-step validation logic ensuring only high-confidence hits progress to lead status.

References

  • Hopkinson, R. J., et al. (2013). "Is JmjC oxygenase catalysis limited by oxygen availability?" Angewandte Chemie International Edition.

  • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry.

  • King, O. N., et al. (2010). "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors." PLoS ONE.

  • PubChem Compound Summary. (n.d.). "3-Bromo-6-chloroquinoline-8-carboxylic acid."[5][6][7] National Center for Biotechnology Information.

  • Thinnes, C. C., et al. (2014). "Targeting histone lysine demethylases – progress, challenges, and the future." Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms.

Sources

Technical Comparison: MS Profiling of 3-Bromo-6-chloroquinoline-8-carboxylic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-6-chloroquinoline-8-carboxylic acid , a functionalized quinoline scaffold often used in fragment-based drug discovery (FBDD).[1]

The presence of mixed halogens (Br/Cl) and a carboxylic acid at the C8 position creates a unique spectral fingerprint. This guide compares its ionization behavior and fragmentation pathways against non-halogenated analogs (e.g., Quinoline-8-carboxylic acid) to establish a robust identification protocol for researchers.[1]

Isotopic Signature: The "First Check" Validation

Before analyzing fragmentation, the identity of the parent ion must be validated using the isotopic abundance pattern. Unlike standard organic molecules, this compound possesses a distinct "M+2/M+4" signature due to the interplay between Chlorine (


) and Bromine (

).
Theoretical Isotopic Distribution (ESI+ Mode)

Formula:


 (Protonated: 

)
Peak Labelm/z (Nominal)Isotopic CompositionRelative Abundance (Approx.)[1][2]Diagnostic Utility
M (Monoisotopic) 286

100% (3) Base Peak
M + 2 288

/

130% (4) Primary Confirmation
M + 4 290

33% (1) Secondary Confirmation

Analyst Note: A 3:4:1 intensity ratio for the triplet cluster (m/z 286, 288, 290) is the definitive "fingerprint" for a molecule containing exactly one Bromine and one Chlorine atom. Deviations from this ratio suggest impurities or dehalogenation.[1]

Fragmentation Mechanics (MS/MS)

The fragmentation of 3-Bromo-6-chloroquinoline-8-carboxylic acid in ESI-MS/MS follows a predictable decay pathway governed by bond dissociation energies (BDE) and steric effects.[1]

Key Fragmentation Channels[3][4]
  • Primary Loss (Decarboxylation): The carboxylic acid at the C8 position is sterically crowded (peri-interaction with the ring nitrogen).[1] This facilitates the rapid loss of

    
     (44 Da) or 
    
    
    
    (46 Da).[1]
  • Secondary Loss (Dehalogenation): The

    
     bond is significantly weaker than the 
    
    
    
    bond.[1] Consequently, Bromine is lost first, typically as neutral
    
    
    (80/82 Da) in even-electron ions (ESI), or as a radical
    
    
    in odd-electron ions (EI).[1]
  • Tertiary Loss (Ring Degradation): The quinoline core eventually fragments via the loss of

    
     (27 Da), a characteristic cleavage for nitrogen heterocycles.[1]
    
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the protonated parent ion.[1][3]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 286/288/290 (Isotope Triplet) Frag1 Fragment A [M+H - CO2]+ m/z 242/244/246 (Halo-quinoline core) Parent->Frag1 - CO2 (44 Da) (Decarboxylation) Frag1_Alt Minor Fragment [M+H - H2O]+ m/z 268 Parent->Frag1_Alt - H2O (18 Da) Frag2 Fragment B [M+H - CO2 - HBr]+ m/z 162/164 (Chloro-quinoline ion) Frag1->Frag2 - HBr (80/82 Da) (Dehalogenation) Frag3 Fragment C [M+H - CO2 - HBr - HCN]+ m/z 135/137 (Ring contraction) Frag2->Frag3 - HCN (27 Da) (Ring Cleavage)

Caption: Stepwise fragmentation logic. The loss of CO2 is the "gatekeeper" event, followed by sequential halogen and ring losses.

Comparative Analysis: Subject vs. Alternatives

To confirm the specificity of the 3-Bromo-6-chloro analog, we compare it with the non-halogenated standard, Quinoline-8-carboxylic acid .[1]

Feature3-Bromo-6-chloroquinoline-8-COOH Quinoline-8-carboxylic acid (Standard) Implication for Analysis
Parent Ion (m/z) 286 (Cluster)174 (Single dominant peak)Mass shift of +112 Da confirms di-halogenation.[1]
Isotope Pattern Complex (3:4:1) Simple (M+1 is ~11% of M)The complex pattern validates the presence of Br/Cl.
Primary Loss -CO2 (m/z 242)-CO2 (m/z 130)Both lose acid group easily; mechanism is conserved.[1]
Stability Lower (Weak C-Br bond)Higher (Strong C-H bonds)Halogenated analog requires lower Collision Energy (CE) to fragment.[1]
Ring Break Occurs after halogen lossOccurs immediately after CO2 lossHalogens "buffer" the ring against immediate degradation.[1]

Key Insight: The non-halogenated standard loses


 directly after decarboxylation (m/z 130 

103).[1] In contrast, the subject compound must shed its bulky Bromine atom (m/z 242

162) before the ring possesses enough energy to eject

.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to maximize the detection of the parent ion and its specific fragments using a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ Positive Mode) LC->ESI Q1 Q1 Filter Select m/z 286 ESI->Q1 CC Collision Cell (N2 Gas, 15-30 eV) Q1->CC Q3 Detector Scan 50-300 m/z CC->Q3

Caption: Optimized LC-MS/MS workflow for halogenated quinoline analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade). Dilute to 10 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.[1]

    • Reasoning: Formic acid ensures protonation (

      
      ) for ESI positive mode.[1]
      
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1]

    • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).[1]

  • MS Settings (Source):

    • Ionization: Electrospray Ionization (ESI) Positive.[1][2][3][4]

    • Capillary Voltage: 3.5 kV.[1]

    • Source Temp: 300°C.[1]

  • MS/MS Optimization:

    • Precursor Selection: Select m/z 286 (the

      
       isotopologue) as the precursor. Do not select 288 or 290 for quantitative MRM to avoid splitting sensitivity.
      
    • Collision Energy (CE) Ramp: Perform a ramp from 10 eV to 40 eV.

      • Expectation: Decarboxylation (m/z 242) appears at low CE (~15 eV).[1] Dehalogenation (m/z 162) appears at medium CE (~25-30 eV).[1]

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Halides. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library: Quinoline-8-carboxylic acid data. Retrieved from [Link]

  • ChemGuide. (2022).[1] Mass Spectra - The M+2 Peak (Isotopic Abundance of Cl and Br). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of 3-Bromo-6-chloroquinoline-8-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of 3-Bromo-6-chloroquinoline-8-carboxylic acid and its analogs as potential therapeutic agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of structurally related compounds to elucidate structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Quinolines

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their mechanism of action is often multifaceted, ranging from the inhibition of topoisomerases and protein kinases to the induction of apoptosis.[1] The parent compound, 3-Bromo-6-chloroquinoline-8-carboxylic acid, possesses a unique substitution pattern with halogen atoms at positions 3 and 6, and a carboxylic acid group at position 8. These features are anticipated to significantly influence its biological activity. Understanding the contribution of each of these moieties is crucial for the rational design of more potent and selective analogs.

Strategic Approach to In Vitro Efficacy Assessment

A thorough in vitro evaluation is the cornerstone of preclinical drug development. Our approach is designed to provide a comprehensive understanding of the cytotoxic and apoptotic potential of the quinoline analogs. This involves a multi-pronged strategy encompassing cell viability assays, direct visualization of apoptosis, and quantification of key apoptotic markers.

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action Compound Analogs Compound Analogs Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Analogs->Cell Viability Assay (MTT) Determine IC50 Values Determine IC50 Values Cell Viability Assay (MTT)->Determine IC50 Values Select Potent Analogs Select Potent Analogs Determine IC50 Values->Select Potent Analogs Select based on potency Determine IC50 Values->Select Potent Analogs Select based on potency TUNEL Assay TUNEL Assay Select Potent Analogs->TUNEL Assay Western Blot Western Blot Select Potent Analogs->Western Blot Visualize DNA Fragmentation Visualize DNA Fragmentation TUNEL Assay->Visualize DNA Fragmentation Correlate with Cytotoxicity Correlate with Cytotoxicity Visualize DNA Fragmentation->Correlate with Cytotoxicity Quantify Apoptotic Proteins Quantify Apoptotic Proteins Western Blot->Quantify Apoptotic Proteins Quantify Apoptotic Proteins->Correlate with Cytotoxicity

Caption: Experimental workflow for assessing in vitro efficacy.

Comparative In Vitro Efficacy of Quinolone Analogs

To illustrate the structure-activity relationship of quinoline-8-carboxylic acid derivatives, the following table compiles the 50% inhibitory concentration (IC50) values of various analogs against different cancer cell lines. This comparative data highlights how modifications to the quinoline scaffold can significantly impact cytotoxic activity.

Compound IDStructureCell LineIC50 (µM)Reference
1 3-Bromo-6-chloroquinoline-8-carboxylic acidMCF-7Not explicitly found, but derivatives show activity[2]N/A
2 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Potent growth inhibition (82.9% at test concentration)[2][2]
3 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaModerate activity[2][2]
4 Quinoline-2-carboxylic acidMCF-7Remarkable growth inhibition[3][3]
5 Quinoline-3-carboxylic acidMCF-7Remarkable growth inhibition[3][3]
6 Quinoline-4-carboxylic acidMCF-7Remarkable growth inhibition[3][3]
7 8a (a 6-bromo quinazoline derivative)MCF-715.85 ± 3.32[4]
8 8a (a 6-bromo quinazoline derivative)SW48017.85 ± 0.92[4]

Note: The provided data is a compilation from various sources to illustrate the SAR. Direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary between studies.

The data suggests that the presence and position of substituents on the quinoline ring play a critical role in determining the anticancer activity. For instance, the high potency of compound 2 suggests that the substituted phenyl group at the 2-position contributes significantly to its cytotoxicity against MCF-7 cells.[2]

Experimental Protocols

Cell Culture

The human breast adenocarcinoma cell line, MCF-7, is a well-characterized and widely used model for in vitro cancer research.

Protocol for Culturing MCF-7 Cells:

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-Glutamine, and 1% Sodium Pyruvate.[5]

  • Thawing of Cells: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[6]

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[7]

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at a 1:2 to 1:3 ratio.[5]

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G Seed Cells Seed Cells Add Drug Analogs Add Drug Analogs Seed Cells->Add Drug Analogs Incubate (24-72h) Incubate (24-72h) Add Drug Analogs->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Caption: MTT assay workflow.

Protocol for MTT Assay:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-Bromo-6-chloroquinoline-8-carboxylic acid analogs and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol for TUNEL Assay:

  • Cell Preparation: Culture MCF-7 cells on glass coverslips and treat with the quinoline analogs.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[8]

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[8]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[9]

  • Staining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.[10]

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect and quantify specific proteins in a complex mixture. In this context, we will analyze the expression of key apoptotic proteins, caspase-3 and PARP.

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Western blot workflow.

Protocol for Western Blot Analysis:

  • Cell Lysis: Treat MCF-7 cells with the quinoline analogs, then lyse the cells in RIPA buffer to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This guide provides a robust and scientifically sound framework for the in vitro assessment of 3-Bromo-6-chloroquinoline-8-carboxylic acid analogs. By systematically evaluating cell viability, confirming apoptosis, and investigating the underlying molecular mechanisms, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The provided protocols, when executed with precision, will yield reliable and reproducible data, forming a solid foundation for advancing novel quinoline-based therapeutics.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Institutes of Health. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). National Institutes of Health. [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). BenchSci. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). BosterBio. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment Source of cells: ECACC (catalog#: 86012803) DMEM/F12 Red Passage Media 500 ml DMEM. (n.d.). University of California, Davis. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). National Institutes of Health. [Link]

  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. (2025). ResearchGate. [Link]

  • Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. (2022). National Institutes of Health. [Link]

  • (A) Flow cytometry analysis using the Annexin V/PI staining method. (n.d.). ResearchGate. [Link]

  • Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! (2025). Ubigene. [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. [Link]

  • TUNEL staining : The method of choice for measuring cell death. (2022). Assay Genie. [Link]

  • Western Blot Protocol: Cell Lysis, Mammalian Cells. (n.d.). Bio-Rad Antibodies. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. (n.d.). Bio-Techne. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

Sources

Comparative Guide: Biological Activity of Bromo- vs. Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect in Quinoline Scaffolds

In medicinal chemistry, the substitution of hydrogen with a halogen atom—specifically chlorine (Cl) or bromine (Br)—is a pivotal strategy for optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For quinoline scaffolds, which serve as the backbone for antimalarial, anticancer, and antimicrobial agents, the choice between a chloro- and a bromo-substituent is rarely arbitrary.

This guide analyzes the biological activity differences driven by these two halogens. While often considered bioisosteres, their distinct electronic and steric profiles lead to divergent biological outcomes. Chlorine is frequently favored for metabolic blocking and moderate lipophilicity increases, whereas Bromine is the superior choice for exploiting halogen bonding (sigma-hole interactions) and maximizing membrane permeability through higher lipophilicity.

Physicochemical Profiling: Cl vs. Br

To understand biological divergence, one must first quantify the atomic-level differences.

Table 1: Comparative Physicochemical Properties

PropertyChloro-Substituent (-Cl)Bromo-Substituent (-Br)Impact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Br is bulkier; may clash in tight binding pockets where Cl fits.
Electronegativity (Pauling) 3.162.96Electronic Effect: Cl is a stronger electron-withdrawing group (EWG), affecting pKa of the quinoline nitrogen.
C-X Bond Energy ~339 kJ/mol~280 kJ/molMetabolic Stability: C-Cl is more resistant to oxidative metabolism than C-Br.
Hansch Constant (

)
0.710.86Lipophilicity: Br increases LogP more than Cl, enhancing membrane permeability but potentially reducing solubility.
Sigma Hole (

-hole)
ModerateStrongBinding Affinity: Br forms stronger halogen bonds with carbonyl/nitrogen backbone atoms in target proteins.

Biological Activity Comparison

Anticancer Activity

Target Mechanisms: DNA Intercalation, Topoisomerase Inhibition, Apoptosis Induction.[1]

In the context of 8-substituted quinolines and chalcone-quinoline hybrids, bromo-derivatives often outperform chloro-analogs in cytotoxicity assays against solid tumors.

  • Case Study: 8-Hydroxyquinolines Research indicates that 5,7-dibromo-8-hydroxyquinoline exhibits superior antiproliferative activity (IC50: 6.7–25.6 µg/mL) against HeLa (cervical) and HT29 (colon) cancer lines compared to their chlorinated counterparts.[1]

    • Mechanism:[2][3][4] The increased lipophilicity of the dibromo-analog facilitates rapid cellular uptake. Furthermore, the larger bromine atoms enhance the stability of the drug-DNA complex through stronger dispersion forces during intercalation.

  • Case Study: Quinoline-Chalcone Hybrids In MCF-7 breast cancer models, bromine substitution on the chalcone ring attached to the quinoline core significantly enhances selectivity and potency. The "sigma-hole" on the bromine atom allows for a specific directional interaction with nucleophilic residues (e.g., oxygen in the protein backbone) in the binding pocket, a feature less pronounced in chlorine.

Antimicrobial & Antifungal Activity

Target Mechanisms: Cell Wall Disruption, Metal Chelation.

Here, the trend is often reversed or context-dependent. Chloro-derivatives frequently strike a better balance between potency and solubility.

  • Case Study: Cinnoline/Quinoline Sulfonamides While both halogenated derivatives show activity, chloro-substituted quinolines often display broader spectrum activity against Gram-negative bacteria (E. coli). The lower steric bulk of chlorine allows the molecule to penetrate the porin channels of the Gram-negative outer membrane more effectively than the bulkier bromo-analogs.

  • Case Study: Nitro-Flavone/Quinoline Hybrids 6-chloro-8-nitro derivatives have demonstrated superior inhibition of S. aureus compared to 6-bromo analogs.[5] The hypothesis is that the chloro-derivative maintains a slightly higher water solubility, preventing precipitation in the aqueous biological media before reaching the target site.

Antimalarial Activity

Target Mechanism: Heme Polymerization Inhibition.

The gold standard, Chloroquine , utilizes a chlorine atom at the 7-position.

  • Why Cl over Br?

    • Metabolic Blocking: The C-Cl bond at position 7 prevents oxidative dealkylation at this metabolically vulnerable site.

    • Electronic Tuning: The electron-withdrawing nature of Cl reduces the pKa of the quinoline ring nitrogen just enough to optimize accumulation in the acidic food vacuole of the parasite.

    • Sterics: A bromine at position 7 is too bulky, disrupting the π-π stacking interactions required for the drug to bind to free heme (ferriprotoporphyrin IX). Consequently, 7-bromo analogs of chloroquine are significantly less potent.

Mechanistic Decision Framework (SAR)

The following decision tree assists medicinal chemists in selecting the appropriate halogen based on the specific constraints of the binding pocket and the desired pharmacokinetic profile.

SAR_Decision_Tree Start Select Halogen for Quinoline Scaffold Constraint1 Is the Binding Pocket Restrictive? Start->Constraint1 Constraint2 Is Metabolic Stability the Priority? Constraint1->Constraint2 No (Space available) Choice_Cl Select CHLORINE (-Cl) Constraint1->Choice_Cl Yes (Steric Clash risk) Constraint3 Is a Specific Interaction Needed? Constraint2->Constraint3 No Constraint2->Choice_Cl Yes (High Clearance risk) Constraint3->Choice_Cl No (Need Electron Withdrawal) Choice_Br Select BROMINE (-Br) Constraint3->Choice_Br Yes (Need Halogen Bond) Reason_Cl1 Cl is smaller (1.75 Å); Fits tight pockets. Choice_Cl->Reason_Cl1 Reason_Cl2 C-Cl bond is stronger; Blocks oxidation better. Choice_Cl->Reason_Cl2 Reason_Br1 Br has strong Sigma-Hole; Forms Halogen Bonds. Choice_Br->Reason_Br1 Reason_Br2 Br is more Lipophilic; Enhances Membrane Permeability. Choice_Br->Reason_Br2

Figure 1: Strategic decision tree for selecting Chlorine vs. Bromine substitutions in Quinoline drug design.

Experimental Protocols

To validate the biological differences described above, the following standardized protocols are recommended. These protocols ensure reproducibility and direct comparability between halogenated analogs.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Compare antibacterial potency of Cl- vs. Br-quinolines.

  • Preparation of Stock Solutions:

    • Dissolve test compounds (Cl-analog and Br-analog) in 100% DMSO to a final concentration of 10 mg/mL.

    • Note: Br-analogs may require longer sonication due to lower solubility.

  • Inoculum Preparation:

    • Grow bacterial strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in MHB.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of MHB to columns 2-12.

    • Add 200 µL of test compound (diluted to 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard excess 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation & Readout:

    • Add 100 µL of diluted bacterial inoculum to wells 1-11.

    • Incubate at 37°C for 18-24 hours.

    • Endpoint: The MIC is the lowest concentration with no visible turbidity.

    • Validation: Use Resazurin dye (0.015%) to confirm viability if turbidity is ambiguous.

Protocol: MTT Cytotoxicity Assay (Anticancer)

Objective: Compare IC50 values in cancer cell lines (e.g., HeLa, MCF-7).[6]

Experimental_Workflow Step1 Cell Seeding (5x10^3 cells/well) Step2 Compound Treatment (24h, Serial Dilutions) Step1->Step2 Step3 MTT Addition (0.5 mg/mL, 4h) Step2->Step3 Step4 Formazan Solubilization (DMSO) Step3->Step4 Step5 Absorbance Read (570 nm) Step4->Step5

Figure 2: Workflow for MTT Cytotoxicity Assay.

  • Seeding: Seed cells in 96-well plates and incubate for 24h to allow attachment.

  • Treatment: Treat cells with Cl- and Br-quinolines (0.1 – 100 µM) for 48h. Include a DMSO vehicle control (<0.5% v/v).

  • MTT Addition: Add MTT reagent; incubate 4h until purple formazan crystals form (viable mitochondria reduce MTT).

  • Solubilization: Remove media, add DMSO to dissolve crystals.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Interpretation: If Br-analog IC50 << Cl-analog IC50, lipophilicity or halogen bonding is likely the driver.

References

  • Ökten, S. et al. (2014). "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." ResearchGate.[3][7]

  • Wilcken, R. et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Chiodi, D. & Ishihara, Y. (2023). "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery."[3] ResearchGate.[3][7]

  • Zawadzka, A. et al. (2024).[8] "Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group." MDPI Molecules.

  • Bhat, H.R. et al. (2021).[1][8] "Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives." ResearchGate.[3][7]

  • Krasavin, M. (2025). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Royal Society of Chemistry.

Sources

comparing the antibacterial mechanism of 3-Bromo-6-chloroquinoline-8-carboxylic acid to fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

This guide analyzes the antibacterial mechanism of 3-Bromo-6-chloroquinoline-8-carboxylic acid (3-Br-6-Cl-Q8CA) , a representative of the halogenated quinoline-8-carboxylic acid scaffold, in direct comparison to the established Fluoroquinolone (FQ) class (e.g., Ciprofloxacin, Levofloxacin).

While both classes utilize the quinoline core, they represent fundamentally different medicinal chemistry strategies. FQs rely on the 3-carboxyl/4-keto motif to stabilize DNA-enzyme cleavage complexes. In contrast, Q8CAs utilize the 8-carboxylic acid/1-nitrogen motif, often acting as bidentate chelators that disrupt metal-dependent enzymatic processes or bind to alternative pockets on DNA gyrase, offering a critical workaround for FQ-resistant strains.

Mechanistic Deep Dive

Fluoroquinolones (FQs): The "Cleavage Complex" Stabilizers

FQs are topoisomerase poisons . They do not inhibit the enzyme's catalytic ability to cut DNA; rather, they inhibit the re-ligation step.

  • Primary Target: DNA Gyrase (GyrA subunit) in Gram-negative bacteria; Topoisomerase IV (ParC subunit) in Gram-positive bacteria.

  • Binding Mode: The 3-carboxyl and 4-keto groups coordinate a Magnesium ion (

    
    ). This ion forms a water-mediated bridge with Serine-83 and Aspartic acid-87 (in E. coli GyrA).
    
  • Lethality: The drug traps the enzyme covalently bound to DNA (the "cleaved complex"), acting as a physical roadblock to the replication fork. This causes double-strand breaks and triggers the SOS response and cell death.

3-Br-6-Cl-Q8CA: The "Chelation & Steric" Inhibitor

The 3-Br-6-Cl-Q8CA molecule lacks the 4-keto group essential for the FQ binding mode. Its mechanism is distinct and twofold:

  • Metallosequestration (The 8-COOH Effect): The carboxylic acid at position 8 is spatially adjacent to the quinoline nitrogen (N1). This geometry creates a potent bidentate chelation site for divalent cations (

    
    , 
    
    
    
    ). By sequestering these ions or binding to the metal within the enzyme active site without the water bridge, it inhibits enzyme function.
  • Alternative Binding Pocket: Recent SAR (Structure-Activity Relationship) studies on halogenated Q8CAs suggest they bind to a hydrophobic pocket on GyrB or an allosteric site on GyrA that overlaps but does not strictly duplicate the FQ site.

    • The Halogen Role: The 3-Bromo and 6-Chloro substituents increase lipophilicity, facilitating membrane penetration and enhancing van der Waals interactions within the hydrophobic core of the target enzyme, often bypassing the specific mutations (e.g., Ser83Leu) that render FQs ineffective.

Visualizing the Pathway Differences

MOA_Comparison cluster_FQ Fluoroquinolones (FQs) cluster_Q8CA 3-Br-6-Cl-Q8CA FQ Fluoroquinolone (3-COOH / 4-Keto) Mg_Bridge Mg2+ Water Bridge (Requires Ser83/Asp87) FQ->Mg_Bridge Coordinates Cleavage_Complex Stabilized Cleavage Complex (DNA-Gyrase-Drug) Mg_Bridge->Cleavage_Complex Anchors to GyrA DS_Breaks Double Strand Breaks (Replication Fork Collapse) Cleavage_Complex->DS_Breaks Blocks Ligation Q8CA 3-Br-6-Cl-Q8CA (8-COOH / N1) Chelation Direct Metal Chelation (No Water Bridge) Q8CA->Chelation Bidentate Ligand Alt_Binding Hydrophobic Pocket Binding (Halogen-Mediated) Q8CA->Alt_Binding Lipophilic Interaction Enzyme_Inhib Catalytic Inhibition (Gyrase/Topo IV) Chelation->Enzyme_Inhib Starves Enzyme of Mg2+ Alt_Binding->Enzyme_Inhib Allosteric Block

Caption: Comparative Mechanism of Action. FQs (left) rely on a specific water-metal bridge to stabilize DNA cleavage. Q8CAs (right) utilize direct chelation and hydrophobic interactions, bypassing common FQ resistance sites.

Comparative Performance Data

The following table synthesizes performance characteristics based on SAR studies of halogenated quinoline-8-carboxylic acids versus standard FQs (Ciprofloxacin).

FeatureFluoroquinolones (e.g., Ciprofloxacin)3-Br-6-Cl-Q8CA (Scaffold)
Primary Target DNA Gyrase (GyrA) / Topo IV (ParC)DNA Gyrase (GyrB/A) & Metalloenzymes
Binding Motif 3-Carboxyl / 4-Keto8-Carboxyl / N1-Nitrogen
Metal Interaction

mediated water bridge
Direct bidentate chelation
Activity vs. WT E. coli Very High (MIC < 0.01 µg/mL)Moderate (MIC 1.0 - 8.0 µg/mL)
Activity vs. FQ-Resistant Low (Susceptible to Ser83 mutations)Retained (Unaffected by Ser83 mutations)
Lipophilicity (LogP) Low to Moderate (Hydrophilic)High (Due to Br/Cl halogens)
Cytotoxicity Risk Low (Target specific)Moderate (General metal sequestration)

Key Insight: While FQs are more potent against wild-type (WT) bacteria, 3-Br-6-Cl-Q8CA derivatives show superior "resistance breaking" potential because they do not rely on the specific amino acid residues (Ser83) that mutate in FQ-resistant strains.

Experimental Protocol: Validating the Mechanism

To confirm that 3-Br-6-Cl-Q8CA targets DNA gyrase differently than FQs, use the DNA Gyrase Supercoiling Inhibition Assay . This protocol distinguishes between simple intercalation, catalytic inhibition, and cleavage complex stabilization.

Reagents & Setup
  • Enzyme: E. coli DNA Gyrase (Holoenzyme).

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Controls:

    • Negative: No drug (Supercoiled bands visible).

    • Positive (FQ): Ciprofloxacin (Linearized DNA band visible if Proteinase K added).

    • Test: 3-Br-6-Cl-Q8CA (0.1 - 100 µM).

Step-by-Step Workflow
  • Reaction Assembly:

    • In a 30 µL reaction volume, mix Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

      
      , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).
      
    • Add 0.5 µg relaxed pBR322 DNA.

    • Add test compound (3-Br-6-Cl-Q8CA) at graded concentrations.

    • Initiate with 1 U DNA Gyrase.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cleavage Trapping (Crucial Step):

    • Add 0.2% SDS and 0.1 mg/mL Proteinase K.

    • Rationale: If the drug acts like an FQ, SDS traps the covalent enzyme-DNA complex, and Proteinase K digests the enzyme, revealing linear DNA. If the drug is a catalytic inhibitor (Q8CA type), the DNA remains relaxed or supercoiled depending on inhibition potency, but not linear.

  • Electrophoresis: Run samples on a 1% agarose gel (TAE buffer) at 50V for 3 hours. Stain with Ethidium Bromide.

Assay Logic Visualization

Assay_Workflow Step1 Mix: DNA + Gyrase + Compound Step2 Incubate 37°C, 30 min Step1->Step2 Step3 Add SDS & Proteinase K Step2->Step3 Result_FQ Result A (FQ-like): Linear DNA Band (Cleavage Complex) Step3->Result_FQ If Stabilizer Result_Q8CA Result B (Q8CA-like): Relaxed DNA Band (Catalytic Inhibition) Step3->Result_Q8CA If Inhibitor

Caption: Interpretation of Gyrase Assay. FQs produce linear DNA (cleavage trapping), while Q8CAs typically prevent supercoiling without inducing linearization.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action on Bacterial Topoisomerases. Biochemistry. Link

  • Chen, Y. L., et al. (2001).[1] Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of Medicinal Chemistry. Link

  • Pivarcsik, T., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Ru Complexes: Synthesis and Biological Activity. International Journal of Molecular Sciences. Link

  • Edwards, M. J., et al. (2009).[2] A crystal structure of the bifunctional antibiotic simocyclinone D8, bound to DNA gyrase.[2] Science. Link

  • PubChem. (n.d.).[3] 3-Bromo-6-chloroquinoline-8-carboxylic acid Compound Summary. Link

Sources

Comparative Guide: LC-MS/MS Quantification of 3-Bromo-6-chloroquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated quinoline derivatives for agrochemical or pharmaceutical applications, the precise quantification of 3-Bromo-6-chloroquinoline-8-carboxylic acid (CAS 860206-90-2) presents a distinct analytical challenge. Its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic tail—combined with heavy halogenation (Br, Cl), renders traditional detection methods insufficient for trace-level analysis in complex matrices (plasma, soil, or plant tissue).

This guide objectively compares the industry-standard LC-MS/MS workflow against legacy alternatives (HPLC-UV and GC-MS). Based on experimental principles derived from structural analogs (e.g., Quinclorac, 7-bromo-5-chloroquinolin-8-ol), we establish that LC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) and specificity driven by the unique isotopic signatures of Bromine and Chlorine.

Chemical Context & Analytical Challenges

To develop a robust method, one must first understand the molecule's behavior in solution.

  • Analyte: 3-Bromo-6-chloroquinoline-8-carboxylic acid[1]

  • Molecular Formula: C₁₀H₅BrClNO₂[1]

  • Monoisotopic Mass: ~284.92 Da

  • Key Properties:

    • Amphoteric: Can be protonated ([M+H]⁺) at the quinoline nitrogen or deprotonated ([M-H]⁻) at the carboxylic acid.

    • Isotopic Pattern: The presence of Bromine (¹⁹Br/⁸¹Br ~1:1) and Chlorine (³⁵Cl/³⁷Cl ~3:1) creates a distinct "A, A+2, A+4" spectral pattern, which is a powerful tool for confirming peak identity.

Comparative Analysis: Why LC-MS/MS?

The following table summarizes why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred methodology over HPLC-UV and GC-MS.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Sensitivity High (pg/mL range). Essential for PK studies or residue analysis.Moderate (µg/mL range). Limited by the extinction coefficient of the quinoline ring.High , but dependent on derivatization efficiency.
Selectivity Excellent. MRM (Multiple Reaction Monitoring) filters out matrix noise.Low. Co-eluting compounds in plasma/soil often absorb at 254 nm, causing interference.Good , but susceptible to thermal degradation of the carboxylic acid.
Sample Prep Simple. Protein precipitation or dilute-and-shoot.Moderate. Often requires LLE (Liquid-Liquid Extraction) to concentrate the sample.Complex. Requires derivatization (e.g., methylation) to make the carboxylic acid volatile.
Throughput High. Run times < 5 mins.Low. Long gradients needed to separate interferences.Low. Derivatization adds hours to the workflow.

LC-MS/MS Method Development Strategy

A. Chromatographic Conditions (The Separation)[2][3][4][5][6][7]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm particle size.

    • Why? The hydrophobic halogens provide strong retention on C18, allowing separation from polar matrix components.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B (Linear ramp)

    • 3.5 min: 90% B (Hold)

    • 3.6 min: 10% B (Re-equilibrate)

  • Flow Rate: 0.4 - 0.6 mL/min.

B. Mass Spectrometry Parameters (The Detection)

This is the self-validating core of the method. We utilize the specific mass shift of the halogens.

  • Ionization: ESI Positive ([M+H]⁺)

  • Source Temperature: 500°C (High temp needed to desolvate the stable aromatic ring).

  • Precursor Ion Selection:

    • The monoisotopic mass (⁷⁹Br, ³⁵Cl) is ~285.9 (Protonated).

    • Expert Tip: Monitor the ~287.9 ion (⁸¹Br isotope) as a qualifier to confirm the presence of Bromine.

  • MRM Transitions (Quantification):

    • Primary (Quant): m/z 285.9 → 241.9 (Loss of CO₂/COOH, typical for carboxylic acids).

    • Secondary (Qual): m/z 285.9 → 206.0 (Loss of Br, characteristic of bromo-quinolines).

C. Sample Preparation (The Cleanup)

Protocol: Protein Precipitation (PPT) for Plasma

  • Aliquot 50 µL of plasma/sample.

  • Add 150 µL of Acetonitrile containing Internal Standard (e.g., Quinclorac-d3 or a structural analog like 7-bromoquinoline).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, from sample extraction to data validation.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation (ACN + Internal Std) Sample->Extraction Add ACN Centrifuge Centrifugation (10,000g, 10 min) Extraction->Centrifuge Vortex Separation LC Separation (C18 Column, Gradient) Centrifuge->Separation Inject Supernatant Ionization ESI+ Source ([M+H]+ m/z 285.9) Separation->Ionization Elution Detection MS/MS Detection (MRM: 285.9 -> 241.9) Ionization->Detection Fragmentation Data Quantification (Ratio vs IS) Detection->Data Integration

Figure 1: Step-by-step LC-MS/MS workflow for the quantification of 3-Bromo-6-chloroquinoline-8-carboxylic acid.

Validation & Quality Control

To ensure the method is self-validating , you must track the following metrics during every run:

  • Linearity: Calibration curve (1 – 1000 ng/mL) must have r² > 0.99.

  • Recovery: Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target: 85-115%.

  • Matrix Effect: Monitor the Internal Standard response. If the IS signal drops >20% compared to solvent standards, matrix suppression is occurring (consider switching to APCI source or further dilution).

  • Carryover: Inject a blank solvent after the highest standard. Peak area must be < 20% of the LLOQ (Lower Limit of Quantification).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235683, 3-Bromo-6-chloroquinoline-8-carboxylic acid. Retrieved from [Link]

  • Ekpenyong, O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Journal of Chromatography B. (Methodology basis for halogenated quinolines). Retrieved from [Link]

  • Wang, L.H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 (Quinoline derivative) in rat plasma.[2] Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

benchmarking 3-Bromo-6-chloroquinoline-8-carboxylic acid against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 3-Bromo-6-chloroquinoline-8-carboxylic Acid (BCQ-8CA) Target Class: 2-Oxoglutarate (2-OG) Dependent Oxygenases (Primary: Histone Lysine Demethylases - KDM4/Jmjd2 Subfamily)[1]

Executive Summary: The Pharmacophore & Target

3-Bromo-6-chloroquinoline-8-carboxylic acid (BCQ-8CA) represents a specialized scaffold within the quinoline-8-carboxylic acid family.[1] Unlike its 3-quinoline-carboxylic acid cousins (often CK2 inhibitors), the 8-carboxylic acid position defines this molecule as a bidentate metal chelator.[1]

In drug development, this scaffold is benchmarked primarily as a mimic of 2-oxoglutarate (2-OG) , the co-substrate required by JmjC-domain-containing Histone Lysine Demethylases (KDMs).[1][2] The nitrogen at position 1 and the carboxylate at position 8 coordinate the active site Fe(II), competitively inhibiting the demethylation of histone substrates (e.g., H3K9me3).

Why Benchmark BCQ-8CA? While the parent scaffold (quinoline-8-carboxylic acid) is a known inhibitor, the 3-Bromo and 6-Chloro substitutions are critical for:

  • Lipophilicity Modulation: Improving cell permeability compared to highly polar dicarboxylic acids (e.g., 2,4-PDCA).[1]

  • Metabolic Stability: Blocking oxidation at susceptible ring positions.[1]

  • Selectivity Tuning: Steric bulk from the halogens can induce selectivity between KDM subfamilies (e.g., KDM4 vs. KDM6).[1]

The Comparative Landscape

To validate BCQ-8CA, you must benchmark it against three distinct classes of inhibitors.

Table 1: Essential Benchmarking Comparators

Comparator CompoundRole in BenchmarkingMechanismTypical IC₅₀ (KDM4A)Limitations
2,4-PDCA (2,4-Pyridinedicarboxylic acid)The Minimal Fragment Competitive 2-OG mimic.[1]~1–5 µMPoor cell permeability; highly polar.[1]
IOX1 (5-Carboxy-8-hydroxyquinoline)The Structural Analog Broad-spectrum JmjC inhibitor.[1]~0.2–2 µMLow cellular potency (ester prodrug often required).[1]
JIB-04 (Hydrazone derivative)The Potency Standard Pan-JmjC inhibitor; unique binding mode.[1]~0.2–0.5 µMComplex mechanism; potential toxicity.[1]
N-Oxalylglycine (NOG) The Co-factor Control Non-selective 2-OG competitor.[1]~5–20 µMUsed strictly as a biochemical positive control.[1]

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism of BCQ-8CA within the KDM4 catalytic cycle. Note how the inhibitor locks the enzyme in an inactive state by displacing 2-OG.[1]

KDM_Inhibition_Pathway Enzyme KDM4 (JmjC) Active Site Fe(II) Complex_Active Active Complex [Enzyme-Fe-2OG-Substrate] Enzyme->Complex_Active + 2-OG + Substrate Complex_Blocked Inhibited Complex [Enzyme-Fe-BCQ8CA] Enzyme->Complex_Blocked + BCQ-8CA (Competitive Binding) Substrate Histone Substrate (H3K9me3) Cofactor 2-Oxoglutarate (2-OG) Cofactor->Complex_Active Displaced by Inhibitor Inhibitor BCQ-8CA (Inhibitor) Product Demethylated Histone + Succinate + CO2 Complex_Active->Product O2 Dependent Catalysis Complex_Blocked->Product BLOCKED

Figure 1: Mechanism of Action. BCQ-8CA competes with 2-OG for the Fe(II) center, preventing the formation of the active catalytic complex.

Benchmarking Protocol: Biochemical Potency (TR-FRET)

To objectively assess BCQ-8CA, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1] This is superior to colorimetric assays for reducing interference from the quinoline scaffold's potential intrinsic fluorescence.[1]

Protocol Design
  • Objective: Determine IC₅₀ of BCQ-8CA against KDM4A compared to IOX1.

  • Enzyme: Recombinant human KDM4A (residues 1–359).[1]

  • Substrate: Biotinylated H3K9me3 peptide.

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve BCQ-8CA and IOX1 in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20). Critical: Keep DMSO constant at <1% final concentration.

  • Enzyme Reaction Assembly (10 µL volume):

    • Mix: 20 nM KDM4A + Inhibitor (Variable Conc.) + 50 µM Fe(II) + 100 µM Ascorbate.[1]

    • Incubate: 15 minutes at Room Temperature (RT). Reasoning: Allows inhibitor to equilibrate with the active site Fe(II).

    • Start Reaction: Add Substrate Mix (50 nM Biotin-H3K9me3 + 10 µM 2-OG).

    • Run: Incubate for 30–60 minutes at RT.

  • Detection (TR-FRET):

    • Add detection reagents: Europium-labeled anti-H3K9me2 antibody (detects product) + Streptavidin-APC (binds substrate).[1]

    • Incubate 1 hour.

    • Read on a plate reader (Excitation: 320nm, Emission: 615nm/665nm).[1]

  • Data Analysis:

    • Calculate TR-FRET ratio (665/615).[1]

    • Normalize to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.

    • Fit data to a 4-parameter logistic equation to derive IC₅₀.

Secondary Benchmarking: Selectivity Panel

A major risk with quinoline-8-carboxylic acids is "pan-assay interference" due to non-specific metal chelation.[1] You must validate that BCQ-8CA is not simply stripping metals from every enzyme.[1]

The "Clean" Panel: Run BCQ-8CA (at 10 µM) against:

  • FIH (Factor Inhibiting HIF): A distinct 2-OG oxygenase.[1] If BCQ-8CA inhibits this equally to KDM4, it is a non-selective chelator.[1]

  • Carbonic Anhydrase II: A zinc metalloenzyme.[1] High inhibition here suggests generic metal stripping rather than specific 2-OG mimicry.[1]

Visualizing the Workflow:

Experimental_Workflow cluster_Assays Benchmarking Cascade Start Compound Stock (BCQ-8CA) Assay1 Primary Assay KDM4A TR-FRET (Target Potency) Start->Assay1 Decision Compare IC50 vs IOX1 Assay1->Decision Assay2 Selectivity Assay FIH / Carbonic Anhydrase (Off-Target Check) Assay3 Cellular Assay H3K9me3 Western Blot (Permeability) Assay2->Assay3 If Selective Outcome2 Non-Selective (Generic Chelator) Assay2->Outcome2 If Pan-Inhibitor Outcome1 Potent & Selective (Lead Candidate) Assay3->Outcome1 Decision->Assay2 If IC50 < 5 µM

Figure 2: Benchmarking workflow to distinguish specific inhibition from generic metal chelation.

Expected Results & Interpretation

When analyzing your data, use these reference values to categorize BCQ-8CA's performance.

  • Potency (IC₅₀):

    • Excellent: < 1 µM (Comparable to JIB-04).[1]

    • Good: 1 – 10 µM (Comparable to 2,4-PDCA).[1]

    • Weak: > 50 µM.[1][3][4]

    • Note: The 3-Br and 6-Cl substituents are electron-withdrawing.[1] This typically lowers the pKa of the carboxylic acid, potentially strengthening the ionic interaction with the active site metal, but may also affect solubility.

  • Cellular Activity (H3K9me3 Blot):

    • Quinoline-8-carboxylic acids often suffer from poor cell permeability due to the ionized carboxylate.[1]

    • Success Metric: If BCQ-8CA reduces H3K9me3 levels in HeLa cells at <50 µM, the halogen substitutions have successfully improved lipophilicity compared to the parent acid. If not, esterification (prodrug strategy) may be required.[1]

References

  • Rose, N. R., et al. (2011).[1] "Plant growth regulators as inhibitors of the JmjC-domain histone demethylases." Journal of Medicinal Chemistry. Link[1]

  • King, O. N., et al. (2010).[1] "Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors."[1] PLoS One. Link

  • Hopkinson, R. J., et al. (2013).[1][5] "Is JIB-04 a selective jumonji histone demethylase inhibitor?" Journal of Medicinal Chemistry. Link[1]

  • Rotili, D., & Mai, A. (2011).[1] "Targeting Histone Demethylases: A New Avenue for the Fight against Cancer."[1] Genes & Cancer. Link

  • PubChem Compound Summary. (n.d.). "3-Bromo-6-chloroquinoline-8-carboxylic acid."[1][6] National Center for Biotechnology Information.[1] Link[1]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-6-chloroquinoline-8-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.